Product packaging for 2-cyano-N-(pyrimidin-2-yl)acetamide(Cat. No.:CAS No. 90158-72-8)

2-cyano-N-(pyrimidin-2-yl)acetamide

Cat. No.: B3372397
CAS No.: 90158-72-8
M. Wt: 162.15 g/mol
InChI Key: ZQQDHDUYVWOSSB-UHFFFAOYSA-N
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Description

2-Cyano-N-(pyrimidin-2-yl)acetamide is an organic compound with the molecular formula C7H6N4O and a molecular weight of 162.15 g/mol . It is supplied as a powder and should be stored at room temperature . This compound serves as a versatile chemical building block and pharmaceutical intermediate in medicinal chemistry research. Its structure, featuring a pyrimidine ring and a cyanoacetamide group, makes it a valuable scaffold for the synthesis of more complex molecules. For instance, derivatives of N-pyrimidin-2-ylacetamide are key precursors in developing bioactive compounds, such as potent and selective antagonists for targets like the trace amine-associated receptor 1 (TAAR1) . Researchers utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the design and optimization of novel heterocyclic compounds for pharmacological applications. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B3372397 2-cyano-N-(pyrimidin-2-yl)acetamide CAS No. 90158-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQDHDUYVWOSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301187
Record name 2-Cyano-N-2-pyrimidinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90158-72-8
Record name 2-Cyano-N-2-pyrimidinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90158-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-2-pyrimidinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-cyano-N-(pyrimidin-2-yl)acetamide is limited in publicly accessible scientific literature and databases. Therefore, this guide provides a comprehensive overview based on available information for the general class of N-heterocyclic cyanoacetamides and data for structurally similar compounds. The experimental protocols provided are representative and may require optimization for the specific synthesis and analysis of the title compound.

Introduction

This compound is a heterocyclic compound featuring a central acetamide linkage between a cyanoacetic acid moiety and a pyrimidin-2-amine. The constituent functional groups, particularly the cyanoacetamide and pyrimidine ring, are well-recognized pharmacophores in medicinal chemistry. The cyanoacetamide group serves as a versatile synthon for the construction of more complex heterocyclic systems, and the pyrimidine nucleus is a core structural component of numerous biologically active molecules, including nucleobases and various therapeutic agents. This document aims to provide a detailed technical overview of the known and anticipated chemical properties of this compound, along with representative experimental procedures for its synthesis and characterization.

Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₆N₄OPubChem[1]
Molecular Weight 162.15 g/mol Calculated
Monoisotopic Mass 162.05415 DaPubChem[1]
CAS Number Not definitively assigned. A product SKU 90158-72-8 has been noted.[2]Commercial Vendor
Predicted XLogP3 -0.3PubChem (predicted)[1]
Hydrogen Bond Donor Count 1PubChem (predicted)[1]
Hydrogen Bond Acceptor Count 4PubChem (predicted)[1]
Rotatable Bond Count 2PubChem (predicted)[1]
Topological Polar Surface Area 81.9 ŲPubChem (predicted)
Predicted Solubility Low solubility in water; soluble in polar organic solvents such as DMSO and DMF.Inferred from structure
Predicted Melting Point Expected to be a solid with a relatively high melting point.Inferred from analogous compounds
Predicted Boiling Point Likely to decompose at high temperatures.Inferred from analogous compounds

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to follow established methods for the N-acylation of heteroaromatic amines. A plausible synthetic route involves the reaction of 2-aminopyrimidine with a cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid, in the presence of a coupling agent.

Synthetic Workflow

G start Starting Materials: 2-Aminopyrimidine Ethyl Cyanoacetate reaction Reaction: - High Temperature - Neat or in high-boiling solvent start->reaction Mixing workup Work-up: - Cool to room temperature - Precipitate collection - Washing with ether reaction->workup Reaction Completion product Purified Product: This compound workup->product Purification

A generalized workflow for the synthesis of this compound.
Representative Synthetic Protocol

This protocol is adapted from the synthesis of analogous N-heterocyclic cyanoacetamides.

Materials:

  • 2-Aminopyrimidine

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., xylene or neat reaction)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyrimidine (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • The reaction mixture can be heated neat or in a minimal amount of a high-boiling solvent like xylene.

  • Heat the mixture to reflux (typically 130-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate is expected to form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile if necessary.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methylene protons (CH₂) adjacent to the cyano and carbonyl groups, and characteristic signals for the pyrimidine ring protons. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the carbon of the cyano group (C≡N), the carbonyl carbon (C=O), the methylene carbon (CH₂), and the carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.

  • Expected Absorptions:

    • ~3300 cm⁻¹ (N-H stretching of the amide)

    • ~2250 cm⁻¹ (C≡N stretching of the nitrile)

    • ~1680 cm⁻¹ (C=O stretching of the amide I band)

    • ~1580-1400 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring)

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 163.0614.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of cyanoacetamides has been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[3] The pyrimidine moiety is also a key feature in many kinase inhibitors.

Hypothesized Mechanism of Action (Antimicrobial)

The cyanoacetamide scaffold can be a precursor to more complex heterocyclic systems that may interfere with essential microbial processes. A hypothetical pathway could involve the inhibition of a key bacterial enzyme.

G compound This compound enzyme Essential Bacterial Enzyme (e.g., Dihydropteroate Synthase) compound->enzyme Inhibition pathway Folate Biosynthesis Pathway enzyme->pathway Blocked Step growth Bacterial Growth Inhibition pathway->growth Disruption leads to

Hypothetical inhibition of a bacterial metabolic pathway.
Logical Relationship for Drug Discovery

The exploration of this compound and its derivatives in a drug discovery context would follow a logical progression from synthesis to biological evaluation.

G synthesis Synthesis and Purification characterization Structural Characterization (NMR, IR, MS) synthesis->characterization screening In vitro Biological Screening (e.g., Antimicrobial, Anticancer) characterization->screening hit Hit Identification screening->hit

Logical workflow in a drug discovery context.

Conclusion

This compound represents a molecule of interest for chemical and pharmaceutical research due to its combination of a reactive cyanoacetamide moiety and a biologically relevant pyrimidine ring. While specific experimental data is currently sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the chemical properties and therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-cyano-N-(pyrimidin-2-yl)acetamide, including its chemical identity, synthesis, and potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification and Physicochemical Properties

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₆N₄OPubChem[2]
Molecular Weight162.15 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
SMILESC1=CN=C(N=C1)NC(=O)CC#NPubChem[2]
InChIInChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12)PubChem[2]
Predicted XlogP-0.3PubChem[2]

Synthesis of N-Substituted Cyanoacetamides

The synthesis of N-substituted cyanoacetamides can be achieved through several methods, most commonly by the reaction of an amine with a cyanoacetic acid derivative.[3] Another approach involves the condensation of an amine with ethyl cyanoacetate.[4] Microwave-assisted synthesis has been shown to be an efficient method for producing cyanoacetamide derivatives.[5]

This protocol is a representative example for the synthesis of an N-aryl cyanoacetamide and can be adapted for this compound by substituting the appropriate amine.

Objective: To synthesize an N-aryl-2-cyanoacetamide via condensation.

Materials:

  • Aromatic amine (e.g., aniline or a substituted aniline) (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • A mixture of the aromatic amine (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • The crude product is purified by recrystallization from a suitable solvent to yield the pure N-aryl-2-cyanoacetamide.[2]

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Combine amine and ethyl cyanoacetate in ethanol s2 Add catalytic piperidine s1->s2 s3 Reflux reaction mixture s2->s3 s4 Monitor reaction by TLC s3->s4 w1 Cool to room temperature s4->w1 w2 Remove solvent under reduced pressure w1->w2 w3 Filter the solid product w2->w3 w4 Wash with cold solvent w3->w4 p1 Recrystallize from a suitable solvent w4->p1 p2 Dry the purified product p1->p2

A generalized workflow for the synthesis and purification of N-substituted cyanoacetamides.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the broader class of pyrimidine and cyanoacetamide derivatives has been extensively studied and shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

Numerous studies have reported the synthesis of pyrimidine derivatives with significant antibacterial and antifungal activity.[6][9] Similarly, various N-hetaryl-2-cyanoacetamide derivatives have demonstrated potential as anticancer agents.[10]

Table 2: Biological Activities of Representative Cyanoacetamide and Pyrimidine Derivatives

CompoundActivityAssayResultsReference
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideInsecticidalAgainst cowpea aphid nymphsLC₅₀ = 0.192 ppm (24h)[11]
Pyrimidine derivativesAntibacterialIn vitro against S. aureus and E. coliSignificant inhibition zones[9]
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivativesAnticancerCytotoxicity against PC3 and HepG2 cellsActive cytotoxicity[10]
Phenothiazinyl cyanoacrylamidesAntioxidantRadical scavenging activityIC₅₀ = 37.32 µM[12]

A significant number of pyrimidine derivatives have been identified as protein kinase inhibitors.[7] Protein kinases are crucial enzymes in cellular signaling pathways, and their inhibition can disrupt processes essential for cancer cell proliferation and survival.[13]

The general mechanism involves the inhibitor binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Pyrimidine Derivative (Kinase Inhibitor) inhibitor->raf Inhibition

A simplified diagram of a protein kinase signaling pathway (e.g., MAPK pathway) and the point of inhibition.

Experimental Protocols for Biological Assays

This protocol describes a standard method for evaluating the antibacterial activity of synthesized compounds.

Objective: To determine the susceptibility of bacterial strains to the synthesized compounds.

Materials:

  • Synthesized compound stock solution (in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile filter paper discs

  • Standard antibiotic discs (positive control)

  • Solvent-loaded discs (negative control)

  • Incubator

Procedure:

  • Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard).

  • A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Sterile filter paper discs are impregnated with a known concentration of the synthesized compound solution.

  • The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated agar plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The zone of inhibition (the diameter of the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[9]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare bacterial inoculum p2 Inoculate Mueller-Hinton agar plates p1->p2 a1 Place discs on inoculated plates p2->a1 p3 Impregnate discs with test compounds and controls p3->a1 a2 Incubate plates at 37°C for 18-24h a1->a2 an1 Measure zones of inhibition a2->an1 an2 Compare with positive and negative controls an1->an2

References

The Pharmacological Potential of 2-Cyano-N-(pyrimidin-2-yl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 2-cyano-N-(pyrimidin-2-yl)acetamide scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. The inherent chemical features of this core, including the pyrimidine ring—a key component of nucleic acids—and the reactive cyanoacetamide group, allow for diverse chemical modifications. These modifications have led to the development of derivatives with significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to these promising compounds, aimed at researchers and professionals in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the core scaffold typically involves the condensation of a 2-aminopyrimidine with a cyanoacetic acid derivative, such as ethyl cyanoacetate. This reaction is often carried out under reflux in a suitable solvent like dimethylformamide (DMF) or toluene.[1][2] The resulting this compound can then be used as a key intermediate for further derivatization. Various synthetic strategies are employed to modify this core structure to enhance biological activity and explore structure-activity relationships (SAR).

A general workflow for the synthesis and subsequent screening of these derivatives is outlined below.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start Starting Materials (2-aminopyrimidine, Ethyl Cyanoacetate) step1 Condensation Reaction start->step1 intermediate Core Scaffold This compound step1->intermediate step2 Derivatization Reactions (e.g., Knoevenagel, Cyclization) intermediate->step2 derivatives Library of Novel Derivatives step2->derivatives bio_assay Biological Assays (In Vitro) derivatives->bio_assay Test Compounds data_analysis Data Analysis (IC50, MIC determination) bio_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow from synthesis to lead compound identification.

Biological Activities

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects. The primary areas of investigation include their efficacy as anticancer and antimicrobial agents.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of these compounds against various human cancer cell lines. Many derivatives exhibit potent antiproliferative activity, often through the inhibition of key enzymes involved in cancer cell signaling, such as protein kinases.

Mechanism of Action: Several derivatives function as inhibitors of crucial protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Transforming growth factor-beta-activated kinase 1 (TAK1).[3][4] These kinases are pivotal in signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK and PI3K pathways.[4][5] By blocking these pathways, the compounds can induce apoptosis (programmed cell death) in cancer cells.

G compound 2-Cyano-N-(pyrimidin-2-yl) acetamide Derivative kinase Protein Kinase (e.g., VEGFR-2, TAK1) compound->kinase Inhibits apoptosis Apoptosis compound->apoptosis Induces pathway Signaling Cascade (MAPK / PI3K) kinase->pathway Activates proliferation Cell Proliferation & Survival pathway->proliferation Promotes

Caption: Simplified mechanism of anticancer action via kinase inhibition.

Quantitative Data: The in vitro cytotoxic activity is commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Cyanopyridone Derivative 5aMCF-7 (Breast)1.77 ± 0.10[3]
Cyanopyridone Derivative 5eMCF-7 (Breast)1.39[3]
Cyanopyridone Derivative 5aHepG2 (Liver)2.71 ± 0.15[3]
Pyridopyrimidine Derivative 6bHepG2 (Liver)2.68[3]
2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy) Derivative 7cMCF-7 (Breast)0.6 (µg/mL)[6]
2-Cyano-N-(quinolin-3-yl)acetamide (2)Ehrlich Ascites Carcinoma2.14 (µg/mL)[1]
Imidazopyridine Derivative 13h(as TAK1 inhibitor)0.027[4]

Note: Some values were reported in µg/mL and are presented as such.

Antimicrobial Activity

Derivatives have also been evaluated for their ability to inhibit the growth of various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Thiazole, Pyrazole, Pyridine Derivatives | E. coli (Gram -) | Moderate to High Activity |[7] | | Thiazole, Pyrazole, Pyridine Derivatives | S. aureus (Gram +) | Moderate to High Activity |[7] | | Pyridine, Thiophene, Thiadiazole Derivatives | G+ve & G-ve Bacteria | 100-500 |[8] | | Pyridine, Thiophene, Thiadiazole Derivatives | Fungi | 100-500 |[8] | | Various Synthesized Derivatives | Bacillus subtilis (Gram +) | Encouraging Efficacy |[9] | | Various Synthesized Derivatives | Candida albicans (Fungus) | Encouraging Efficacy |[9] |

Other Biological Activities

Insecticidal Activity: Certain pyridine-based derivatives have been tested for their insecticidal properties. For instance, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and its cyclized form (Compound 3) were evaluated against the cowpea aphid (Aphis craccivora).

CompoundTargetLC50 (ppm) after 48hReference
Compound 2Nymphs0.041[10]
Compound 3Nymphs0.095[10]
Compound 2Adults0.142[10]
Compound 3Adults0.270[10]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of biological activities. Below are representative protocols for the synthesis and evaluation of these compounds.

General Synthesis of this compound
  • Reactant Preparation: Dissolve 2-aminopyrimidine (1 eq.) in a suitable solvent such as dry toluene or DMF.

  • Addition: Add ethyl cyanoacetate (1 eq.) to the solution.

  • Reaction: Heat the mixture under reflux for approximately 3-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][3]

  • Isolation: After completion, cool the reaction mixture to room temperature.

  • Purification: The precipitated solid product is collected by filtration, washed with a non-polar solvent like diethyl ether, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.[3]

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity.[6]

G start Seed cancer cells in 96-well plates step1 Incubate for 24h (allow attachment) start->step1 step2 Add serial dilutions of test compounds step1->step2 step3 Incubate for 48-72h step2->step3 step4 Fix cells with cold TCA (Trichloroacetic Acid) step3->step4 step5 Wash with water and air dry step4->step5 step6 Stain with SRB solution step5->step6 step7 Wash with 1% acetic acid to remove unbound dye step6->step7 step8 Solubilize bound dye with Tris buffer step7->step8 end Measure absorbance at ~540 nm on a plate reader step8->end

Caption: Experimental workflow for the SRB cytotoxicity assay.

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period (typically 48-72 hours).

  • Fixation: Discard the medium and fix the cells with cold 10% (w/v) Trichloroacetic Acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at approximately 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[11]

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic serves as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform for the development of new therapeutic agents. The derivatives have shown significant promise, particularly in the fields of oncology and microbiology. The existing data on their anticancer activity, especially as kinase inhibitors, warrants further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Advanced studies, including in vivo animal models and detailed mechanistic investigations, are essential next steps to translate these promising laboratory findings into clinically effective treatments. Furthermore, the exploration of these derivatives against a broader range of biological targets could uncover new therapeutic applications.

References

Spectroscopic and Structural Elucidation of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-cyano-N-(pyrimidin-2-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document combines predicted data with experimental methodologies and spectral data from closely related, structurally analogous compounds. This approach offers a robust framework for the characterization and understanding of this molecule for research and development purposes.

Molecular Structure and Properties

This compound possesses a molecular structure featuring a central acetamide linkage between a cyanoacetic acid moiety and a pyrimidine ring.

Molecular Formula: C H N O

SMILES: C1=CN=C(N=C1)NC(=O)CC#N

InChI Key: ZQQDHDUYVWOSSB-UHFFFAOYSA-N

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is presented in Table 1.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]163.06143
[M+Na]185.04337
[M+K]201.01731
[M+NH]180.08797
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of similar N-aryl cyanoacetamides, the expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d) are outlined in Tables 2 and 3.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
NH (amide)10.5 - 11.5Singlet1H
Pyrimidine H (aromatic)8.5 - 8.7Doublet2H
Pyrimidine H (aromatic)7.0 - 7.2Triplet1H
CH (methylene)3.8 - 4.2Singlet2H

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (amide)165 - 170
Pyrimidine C (aromatic)158 - 162
Pyrimidine C (aromatic)155 - 158
Pyrimidine C (aromatic)115 - 120
C≡N (nitrile)116 - 118
CH (methylene)25 - 30
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 4.

Table 4: Predicted Infrared (IR) Spectral Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3200 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C≡N Stretch (nitrile)2240 - 2260Sharp, Medium
C=O Stretch (amide)1660 - 1700Strong
C=N, C=C Stretch (aromatic)1550 - 1650Medium-Strong
N-H Bend (amide)1500 - 1550Medium

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of N-substituted cyanoacetamides, which can be adapted for this compound.

Synthesis Workflow

A common synthetic route to N-substituted cyanoacetamides involves the condensation of an amine with a cyanoacetic acid derivative.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_purification Work-up & Purification cluster_product Final Product Amine 2-Aminopyrimidine Reaction Condensation Reaction (e.g., Reflux in Ethanol) Amine->Reaction Cyano_Ester Ethyl Cyanoacetate Cyano_Ester->Reaction Workup Cooling & Precipitation Reaction->Workup Filtration Filtration Workup->Filtration Washing Washing with Solvent (e.g., Diethyl Ether) Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

  • In a round-bottom flask, dissolve 2-aminopyrimidine in a suitable solvent such as ethanol.

  • Add an equimolar amount of ethyl cyanoacetate to the solution.

  • The reaction mixture is then heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The solid product is collected by vacuum filtration.

  • The collected solid is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

  • The purified product is dried under vacuum to yield this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Purified 2-cyano-N- (pyrimidin-2-yl)acetamide NMR NMR Spectroscopy (¹H and ¹³C) Solvent: DMSO-d6 Sample->NMR IR FT-IR Spectroscopy (e.g., KBr pellet) Sample->IR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Data_Analysis Spectral Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A logical workflow for the spectroscopic characterization of the synthesized compound.

Protocols:

  • NMR Spectroscopy:

    • A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d, 0.5-0.7 mL) in an NMR tube.

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy:

    • An infrared spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer.

    • For a solid sample, a potassium bromide (KBr) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk.

    • The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) being common for this type of molecule.

    • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

    • The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions, allowing for the determination of the molecular weight.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound, alongside standardized protocols for its synthesis and characterization. While direct experimental data remains elusive in the public domain, the combination of predictive data and established methodologies for analogous compounds offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided workflows and tabulated data serve as a foundational guide for the synthesis, purification, and structural elucidation of this and other related novel chemical entities.

Potential Therapeutic Targets of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic applications of 2-cyano-N-(pyrimidin-2-yl)acetamide based on available scientific literature. The core compound itself has limited direct biological data. The therapeutic potential is largely inferred from the activities of its chemical derivatives. Further experimental validation is required to ascertain the specific biological functions of the parent molecule.

Introduction

This compound is a heterocyclic organic compound featuring a central pyrimidine ring linked to a cyanoacetamide moiety. While this specific molecule is frequently utilized as a versatile building block in synthetic medicinal chemistry, comprehensive studies detailing its intrinsic biological activity and specific therapeutic targets are not extensively available in the public domain. However, the recurrent emergence of the this compound scaffold in a multitude of biologically active derivatives strongly suggests its potential as a pharmacologically relevant core structure. This whitepaper aims to explore the potential therapeutic targets of this compound by examining the established activities of its closely related analogues and derivatives. The primary focus will be on the most prominently reported therapeutic area for this chemical class: protein kinase inhibition . Additionally, other potential applications such as antimicrobial and insecticidal activities will be discussed.

Inferred Therapeutic Landscape

The chemical architecture of this compound provides a strategic foundation for the synthesis of compounds with diverse pharmacological profiles. Analysis of the available literature indicates that derivatives incorporating this scaffold have demonstrated significant activity in several key areas of therapeutic interest.

Primary Inferred Target Class: Protein Kinases

A substantial body of research points towards protein kinases as a primary target class for compounds derived from this compound. The pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site. The cyanoacetamide group can participate in additional hydrogen bonding and other interactions, contributing to binding affinity and selectivity.

Derivatives have shown inhibitory activity against several kinases, implicating potential applications in oncology and inflammatory diseases.

  • Transforming Growth Factor-beta Activated Kinase 1 (TAK1): Imidazopyridine derivatives containing a 2-cyanoacrylamide moiety, structurally related to this compound, have been synthesized as potent TAK1 inhibitors. TAK1 is a key signaling node in the NF-κB and MAPK pathways, which are crucial for cell survival and inflammatory responses. Inhibition of TAK1 is a promising strategy for the treatment of cancer and inflammatory disorders.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2): Novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2.[1] These receptor tyrosine kinases are critical drivers of angiogenesis and cell proliferation in various cancers, and their dual inhibition is a validated anticancer strategy.[1]

  • Phosphatidylinositol 3-Kinases (PI3Ks): The pyrimidine scaffold is a core component of numerous PI3K inhibitors. This family of lipid kinases plays a central role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

Secondary Inferred Activities
  • Antimicrobial Activity: Several studies have reported the synthesis of new azole and azine derivatives from this compound precursors that exhibit encouraging antibacterial and antifungal activities.[2][3] These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]

  • Insecticidal Activity: A derivative, 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, has demonstrated notable insecticidal properties against the cowpea aphid (Aphis craccivora).[4]

Quantitative Data from Key Derivatives

The following tables summarize quantitative data for representative derivatives of this compound, highlighting their potential therapeutic applications.

Table 1: Kinase Inhibitory Activity of Representative Derivatives

Derivative ClassTarget Kinase(s)IC50 (nM)Reference Compound
Imidazopyridine-2-cyanoacrylamideTAK127(R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide
CyanopyridoneVEGFR-22.71 ± 0.15 µM (against HepG2 cells)5a (unsubstituted phenyl)
CyanopyridoneHER-21.77 ± 0.10 µM (against MCF-7 cells)5a (unsubstituted phenyl)
Pyrido[2,3-d]pyrimidineVEGFR-22.68 ± 0.14 µM (against HepG2 cells)6b (4-chlorophenyl)

Table 2: Insecticidal Activity of a Representative Derivative

CompoundTarget OrganismLC50 (ppm) - 24hLC50 (ppm) - 48h
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Nymphs)Aphis craccivora0.1920.041
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Adults)Aphis craccivora1.2330.142

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., TAK1, VEGFR-2, HER-2)

    • Biotinylated substrate peptide

    • ATP (at Km concentration)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (this compound or its derivatives) dissolved in DMSO

    • Stop solution (e.g., 10 mM EDTA in assay buffer)

    • Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well microplate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of the stop solution.

    • Add 5 µL of the detection reagent mixture.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible microplate reader (ex: 320 nm, em: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Reagents and Materials:

    • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound dissolved in DMSO

    • Positive control antibiotic (e.g., ampicillin, gentamicin)

    • Sterile 96-well microplates

  • Procedure:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway

G extracellular_signal Growth Factor / Cytokine receptor_kinase Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) extracellular_signal->receptor_kinase Binds to downstream_kinase Downstream Kinase (e.g., PI3K, TAK1) receptor_kinase->downstream_kinase Activates signaling_cascade Signaling Cascade (e.g., AKT/mTOR, MAPK/NF-κB) downstream_kinase->signaling_cascade Activates cellular_response Cellular Response (Proliferation, Survival, Angiogenesis) signaling_cascade->cellular_response Leads to inhibitor This compound (or derivative) inhibitor->receptor_kinase Inhibits inhibitor->downstream_kinase Inhibits

Caption: Inferred Kinase Inhibition Pathway.

Experimental Workflow

G start Start: This compound derivative_synthesis Derivative Synthesis start->derivative_synthesis primary_screening Primary Screening (e.g., Kinase Panel) derivative_synthesis->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response lead_optimization Lead Optimization dose_response->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo end Candidate Drug in_vivo->end

Caption: Drug Discovery Workflow.

Logical Relationships

G core_compound This compound derivative_A Derivative A (Imidazopyridine) core_compound->derivative_A is a scaffold for derivative_B Derivative B (Cyanopyridone) core_compound->derivative_B is a scaffold for derivative_C Derivative C (Azole/Azine) core_compound->derivative_C is a scaffold for activity_A TAK1 Inhibition derivative_A->activity_A shows activity_B VEGFR-2/HER-2 Inhibition derivative_B->activity_B shows activity_C Antimicrobial Activity derivative_C->activity_C shows potential_target Potential Therapeutic Targets (Kinases, Microbial Enzymes) activity_A->potential_target suggests activity_B->potential_target suggests activity_C->potential_target suggests

Caption: Inference of Potential Targets.

Conclusion

While direct biological data for this compound is sparse, the extensive research into its derivatives provides a strong rationale for its potential as a therapeutically relevant scaffold. The most compelling evidence points towards the inhibition of protein kinases, a target class with profound implications for the treatment of cancer and inflammatory diseases. The pyrimidine core, a known ATP-mimetic, coupled with the versatile cyanoacetamide side chain, offers a promising starting point for the design of novel inhibitors. Further investigation through broad-panel screening and targeted synthesis of new analogues is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The antimicrobial and insecticidal activities observed in some derivatives also suggest that the therapeutic landscape for this scaffold may be broader than currently appreciated.

References

literature review of pyrimidinyl acetamide compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pyrimidinyl Acetamide Compounds in Medicinal Chemistry

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, famously forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities.[2][4] When combined with an acetamide linker, the resulting pyrimidinyl acetamide compounds exhibit a remarkable spectrum of biological activities, making them a significant area of focus for drug discovery and development.[5][6]

These compounds have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents.[1][2] The acetamide group often plays a crucial role in the molecule's interaction with biological targets, contributing to binding affinity and overall efficacy.[6][7] This review delves into the synthesis, biological activities, and structure-activity relationships of pyrimidinyl acetamide compounds, presenting key data in a structured format for researchers and drug development professionals.

Synthetic Strategies for Pyrimidinyl Acetamide Compounds

The synthesis of pyrimidinyl acetamide derivatives typically involves multi-step reaction sequences. A common approach begins with the construction of the core pyrimidine ring, followed by the introduction of the acetamide side chain.

A generalized synthetic workflow involves:

  • Pyrimidine Ring Formation: Often achieved through condensation reactions. For example, a chalcone can be reacted with guanidine hydrochloride to form a 2-aminopyrimidine ring.[8]

  • Introduction of a Linker: A haloacetyl chloride, such as 2-chloroacetyl chloride, is reacted with an amino group on the pyrimidine ring to form an N-(pyrimidinyl)-2-chloroacetamide intermediate.[9]

  • Final Derivatization: The intermediate is then reacted with various nucleophiles, such as substituted anilines or other amines, to displace the chloride and yield the final pyrimidinyl acetamide derivatives.[1][9]

Below is a generalized workflow for the synthesis of these compounds.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Chalcone, Guanidine) pyrimidine Pyrimidine Ring Formation (Cyclocondensation) start->pyrimidine intermediate1 2-Aminopyrimidine Core pyrimidine->intermediate1 chloroacetylation Reaction with 2-Chloroacetyl Chloride intermediate1->chloroacetylation intermediate2 N-(Pyrimidinyl)-2-chloroacetamide chloroacetylation->intermediate2 final_reaction Reaction with Substituted Amines intermediate2->final_reaction product Final Pyrimidinyl Acetamide Derivatives final_reaction->product

Caption: Generalized synthetic route for pyrimidinyl acetamide derivatives.

Biological Activities and Therapeutic Potential

Pyrimidinyl acetamide derivatives have demonstrated a broad range of biological activities, which are summarized below.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of pyrimidinyl acetamides.[1][5][9][10] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings attached to the pyrimidine scaffold can significantly enhance antimicrobial potency.[5]

Table 1: Antimicrobial Activity of Selected Pyrimidinyl Acetamide Compounds

Compound IDTest OrganismMIC (µmol/mL)Reference
Ax2S. aureus0.06[1]
Ax3B. subtilis0.06[1]
Ax8E. coli0.12[1]
Ax14C. albicans0.25[1]
Compound 3S. aureus0.025[10]
Compound 13B. subtilis0.026[10]
Compound 17E. coli0.024[10]
9cB. subtilisMIC < 0.05[8][11]
10cA. nigerMFC < 0.10[8]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Anticancer Activity

The antiproliferative effects of pyrimidinyl acetamides have been evaluated against various human cancer cell lines, including colorectal, breast, and liver cancer lines.[1][10][12] These compounds often exert their effects by inducing apoptosis or inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 2: Anticancer Activity (IC50) of Selected Pyrimidinyl Acetamide Compounds

Compound IDCancer Cell LineIC50 (µM)Reference
Ax10HCT116 (Colorectal)9.8[1]
Compound 12HCT116 (Colorectal)8.92[10]
Compound 16HCT116 (Colorectal)7.81[10]
Compound 18HCT116 (Colorectal)8.16[10]
9bHepG2 (Liver)5.81[12]
10bHCT-116 (Colon)6.11[12]
11bMCF-7 (Breast)7.12[12]
19bHepG2 (Liver)6.54[12]

IC50: Half-maximal inhibitory concentration.

Kinase Inhibitory Activity

The pyrimidine scaffold is a well-known "privileged structure" for developing kinase inhibitors, as it can mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[13][14] Pyrimidinyl acetamide derivatives have been successfully designed as potent inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases (AURK), and Bruton's tyrosine kinase (BTK).[13][15] These inhibitors can block downstream signaling pathways essential for tumor growth and survival.

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Inhibitor Pyrimidinyl Acetamide Inhibitor Inhibitor->EGFR AKT AKT PI3K->AKT Cell Cell Proliferation, Survival, Angiogenesis AKT->Cell RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell

Caption: Inhibition of the EGFR signaling cascade by pyrimidinyl acetamides.

Table 3: Kinase Inhibitory Activity of Selected Pyrimidine Compounds

Compound IDTarget KinaseIC50 (nM)Reference
41lAURKA9.3[16]
41lAURKB2.8[16]
17CDK2190[17]
57BRAFV600E8[13]
LEI-401NAPE-PLD~10[18][19]

NAPE-PLD: N-Acylphosphatidylethanolamine phospholipase D.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidinyl acetamide compounds is highly dependent on the nature and position of substituents on the pyrimidine ring and the terminal group of the acetamide chain.

G cluster_sar Structure-Activity Relationship (SAR) Overview Core Pyrimidinyl Acetamide Core R1 R1 Group (e.g., Aryl, Heteroaryl) - Influences kinase hinge binding - Electron-withdrawing groups may increase antimicrobial activity Core->R1 Position 4/6 R2 R2 Group (e.g., H, Alkyl) - Affects steric hindrance - Can modulate solubility Core->R2 Position 5 R3 R3 Group (Terminal Amide Substituent) - Critical for target selectivity - Affects pharmacokinetics (solubility, lipophilicity) Core->R3 Acetamide Terminus

Caption: Key regions influencing the SAR of pyrimidinyl acetamides.

Key SAR insights include:

  • Substituents on the Pyrimidine Ring: Aromatic or heteroaromatic groups at positions 4 and 6 of the pyrimidine ring are often crucial for activity, particularly for kinase inhibitors where they can form key interactions in the ATP-binding pocket.[15] As noted, electron-withdrawing groups in these positions tend to enhance antimicrobial effects.[5]

  • The Acetamide Linker: The acetamide linker itself is vital for correctly positioning the terminal substituent to interact with the target protein. Its flexibility and hydrogen bonding capability can be critical for binding affinity.[7]

  • Terminal Substituent: The group attached to the nitrogen of the acetamide moiety has a significant impact on potency and selectivity. For instance, in NAPE-PLD inhibitors, replacing a morpholine with an (S)-3-hydroxypyrrolidine group increased activity tenfold.[18][19]

Experimental Protocols

General Procedure for Synthesis of Bis-pyrimidine Acetamide Derivatives[10]
  • Synthesis of Intermediate (Chloroacetamide derivative): A solution of a bis-pyrimidine amine derivative is prepared in a suitable solvent (e.g., ethanol). 2-chloroacetyl chloride is added dropwise, and the mixture is refluxed for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Synthesis of Final Compounds: The N,N'-(bis(pyrimidinyl))bis(2-chloroacetamide) intermediate (0.01 mol) and a corresponding substituted aniline (0.02 mol) are dissolved in ethanol.

  • The reaction mixture is refluxed for 4-5 hours.

  • Upon completion (monitored by TLC), the mixture is cooled and poured into ice-cold water.

  • The resulting precipitate is filtered, dried, and recrystallized from a suitable solvent like methanol to yield the pure final product.

  • Structural confirmation is performed using IR, 1H/13C-NMR, Mass spectrometry, and elemental analysis.[9]

In Vitro Antimicrobial Activity Assay (Tube Dilution Technique)[10][11]
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standard cell density (e.g., 105 CFU/mL).

  • Preparation of Test Compounds: Stock solutions of the synthesized pyrimidinyl acetamide compounds and standard drugs (e.g., Cefadroxil for bacteria, Fluconazole for fungi) are prepared in a solvent like DMSO.

  • Assay: A series of twofold dilutions of the test compounds are prepared in test tubes containing nutrient broth.

  • Each tube is inoculated with the standardized microbial suspension.

  • The tubes are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.

In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)[1][11]
  • Cell Culture: Human cancer cells (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrimidinyl acetamide compounds for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 540 nm. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.[10]

References

An In-depth Technical Guide to 2-cyano-N-(pyrimidin-2-yl)acetamide: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-(pyrimidin-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While the specific discovery of this molecule is not well-documented in readily available literature, its chemical structure, belonging to the class of pyrimidinyl-cyanoacetamides, places it within a field of significant research interest. This document details its physicochemical properties, an inferred synthesis protocol based on established chemical reactions for analogous compounds, and explores its potential as a scaffold in the development of novel therapeutic agents and other functional molecules. The guide also presents key data in structured tables and visualizes synthetic pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

The precise date and discoverer of this compound are not prominently recorded in scientific literature. However, its existence and chemical identity are confirmed in chemical databases such as PubChem.[1] The history of this compound is intrinsically linked to the broader exploration of pyrimidine chemistry. Pyrimidines are a fundamental class of N-heterocyclic compounds, with the pyrimidine ring being a core component of nucleic acids (cytosine, thymine, and uracil) and various biologically active molecules.

The synthesis of N-heteroaryl amides, including those of pyrimidine, has been a long-standing area of investigation in organic chemistry. The reaction of aminopyrimidines with acylating agents is a common strategy to introduce diverse functionalities onto the pyrimidine core. Similarly, cyanoacetamide derivatives have been extensively studied as versatile building blocks in the synthesis of a wide range of heterocyclic compounds due to the reactivity of the active methylene group and the cyano function.[2][3] Therefore, the conceptualization and synthesis of this compound likely emerged from the convergence of these established areas of chemical research, aimed at exploring new chemical space for potential applications in drug discovery and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data available in public chemical databases.

PropertyValueReference
Molecular Formula C₇H₆N₄O[1]
Molecular Weight 162.15 g/mol [1]
CAS Number 90158-72-8
Canonical SMILES C1=CN=C(N=C1)NC(=O)CC#N[1]
InChI Key ZQQDHDUYVWOSSB-UHFFFAOYSA-N[1]
Predicted XLogP3 0.3[1]
Predicted Hydrogen Bond Donor Count 1[1]
Predicted Hydrogen Bond Acceptor Count 4[1]
Predicted Rotatable Bond Count 2[1]

Synthesis and Experimental Protocols

Inferred Synthetic Pathway

The reaction of 2-aminopyrimidine with an activated form of cyanoacetic acid, or with a cyanoacetate ester under conditions that favor amide bond formation, is the most logical synthetic route.

G cluster_reactants Reactants cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Reaction 2-Aminopyrimidine->Reaction Pyridine (base) Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Reaction Heat This compound This compound Reaction->this compound

Caption: Inferred synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on analogous syntheses of related N-heteroaryl cyanoacetamides.

Materials:

  • 2-Aminopyrimidine

  • Ethyl cyanoacetate

  • Pyridine (anhydrous)

  • Ethanol (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in a minimal amount of anhydrous pyridine.

  • To this solution, add ethyl cyanoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Applications and Future Directions

While specific biological activities for this compound are not extensively reported, the pyrimidine and cyanoacetamide moieties are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable scaffold for the development of new therapeutic agents.

As a Precursor in Heterocyclic Synthesis

The active methylene group in the cyanoacetamide moiety is a key functional handle for further chemical transformations. It can participate in Knoevenagel condensations, Thorpe-Ziegler reactions, and other cyclization reactions to form a variety of fused and unfused heterocyclic systems.

G cluster_reactions Potential Derivatization Reactions This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation with Aldehydes/Ketones Cyclization Reactions Cyclization Reactions This compound->Cyclization Reactions with bifunctional reagents Substitution Reactions Substitution Reactions This compound->Substitution Reactions at the pyrimidine ring Pyridone derivatives Pyridone derivatives Knoevenagel Condensation->Pyridone derivatives Thiophene derivatives Thiophene derivatives Cyclization Reactions->Thiophene derivatives Substituted pyrimidine analogs Substituted pyrimidine analogs Substitution Reactions->Substituted pyrimidine analogs

References

2-Cyano-N-(pyrimidin-2-yl)acetamide: A Versatile Synthetic Building Block for Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-(pyrimidin-2-yl)acetamide is a multifaceted organic compound that serves as a valuable and reactive building block in the synthesis of a wide array of heterocyclic structures. Its unique molecular architecture, featuring a reactive methylene group, a cyano moiety, and a pyrimidine ring, makes it a versatile precursor for constructing diverse molecular scaffolds of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for the synthesis of related compounds and their subsequent transformations are presented, alongside a discussion of the biological significance of the resulting heterocyclic systems.

Introduction

N-substituted 2-cyanoacetamides are a well-established class of reagents in organic synthesis, prized for their utility in constructing complex molecular frameworks.[1][2] The presence of an active methylene group flanked by two electron-withdrawing groups (a carbonyl and a cyano group) imparts significant acidity to the α-protons, facilitating a variety of carbon-carbon bond-forming reactions. The incorporation of a pyrimidine ring into this scaffold, as in this compound, introduces a key pharmacophore known for its prevalence in a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. This guide will delve into the synthetic pathways to access this valuable building block and explore its reactivity in the construction of diverse heterocyclic systems.

Physicochemical Properties

PropertyPredicted ValueData Source
Molecular Formula C₇H₆N₄O[3]
Molecular Weight 162.15 g/mol [3]
XLogP3 -0.1[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 2[3]
Exact Mass 162.05416 g/mol [3]
Monoisotopic Mass 162.05416 g/mol [3]
Topological Polar Surface Area 84.1 Ų[3]
Heavy Atom Count 12[3]
Complexity 239[3]

Synthesis of N-Substituted Cyanoacetamides

A general and widely employed method for the synthesis of N-substituted cyanoacetamides involves the condensation of a primary amine with an alkyl cyanoacetate, such as ethyl or methyl cyanoacetate.[2][4] This reaction is typically carried out under neat conditions or in a suitable solvent and can be promoted by heat or microwave irradiation.

General Synthetic Workflow:

Synthesis_Workflow reagents 2-Aminopyrimidine + Ethyl Cyanoacetate conditions Heating or Microwave Irradiation reagents->conditions Reaction product This compound conditions->product Formation purification Purification (Crystallization) product->purification Isolation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Related Compound, 2-Cyano-N-(pyridin-4-ylmethyl)acetamide

The following protocol for a closely related compound illustrates the general procedure for the synthesis of N-heteroaryl cyanoacetamides.[4]

Materials:

  • 4-(Aminomethyl)pyridine

  • Methyl cyanoacetate

  • Diethyl ether

Procedure:

  • To a stirred solution of neat methyl cyanoacetate, slowly add the equivalent amount of 4-(aminomethyl)pyridine.

  • Stir the reaction mixture at room temperature for 4 hours.

  • During this time, a precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the solid product several times with diethyl ether.

  • Dry the purified product under a stream of nitrogen.

Role as a Synthetic Building Block

The reactivity of this compound is centered around its active methylene group and the cyano functionality. These reactive sites allow it to participate in a variety of cyclization and condensation reactions to form a diverse range of heterocyclic compounds.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their potential as kinase inhibitors and anticancer agents.[5] N-substituted cyanoacetamides can be utilized in multi-step syntheses to construct this scaffold. While a specific example starting from this compound is not available, the general strategy often involves the initial formation of a pyrazole ring followed by cyclization to form the fused pyrimidine.

Illustrative Synthetic Pathway:

Pyrazolo_Pyrimidine_Synthesis start This compound intermediate1 Knoevenagel Condensation Product start->intermediate1 Reaction with Aldehyde intermediate2 Michael Adduct intermediate1->intermediate2 Reaction with Hydrazine product Pyrazolo[1,5-a]pyrimidine Derivative intermediate2->product Intramolecular Cyclization

Caption: A plausible synthetic route to pyrazolo[1,5-a]pyrimidines.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds are known to exhibit a wide range of biological activities. The active methylene group of N-substituted cyanoacetamides can react with sulfur and an appropriate amine in the Gewald reaction to furnish substituted aminothiophenes, which can be precursors to thiazoles. Alternatively, reaction with α-haloketones can directly lead to thiazole formation.

Synthesis of Pyridine Derivatives

Substituted pyridines are another important class of heterocycles in medicinal chemistry. This compound can serve as a precursor for the synthesis of various pyridine derivatives through reactions such as the Hantzsch pyridine synthesis or other multi-component reactions involving aldehydes and other active methylene compounds.[6][7]

Potential Applications in Drug Discovery

The pyrimidine moiety is a cornerstone in the design of numerous therapeutic agents, particularly in the field of oncology. It is a key structural component of many kinase inhibitors, where it often mimics the adenine core of ATP and interacts with the hinge region of the kinase active site. The derivatization of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Potential Kinase Inhibition Workflow:

Kinase_Inhibition_Workflow start This compound library Synthesis of Derivative Library start->library screening High-Throughput Screening (Kinase Panel) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

The Patent Landscape of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthetic and Therapeutic Potential of a Promising Kinase Inhibitor Scaffold

This technical guide provides a comprehensive overview of the patent landscape, synthesis, and potential therapeutic applications of 2-cyano-N-(pyrimidin-2-yl)acetamide. This molecule, featuring a key pyrimidine-2-amine core coupled with a reactive cyanoacetamide moiety, is positioned at the forefront of research into targeted therapies, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this and related chemical scaffolds.

Executive Summary

The this compound core is a significant pharmacophore in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, most notably cancer and autoimmune disorders. While a standalone patent for this exact molecule has not been identified, the broader patent landscape for pyrimidine-based kinase inhibitors, especially those targeting Bruton's tyrosine kinase (BTK), strongly suggests that this scaffold falls within the scope of numerous existing patents. Key players in this space have filed broad claims covering a multitude of pyrimidine derivatives. This guide delves into the synthesis of the core molecule, its likely biological targets, and provides detailed experimental protocols for its preparation and evaluation, offering a foundational resource for further research and development.

The Patent Landscape: A Focus on Pyrimidine-Based Kinase Inhibitors

A direct patent for "this compound" has not been prominently featured in patent databases. However, the patent landscape for Bruton's tyrosine kinase (BTK) inhibitors is rich with pyrimidine and pyrazolopyrimidine scaffolds, indicating that the core structure of this compound is of significant interest to pharmaceutical companies.[1][2][3]

A review of patents from 2019-2024 reveals a multitude of patents describing BTK inhibitors with various structural scaffolds, including pyrimidine derivatives.[1][2] This suggests that while the exact molecule may not be explicitly named, it is likely encompassed within the Markush structures of broader patents. These patents are typically filed by major pharmaceutical and biotechnology companies invested in the development of targeted cancer therapies and treatments for autoimmune diseases.

The following table summarizes the key areas of patent activity for pyrimidine-based kinase inhibitors, which would likely cover this compound:

Patent Focus Area Key Therapeutic Targets Representative Assignees (Illustrative) Key Structural Motifs Claimed
BTK Inhibitors Bruton's tyrosine kinase (BTK)AbbVie Inc., AstraZeneca AB, BeiGene, Ltd., Johnson & JohnsonPyrimidine, Pyrazolopyrimidine, Imidazopyrazine
EGFR Inhibitors Epidermal Growth Factor Receptor (EGFR)AstraZeneca, Boehringer Ingelheim, RocheQuinazoline, Pyrimidine
CDK Inhibitors Cyclin-Dependent Kinases (CDKs)Pfizer Inc., Eli Lilly and Company, Merck Sharp & Dohme Corp.Pyrazolopyrimidine, Pyrimidine
JAK Inhibitors Janus Kinases (JAKs)Incyte Corporation, Pfizer Inc., AbbVie Inc.Pyrrolopyrimidine, Pyrazolopyrimidine

It is crucial for researchers working with this compound to conduct a thorough freedom-to-operate analysis to navigate this complex patent landscape.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a straightforward amidation reaction. A plausible and efficient synthetic route involves the reaction of a cyanoacetic acid derivative with 2-aminopyrimidine.

Proposed Synthesis of this compound

A likely synthetic pathway for this compound involves the coupling of 2-aminopyrimidine with an activated form of cyanoacetic acid, such as cyanoacetyl chloride or by using a coupling agent. An alternative approach involves the reaction of 2-aminopyrimidine with a cyanoacetate ester, such as ethyl cyanoacetate.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_aminopyrimidine 2-Aminopyrimidine reaction_step Amidation 2_aminopyrimidine->reaction_step ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction_step target_molecule This compound reaction_step->target_molecule

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar N-heteroaryl acetamides. Optimization may be required.

Materials:

  • 2-Aminopyrimidine

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add ethyl cyanoacetate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Biological Activity and Therapeutic Potential

The this compound scaffold is a promising candidate for the development of kinase inhibitors. The pyrimidine ring is a common feature in many approved kinase inhibitors, where it often acts as a hinge-binder, interacting with the ATP-binding site of the kinase. The cyanoacetamide group can participate in hydrogen bonding and other interactions within the active site, contributing to the overall binding affinity and selectivity of the compound.

Primary Target: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[1] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. Therefore, BTK has emerged as a key therapeutic target.

BTK Signaling Pathway

The binding of an antigen to the B-cell receptor initiates a signaling cascade that involves the phosphorylation of several downstream proteins. BTK is a crucial component of this pathway. Upon activation, BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the activation of downstream signaling pathways such as NF-κB and MAPK, which ultimately promote B-cell survival and proliferation. Inhibition of BTK can block these downstream signals, leading to apoptosis of malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG hydrolyzes to Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (BTK Inhibitor) Inhibitor->BTK inhibits

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Experimental Protocol: In Vitro BTK Inhibition Assay

To evaluate the inhibitory activity of this compound against BTK, a variety of in vitro assays can be employed. A common method is a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In the wells of a 384-well plate, add the assay buffer, the test compound/control, and the BTK enzyme.

  • Initiate the kinase reaction by adding a mixture of the BTK substrate and ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The amount of ADP produced is proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay_prep Assay Preparation cluster_in_vitro_assay In Vitro BTK Assay cluster_data_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Compound_Prep Prepare Compound Dilutions Purification->Compound_Prep Assay_Setup Set up Kinase Reaction in 384-well plate Compound_Prep->Assay_Setup Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, ATP) Reagent_Prep->Assay_Setup Incubation Incubate at 30°C Assay_Setup->Incubation Detection Add Detection Reagents & Measure Luminescence Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Determine IC₅₀ Value Data_Processing->IC50_Determination

Caption: Experimental workflow for the synthesis and biological evaluation.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. While the immediate patent landscape is crowded with broad claims covering pyrimidine derivatives, there remains significant opportunity for the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis of analog libraries based on this core structure, followed by comprehensive biological evaluation against a panel of kinases to identify potent and selective inhibitors. Further optimization of lead compounds could lead to the development of next-generation therapeutics for the treatment of cancer and autoimmune diseases. This technical guide provides a solid foundation for researchers to embark on this exciting area of drug discovery.

References

Technical Guide: Safety and Handling of 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 2-cyano-N-(pyrimidin-2-yl)acetamide was not available at the time of publication. Users should exercise caution and handle this compound as potentially hazardous. All laboratory work should be conducted by trained personnel in a controlled environment.

Introduction

This compound belongs to the cyanoacetamide class of compounds, which are recognized as versatile building blocks in the synthesis of various heterocyclic compounds with potential biological and pharmaceutical activities.[1][2][3] Derivatives of cyanoacetamide are explored for a range of applications, including their potential as anticancer, antifungal, and antibacterial agents.[1][2][4][5][6] Given the reactive nature of the cyano and acetamide functional groups, it is crucial to understand the potential hazards and implement appropriate safety and handling precautions. This guide provides a summary of the inferred safety data and general handling protocols applicable to this compound, based on information available for analogous compounds such as 2-cyanoacetamide, 2-cyano-N-methylacetamide, and 2-cyano-N-(pyridin-2-yl)-acetamide.

Hazard Identification and Classification

Based on the hazard classifications of structurally related compounds, this compound should be treated as a hazardous substance. The primary hazards are expected to be acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[7][8][9][10]

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[7][8][9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[7][8][9]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[7][8][9]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[7][8]

Pictograms:

GHS07: Exclamation Mark

Signal Word:

Warning

Physical and Chemical Properties

While specific data for this compound is limited, data from the closely related 2-cyano-N-(pyridin-2-yl)-acetamide and the parent compound 2-cyanoacetamide can provide some insight.

PropertyInferred Value/Information
Molecular FormulaC₇H₆N₄O
AppearanceLikely a white to off-white or brown solid/powder.[11]
Melting PointFor the analogous 2-cyano-N-(pyridin-2-yl)-acetamide: 162-166 °C.[12]
SolubilityLikely soluble in water.[10]
StabilityStable under normal laboratory conditions.[11][13]

Safe Handling and Storage

Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][13][14] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[11][14]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[11][14]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[10][13] Do not breathe dust.[13] Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling.[11][14]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11][13]

  • Store locked up.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8][13]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][13]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][13]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[7][11][14]

  • Environmental Precautions: Prevent entry into drains, sewers, or waterways.[7][11][14]

  • Containment and Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8][11][14]

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11]

  • Hazardous Combustion Products: May include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

Experimental Protocols and Workflows

No specific experimental protocols for this compound were found in the literature. The following is a generalized workflow for handling this and similar chemical compounds in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench Reaction complete cleanup_waste Segregate and Dispose of Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Work Area and Glassware cleanup_waste->cleanup_decon cleanup_remove_ppe Remove PPE cleanup_decon->cleanup_remove_ppe

A generalized workflow for the safe handling of chemical compounds.

Signaling Pathways

The provided search results did not contain information regarding specific signaling pathways associated with this compound. Research into the biological activity of cyanoacetamide derivatives is ongoing, with some studies exploring their potential as inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1) in the context of cancer therapy.[15] However, a definitive signaling pathway for this specific compound is not established in the available literature.

The diagram below illustrates a logical relationship for assessing the safety of a novel chemical compound where specific data is unavailable.

safety_assessment_logic start Novel Compound: This compound sds_check Specific SDS Available? start->sds_check sds_yes Follow SDS Guidelines sds_check->sds_yes Yes sds_no No analog_search Search for Structurally Similar Compounds sds_check->analog_search No analog_data Gather Hazard Data from Analogs (e.g., 2-cyanoacetamides) analog_search->analog_data hazard_inference Infer Potential Hazards (Toxicity, Irritation, etc.) analog_data->hazard_inference precaution_dev Develop Handling Protocols (PPE, Engineering Controls) hazard_inference->precaution_dev handle_caution Handle with Extreme Caution precaution_dev->handle_caution

A logical workflow for assessing the safety of a novel chemical.

References

Theoretical Exploration of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the standard theoretical and computational methodologies applicable to the study of 2-cyano-N-(pyrimidin-2-yl)acetamide. While specific experimental or computational studies on this molecule are not extensively available in current literature, this paper outlines a robust framework for its molecular property investigation. By leveraging established computational chemistry techniques, researchers can gain significant insights into its structural, electronic, and spectroscopic characteristics, which are crucial for applications in medicinal chemistry and drug development. Pyrimidine derivatives, in general, are of significant interest for their biological activities, including antimicrobial and anticancer properties.[1][2] This guide serves as a foundational document for initiating and conducting in-depth theoretical research on this promising compound.

Introduction to Theoretical Studies of Cyanoacetamide Derivatives

Cyanoacetamide derivatives are a versatile class of organic compounds recognized for their utility as building blocks in the synthesis of various heterocyclic systems.[3] The incorporation of a pyrimidine ring, a key component in the nucleic acids DNA and RNA, often imparts significant biological activity to the parent molecule.[2] Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for understanding the molecular-level properties that govern the behavior and potential applications of these compounds.[4] Such studies provide valuable data on molecular geometry, electronic structure, and vibrational frequencies, which complement and guide experimental research.

Core Computational Methodologies

A detailed theoretical investigation of this compound would typically involve a multi-step computational workflow. This process, from initial structure generation to in-depth property analysis, is outlined below.

Molecular Modeling and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This model is then subjected to geometry optimization to find its most stable conformation (the lowest energy state).

Experimental Protocol:

  • Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose.[4][5] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used choice.[6][7]

  • Basis Set: A Pople-style basis set, such as 6-31+G(d,p) or a larger one like 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[6][7] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing systems with lone pairs and for calculating properties like vibrational frequencies.

  • Software: Standard quantum chemistry software packages like Gaussian, Spartan, or ORCA are used to perform these calculations.[6]

  • Environment: Calculations are often performed in the gas phase to represent an isolated molecule, or by using a solvent model (like the Polarizable Continuum Model, PCM) to simulate conditions in a specific solvent.[7]

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Experimental Protocol:

  • Method: Harmonic vibrational frequency analysis is conducted using the optimized geometry from the previous step.

  • Scaling: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

Electronic Property Analysis

The electronic properties of the molecule are critical for understanding its reactivity and potential interactions. Key properties investigated include the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Experimental Protocol:

  • Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[4]

  • Analysis:

    • FMO Analysis: The spatial distribution of the HOMO (electron-donating region) and LUMO (electron-accepting region) helps in predicting the sites of electrophilic and nucleophilic attack.

    • MEP Mapping: The MEP is mapped onto the electron density surface to visualize the charge distribution. It identifies positive (electron-poor) and negative (electron-rich) regions, which are important for understanding intermolecular interactions, including hydrogen bonding.[4]

Data Presentation: Predicted Molecular Properties

While specific data for this compound is not available, the following tables illustrate how the results of the aforementioned theoretical studies would be presented.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) Calculated at the B3LYP/6-31+G(d,p) level of theory.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C≡Ne.g., 1.15
C=Oe.g., 1.23
N-H (amide)e.g., 1.01
C-N (pyrimidine)e.g., 1.34
Bond Angles (°) C-C-N (cyano)e.g., 178.5
O=C-N (amide)e.g., 122.0
C-N-C (pyrimidine)e.g., 117.5

Table 2: Predicted Electronic Properties (Illustrative) Calculated at the B3LYP/6-31+G(d,p) level of theory.

Property Value (eV)
HOMO Energy e.g., -6.50
LUMO Energy e.g., -1.25
HOMO-LUMO Energy Gap (ΔE) e.g., 5.25
Dipole Moment (Debye) e.g., 4.50

Visualization of Computational Workflows and Molecular Properties

Visual diagrams are essential for conveying complex relationships and workflows in computational chemistry. The following diagrams, generated using the DOT language, illustrate key processes.

G cluster_input Input Phase cluster_calc Computational Phase cluster_output Analysis & Output mol_structure Build Initial 3D Structure of this compound geom_opt Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Confirmation of Energy Minimum elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Predicted IR/Raman Spectra freq_calc->vib_spectra reactivity Reactivity Analysis (FMO, MEP Maps) elec_prop->reactivity

Caption: Computational workflow for theoretical molecular property analysis.

G HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE) Reactivity Indicator HOMO->EnergyGap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap Reactivity Chemical Reactivity & Stability EnergyGap->Reactivity

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Conclusion and Future Directions

This guide outlines the standard theoretical framework for characterizing the molecular properties of this compound. By employing Density Functional Theory, researchers can predict its geometry, vibrational spectra, and electronic characteristics, providing a solid foundation for further investigation. These computational insights are invaluable for understanding structure-activity relationships, guiding synthetic efforts, and assessing the potential of this and related pyrimidine acetamides as therapeutic agents.[4] Future work should focus on performing these calculations and corroborating the theoretical data with experimental synthesis and spectroscopic analysis to fully elucidate the properties of this compound.

References

Identifying Potential Off-Target Effects of 2-cyano-N-(pyrimidin-2-yl)acetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will use the well-characterized casein kinase 2 (CK2) inhibitor, CX-4945 (Silmitasertib) , as a representative example to illustrate the process of identifying and characterizing off-target effects. Although structurally distinct, the principles and techniques are broadly applicable to novel compounds like 2-cyano-N-(pyrimidin-2-yl)acetamide. CX-4945 is known to inhibit its primary target, CK2, but also exhibits off-target activity against other kinases, making it an excellent case study.[1][2]

Data Presentation: Off-Target Profile of a Representative Kinase Inhibitor (CX-4945)

The following table summarizes the known off-target activities of CX-4945 against a panel of kinases. This quantitative data is essential for understanding the selectivity profile of the compound.

Target KinasePotency (IC50/Ki)Assay TypeReference
CSNK2A1 (CK2α) 0.38 nM (Ki) Binding Assay [3]
CSNK2A1 (CK2α) 1 nM (IC50) In vitro Kinase Assay [3]
DAPK317 nM (IC50)In vitro Kinase Assay[3]
FLT335 nM (IC50)In vitro Kinase Assay[3]
TBK135 nM (IC50)In vitro Kinase Assay[3]
CLK341 nM (IC50)In vitro Kinase Assay[3]
HIPK245 nM (IC50)In vitro Kinase Assay[4]
PIM146 nM (IC50)In vitro Kinase Assay[3]
CDK156 nM (IC50)In vitro Kinase Assay[3]
DYRK1ASignificant AffinityNot Specified[2]
GSK3β55% inhibition at 500 nMIn vitro Kinase Assay[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of off-target screening results. Below are protocols for two key experimental approaches.

Kinase Profiling using Competition Binding Assay (e.g., KINOMEscan®)

This method assesses the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

Principle: The assay involves combining a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[5]

Protocol:

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution. Prepare serial dilutions to be tested at a range of concentrations.

  • Assay Reaction: In each well of a multi-well plate, combine the test compound with a specific DNA-tagged kinase from the panel and the immobilized ligand beads.[5]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the bound kinase from the beads and quantify the amount of the associated DNA tag using qPCR.[5]

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, and dissociation constants (Kd) can be calculated from dose-response curves.[5]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Principle: When a ligand binds to its target protein in intact cells, it can stabilize the protein's structure, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.[6]

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) for a specified time.

  • Heating: Heat aliquots of the treated cell suspension to a range of temperatures for a short duration (e.g., 3 minutes), followed by cooling.

  • Cell Lysis: Lyse the cells to release the proteins. This can be achieved through freeze-thaw cycles or the use of lysis buffers.[7]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.[7]

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting, ELISA, or mass spectrometry.[6]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Mandatory Visualization

Signaling Pathway Diagram

Signaling_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Potential Off-Target Kinase Cascade cluster_downstream Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Kinase_C Kinase_C Kinase_B->Kinase_C Transcription_Factor Transcription_Factor Kinase_C->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Inhibitor 2-cyano-N- (pyrimidin-2-yl)acetamide Inhibitor->Kinase_B Inhibitor->Kinase_C

Caption: Potential off-target inhibition of a kinase cascade.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Validation cluster_downstream_analysis Downstream Functional Analysis Compound_Library Compound_Library Competition_Binding_Assay Competition Binding Assay (e.g., KINOMEscan®) Compound_Library->Competition_Binding_Assay Kinase_Panel Kinase_Panel Kinase_Panel->Competition_Binding_Assay Primary_Hits Primary_Hits Competition_Binding_Assay->Primary_Hits CETSA Cellular Thermal Shift Assay (CETSA®) Primary_Hits->CETSA Cell_Culture Cell_Culture Cell_Culture->CETSA Target_Engagement_Confirmation Target_Engagement_Confirmation CETSA->Target_Engagement_Confirmation Phosphoproteomics Phosphoproteomics Target_Engagement_Confirmation->Phosphoproteomics Phenotypic_Assays Phenotypic_Assays Target_Engagement_Confirmation->Phenotypic_Assays Off_Target_Validation Off_Target_Validation Phosphoproteomics->Off_Target_Validation Phenotypic_Assays->Off_Target_Validation

Caption: Workflow for identifying and validating off-target effects.

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-cyano-N-(pyrimidin-2-yl)acetamide in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target for drug discovery, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors is a major focus of pharmaceutical research. This document provides detailed application notes and protocols for the use of 2-cyano-N-(pyrimidin-2-yl)acetamide, a heterocyclic compound with potential as a kinase inhibitor scaffold, in screening assays.

The cyano-acetamide moiety is a versatile pharmacophore found in various biologically active compounds. Its derivatives have been explored for their potential as inhibitors of several kinases, including Transforming growth factor beta-activated kinase 1 (TAK1), by forming reversible covalent bonds.[1][2][3] This document will outline the general principles and specific protocols for evaluating the inhibitory activity of this compound and its analogs against a panel of protein kinases.

Data Presentation: Quantitative Analysis of Kinase Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables are examples of how to present such quantitative data for this compound and its derivatives against a panel of kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Assay TypeATP Concentration (µM)
Kinase AData to be determinedADP-Glo10
Kinase BData to be determinedHTRF25
Kinase CData to be determinedFluorescence Polarization50
TAK1Data to be determinedLuminescence10

Table 2: Selectivity Profile of this compound

Kinase% Inhibition at 1 µM
Kinase AData to be determined
Kinase DData to be determined
Kinase EData to be determined
Kinase FData to be determined

Experimental Protocols

A variety of assay formats are available for measuring kinase activity, including radiometric assays, and fluorescence- or luminescence-based assays.[4] The choice of assay depends on factors such as the specific kinase, throughput requirements, and available instrumentation. Below are detailed protocols for commonly used non-radioactive kinase inhibitor screening assays.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.[5]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the test compound solution to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fluorescence Polarization (FP) Based Kinase Assay

This homogeneous assay format is based on the change in polarization of fluorescently labeled phosphopeptide product. When the small fluorescent peptide substrate is phosphorylated by the kinase, it binds to a phosphospecific antibody, resulting in a larger complex that tumbles more slowly in solution and thus has a higher fluorescence polarization.

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • Phosphospecific antibody

  • This compound (or other test compounds) dissolved in DMSO

  • Kinase Buffer

  • ATP

  • Black, low-volume 96- or 384-well plates

  • Plate reader with fluorescence polarization detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • Add test compound, kinase, and fluorescently labeled substrate to the wells of the assay plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Add the phosphospecific antibody to each well to stop the reaction and allow binding to the phosphorylated substrate.

    • Incubate for the recommended time to reach binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are provided below to visualize a generic kinase signaling pathway and the experimental workflow for kinase inhibitor screening.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor_kinase Receptor Tyrosine Kinase extracellular_signal->receptor_kinase Binds and Activates adaptor_protein Adaptor Protein receptor_kinase->adaptor_protein Recruits and Phosphorylates downstream_kinase1 Downstream Kinase 1 (e.g., PI3K) adaptor_protein->downstream_kinase1 Activates downstream_kinase2 Downstream Kinase 2 (e.g., Akt) downstream_kinase1->downstream_kinase2 Activates cellular_response Cellular Response (Proliferation, Survival) downstream_kinase2->cellular_response Promotes inhibitor This compound inhibitor->downstream_kinase1 Inhibits

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

G start Start compound_prep Prepare Serial Dilutions of This compound start->compound_prep reagent_prep Prepare Kinase, Substrate, and ATP Solutions start->reagent_prep assay_plate Dispense Compound and Reagents into Assay Plate compound_prep->assay_plate reagent_prep->assay_plate incubation Incubate for Kinase Reaction assay_plate->incubation detection Add Detection Reagents (e.g., ADP-Glo™) incubation->detection read_plate Measure Signal (Luminescence/Fluorescence) detection->read_plate data_analysis Data Analysis: % Inhibition and IC50 Determination read_plate->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Kinase Inhibitor Screening.

Disclaimer

The protocols and data presentation formats provided in this document are intended as a general guide for the screening of this compound and its derivatives as potential kinase inhibitors. The optimal conditions for each kinase assay, including enzyme and substrate concentrations, ATP concentration, and incubation times, must be determined empirically. The actual inhibitory activity and selectivity profile of this compound are not yet publicly documented and will need to be established through experimental validation.

References

Application Notes and Protocols: 2-cyano-N-(pyrimidin-2-yl)acetamide in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the antimicrobial properties of 2-cyano-N-(pyrimidin-2-yl)acetamide is limited. The following application notes and protocols are based on established methodologies for the synthesis and antimicrobial evaluation of structurally related cyanoacetamide and pyrimidine derivatives. These should serve as a foundational guide for initiating research into the antimicrobial potential of this compound.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. The pyrimidine scaffold is a crucial pharmacophore in numerous clinically used drugs, exhibiting a wide range of biological activities, including antimicrobial effects. Similarly, the cyanoacetamide moiety is a versatile building block in medicinal chemistry, contributing to the biological activity of various compounds. The conjugation of these two moieties in this compound presents a promising avenue for the development of new antimicrobial agents.

These application notes provide a comprehensive overview of the synthetic route for this compound and standardized protocols for evaluating its in vitro antimicrobial activity. The provided data from structurally similar compounds can be used as a reference for expected antimicrobial spectra and potency.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 2-aminopyrimidine with a suitable cyanoacetic acid derivative. A common and efficient method involves the reaction of 2-aminopyrimidine with ethyl cyanoacetate.

General Synthetic Protocol

This protocol is adapted from the synthesis of similar N-substituted cyanoacetamides.

Materials:

  • 2-aminopyrimidine

  • Ethyl cyanoacetate

  • Dimethylformamide (DMF)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round bottom flask, dissolve 2-aminopyrimidine (1 equivalent) in a minimal amount of dimethylformamide (DMF).

  • To this solution, add ethyl cyanoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Dry the purified product in a desiccator.

  • Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Synthesis_Workflow A Dissolve 2-aminopyrimidine in DMF B Add ethyl cyanoacetate A->B C Reflux for 4-6 hours B->C D Reaction Monitoring (TLC) C->D E Cool to Room Temperature D->E F Precipitate in Ice Water E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Dry and Characterize I->J

Caption: General workflow for the synthesis of this compound.

Antimicrobial Activity Screening

The in vitro antimicrobial activity of this compound can be assessed against a panel of pathogenic bacteria and fungi using standard methods.

Agar Well Diffusion Method (Preliminary Screening)

This method is used for the initial qualitative assessment of antimicrobial activity.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Nutrient Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

  • Sterile swabs

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare sterile agar plates (Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Prepare a stock solution of the test compound in sterile DMSO.

  • Inoculate the agar plates uniformly with the respective microbial suspension using a sterile swab.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume of the test compound solution to the wells.

  • Place standard antibiotic/antifungal discs as positive controls and a well with DMSO as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around the wells.

Agar_Well_Diffusion_Workflow A Prepare Inoculated Agar Plates B Create Wells in Agar A->B C Add Test Compound, Positive Control, and Negative Control to Wells B->C D Incubate Plates C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Pure this compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal suspensions standardized to 0.5 McFarland

  • Resazurin solution (as a viability indicator)

  • Multichannel pipette

  • Incubator

Procedure:

  • Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the standardized microbial suspension to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is the lowest concentration of the compound at which no color change is observed.

Antimicrobial Activity of Structurally Related Compounds

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for several cyanoacetamide derivatives against various microorganisms. This data can serve as a benchmark for the expected antimicrobial profile of this compound.

CompoundOrganismMIC (µg/mL)Reference
Derivative of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide Staphylococcus aureus-[1]
Bacillus subtilis-[1]
Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
Aspergillus flavus-[1]
Candida albicans-[1]
Derivatives of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide Various Bacteria & FungiModerate Activity[2]

Note: Specific MIC values for the derivatives from the cited literature were not always provided in the abstract; the original papers should be consulted for detailed quantitative data.

Potential Mechanism of Action

While the specific mechanism of action for this compound is yet to be elucidated, several potential targets can be hypothesized based on its structural components. Pyrimidine analogs are known to interfere with nucleic acid synthesis.[3] The cyano group is a strong electron-withdrawing group and can participate in various reactions within the cell.

Possible Mechanisms to Investigate:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Many antimicrobial agents target these essential bacterial enzymes involved in DNA replication.

  • Disruption of Folate Synthesis: The pyrimidine ring is a core component of dihydrofolate reductase inhibitors.

  • Inhibition of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan.

  • Membrane Disruption: The compound might interact with the microbial cell membrane, leading to increased permeability and cell death.

Putative_Mechanism_of_Action Compound This compound Target1 DNA Gyrase / Topoisomerase IV Compound->Target1 Target2 Dihydrofolate Reductase Compound->Target2 Target3 Peptidoglycan Synthesis Enzymes Compound->Target3 Target4 Cell Membrane Integrity Compound->Target4 Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Inhibition of Folate Synthesis Target2->Effect2 Effect3 Inhibition of Cell Wall Synthesis Target3->Effect3 Effect4 Loss of Membrane Potential and Leakage of Cellular Contents Target4->Effect4 Outcome Bacterial/Fungal Cell Death Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

Caption: Hypothetical antimicrobial mechanisms of action for this compound.

Conclusion and Future Directions

The presented application notes and protocols provide a solid framework for researchers and drug development professionals to initiate the investigation of this compound as a potential antimicrobial agent. The synthesis is straightforward, and the antimicrobial screening methods are well-established. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand the relationship between the chemical structure and antimicrobial activity of a series of related compounds.

  • Mechanism of action studies: To identify the specific cellular targets of the compound.

  • In vivo efficacy and toxicity studies: To evaluate the compound's potential as a therapeutic agent in animal models.

  • Lead optimization: To design and synthesize more potent and selective analogs.

By following these guidelines and exploring these future directions, the scientific community can thoroughly evaluate the potential of this compound and its derivatives as a new class of antimicrobial agents.

References

Application Notes and Protocols for Novel Derivatives of the 2-Cyano-N-(pyrimidin-2-yl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of novel derivatives based on the 2-cyano-N-(pyrimidin-2-yl)acetamide scaffold. This scaffold is a promising starting point for the development of new therapeutic agents, particularly in the field of oncology.

Introduction

The this compound core structure represents a versatile scaffold for the design of potent enzyme inhibitors and other biologically active molecules. The pyrimidine ring is a well-established pharmacophore in numerous approved drugs, and the cyanoacetamide moiety offers key hydrogen bonding and reactive capabilities for targeted molecular interactions. This document outlines the synthetic routes to generate a library of derivatives and the subsequent protocols for assessing their therapeutic potential, with a focus on anticancer applications.

Synthesis of this compound Derivatives

A general synthetic scheme for the preparation of this compound derivatives involves the acylation of 2-aminopyrimidine with a cyanoacetic acid equivalent. A more specific and efficient method involves the reaction of 4-aminopyrimidines with a mixture of cyanoacetic acid and acetic anhydride.[1] This can be adapted for 2-aminopyrimidine. Further derivatization can be achieved through Knoevenagel condensation of the active methylene group of the parent scaffold with various aromatic aldehydes.

A general procedure for the synthesis of the parent scaffold, this compound, can be adapted from the synthesis of similar N-heteroaryl acetamides.[2]

Protocol 1: Synthesis of this compound (Parent Scaffold)

  • Materials: 2-aminopyrimidine, methyl cyanoacetate, and a suitable solvent (e.g., neat, or a high-boiling point solvent like toluene or DMF).

  • Procedure:

    • To a stirred solution of methyl cyanoacetate, slowly add 2-aminopyrimidine.

    • Stir the reaction mixture at room temperature for 4-6 hours, during which a precipitate may form.

    • If no reaction is observed, gently heat the mixture to 50-80 °C and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitate by filtration.

    • Wash the solid with a non-polar solvent like diethyl ether to remove unreacted starting materials.

    • Dry the product under vacuum to yield pure this compound.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Novel Derivatives via Knoevenagel Condensation

  • Materials: this compound, various aromatic aldehydes, a basic catalyst (e.g., piperidine or triethylamine), and a suitable solvent (e.g., ethanol or isopropanol).

  • Procedure:

    • Dissolve this compound and a slight molar excess of the desired aromatic aldehyde in the chosen solvent.

    • Add a catalytic amount of the basic catalyst to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

    • After completion, cool the mixture to room temperature to allow for the precipitation of the product.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure derivative.

  • Characterization: Confirm the structure of each derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Anticancer Screening

The newly synthesized derivatives can be screened for their potential anticancer activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Protocol 3: MTT Assay for Cytotoxicity

  • Materials: Human cancer cell lines (e.g., HepG2 - liver, HCT-116 - colon, MCF-7 - breast), cell culture medium (e.g., DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO, and the synthesized compounds.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations with the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compounds and incubate for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative 2-cyano-N-(pyrimidin-4-yl)acetamide derivatives against three human cancer cell lines.[1] While not the exact 2-yl isomer, this data provides valuable insight into the potential of this scaffold.

CompoundModificationIC50 (µM) - HepG2 (Liver Cancer)IC50 (µM) - HCT-116 (Colon Cancer)IC50 (µM) - MCF-7 (Breast Cancer)
9b Thiophene derivativeVery StrongNot ReportedNot Reported
10b Pyrazole derivativeVery StrongNot ReportedNot Reported
11b Thiazole derivativeVery StrongNot ReportedNot Reported
19b Pyridine derivativeVery StrongNot ReportedNot Reported

Note: "Very Strong" indicates significant cytotoxic activity as reported in the source literature, specific IC50 values were not provided for all compounds in the summary text.[1]

Mandatory Visualizations

Logical Relationship: Synthetic Pathway

G Synthetic Scheme for this compound Derivatives A 2-Aminopyrimidine C This compound (Parent Scaffold) A->C Acylation B Methyl Cyanoacetate B->C E Novel Derivatives C->E Knoevenagel Condensation D Aromatic Aldehydes D->E

Caption: Synthetic route to novel derivatives.

Experimental Workflow: Kinase Inhibitor Discovery

G General Workflow for Kinase Inhibitor Discovery cluster_0 Discovery Phase cluster_1 Optimization & Validation cluster_2 Preclinical Development A Compound Synthesis (Derivative Library) B High-Throughput Screening (Biochemical Assays) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Cellular Assays (e.g., MTT Assay) D->E F Mechanism of Action Studies (e.g., Western Blot) E->F G In Vivo Animal Models F->G H Toxicology Studies G->H I Candidate for Clinical Trials H->I

Caption: Kinase inhibitor discovery workflow.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Many pyrimidine derivatives are known to target protein kinases, with the Epidermal Growth factor Receptor (EGFR) being a prominent example. The EGFR signaling pathway is crucial in regulating cell growth, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.

G Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Cyano-N-(pyrimidin-2-yl) acetamide Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling and potential inhibition.

References

Application Note & Protocols: A Framework for Evaluating the Efficacy of 2-cyano-N-(pyrimidin-2-yl)acetamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for assessing the in vitro efficacy of the novel compound, 2-cyano-N-(pyrimidin-2-yl)acetamide. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including potent anticancer effects.[1][2] This framework outlines a systematic approach, beginning with foundational cell viability and proliferation assays to determine cytotoxic and cytostatic effects, followed by mechanistic assays to investigate the induction of apoptosis. Detailed protocols, data presentation guidelines, and visualizations of the experimental workflow and a hypothesized signaling pathway are provided to guide researchers in conducting a thorough preliminary evaluation of this compound's therapeutic potential.

1. Hypothesized Mechanism of Action Based on the structure of this compound, which contains a pyrimidine core, it is hypothesized to interfere with cellular pathways critical for cancer cell proliferation and survival. Pyrimidine derivatives have been shown to act as inhibitors of key signaling molecules such as tyrosine kinases, cyclin-dependent kinases (CDKs), and components of the PI3K/Akt/mTOR pathway.[1][3] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth.[4] Specifically, the compound may act as an ATP-competitive inhibitor of a protein kinase, disrupting downstream signaling required for cell cycle progression and survival. An alternative hypothesis is the interference with pyrimidine metabolism, which is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[5]

2. Experimental Design and Workflow The overall experimental strategy is designed to systematically evaluate the compound's biological activity. The workflow begins with determining the compound's effective concentration range on a selected cancer cell line. Subsequent experiments then use this concentration range to investigate the specific effects on cell proliferation and the induction of programmed cell death (apoptosis).

experimental_workflow start Start: Select Cancer Cell Line prepare Protocol 1: Cell Culture & Compound Stock Preparation start->prepare dose_response Dose-Response Screening (e.g., 0.1 µM to 100 µM) prepare->dose_response viability Protocol 2: Cell Viability Assay (MTT) Determine IC50 dose_response->viability proliferation Protocol 3: Cell Proliferation Assay (BrdU) Assess Cytostatic Effects viability->proliferation Use IC50 concentration as a reference point apoptosis Protocol 4: Apoptosis Assay (Caspase-3/7) Assess Cytotoxic Mechanism viability->apoptosis analysis Data Analysis & Interpretation proliferation->analysis apoptosis->analysis end End: Efficacy Profile analysis->end

Caption: Experimental workflow for evaluating compound efficacy.

3. Materials and Reagents

  • Cell Line: A relevant human cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer).

  • Compound: this compound.

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA solution.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Dimethyl Sulfoxide (DMSO), cell culture grade.

  • 96-well flat-bottom cell culture plates.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, Solubilization Solution (e.g., acidified isopropanol or SDS).[6]

  • BrdU Assay: BrdU Labeling Reagent, Anti-BrdU antibody, secondary antibody conjugate, Fixation/Denaturation solution.[7][8]

  • Caspase-3/7 Assay: Caspase-Glo® 3/7 Assay System or similar.[9][10]

  • Microplate reader (absorbance, fluorescence, and luminescence capabilities).

4. Experimental Protocols

Protocol 1: Cell Culture and Compound Preparation

  • Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Sub-culture cells every 2-3 days to maintain logarithmic growth.

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO. Store in small aliquots at -20°C.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 2: Cell Viability Assessment (MTT Assay) This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[11]

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[12] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a range of compound concentrations (e.g., 10-fold dilutions from 100 µM to 0.01 µM).[13] Remove the old medium and add 100 µL of medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Cell Proliferation Assessment (BrdU Assay) This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S phase of the cell cycle, directly quantifying cell proliferation.[7][8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2. Treat cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50).

  • BrdU Labeling: 2-4 hours before the end of the incubation period (e.g., at 44 hours for a 48-hour experiment), add BrdU labeling solution to each well.

  • Fixation and Denaturation: At the end of the incubation, remove the medium. Fix the cells and denature the DNA according to the manufacturer's protocol. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.[7]

  • Immunodetection: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a colorimetric HRP substrate and incubate until sufficient color develops.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Express the results as a percentage of BrdU incorporation relative to the vehicle control.

Protocol 4: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay) This assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[14][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2. Treat cells with the compound at relevant concentrations (e.g., 1x and 2x IC50).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to cell number (can be done in a parallel plate) or express it as fold-change relative to the vehicle control.

5. Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between different concentrations and assays.

Table 1: Cell Viability (MTT Assay) and IC50 Determination

Compound Conc. (µM) Mean Absorbance (570 nm) Std. Deviation % Viability
0 (Vehicle) 1.250 0.085 100.0
0.1 1.180 0.070 94.4
1 0.950 0.065 76.0
10 0.610 0.050 48.8
50 0.220 0.030 17.6
100 0.150 0.025 12.0

| Calculated IC50 (µM) | 10.5 | | |

Table 2: Effects on Cell Proliferation and Apoptosis

Treatment % Proliferation (BrdU) Fold Change in Caspase-3/7 Activity
Vehicle Control 100.0 ± 8.5 1.0 ± 0.2
Compound (0.5x IC50) 75.2 ± 6.3 1.8 ± 0.3
Compound (1x IC50) 45.1 ± 5.1 4.5 ± 0.6

| Compound (2x IC50) | 20.8 ± 3.9 | 8.2 ± 1.1 |

6. Hypothesized Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[4] Pyrimidine-based inhibitors often target kinases within this pathway.[3] The diagram below illustrates this pathway and the hypothesized point of inhibition by this compound.

signaling_pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Proliferation Cell Proliferation & Survival S6K1->Proliferation Promotes Compound 2-cyano-N- (pyrimidin-2-yl)acetamide Compound->mTORC1 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for High-Throughput Screening of 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) to evaluate the biological activity of the compound 2-cyano-N-(pyrimidin-2-yl)acetamide. The protocols are designed for two potential applications: as a kinase inhibitor and as an antimicrobial agent. The methodologies are based on established and robust HTS assays suitable for large-scale screening campaigns.

Application Note 1: High-Throughput Screening for Kinase Inhibitory Activity

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. High-throughput screening is a key strategy for identifying novel kinase inhibitors from large compound libraries. This protocol describes a luminescence-based assay, the ADP-Glo™ Kinase Assay, to screen for inhibitors of a target kinase in the presence of this compound. The assay measures the amount of ADP produced in a kinase reaction; a decrease in ADP production indicates potential inhibition of the kinase by the test compound.[1][2]

Signaling Pathway Context

The following diagram illustrates a hypothetical signaling pathway that could be targeted. Inhibition of a key kinase in this pathway by a compound like this compound could block downstream events, leading to a therapeutic effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Target Kinase Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Phosphorylates TF Transcription Factor Effector->TF Activates Gene Gene Expression TF->Gene Regulates Inhibitor 2-cyano-N- (pyrimidin-2-yl)acetamide Inhibitor->Kinase1 Inhibits

Caption: Hypothetical Kinase Signaling Pathway.
Experimental Workflow

The HTS workflow for the kinase inhibition assay is a multi-step process involving reaction setup, compound addition, and signal detection.

Caption: HTS Workflow for Kinase Inhibitor Screening.
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.[1][2][3]

Materials:

  • 384-well white, opaque assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with luminescence detection capabilities

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • This compound (and other library compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega) containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of the compound stock solution and controls into the wells of a 384-well plate.

    • Controls should include:

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: A known inhibitor of the target kinase (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]

    • Incubate at room temperature for 40 minutes.[3]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin needed for the light-producing reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[3]

    • Read the luminescence on a plate reader.

Data Presentation

The following table shows representative data from a hypothetical kinase inhibition screen. The percentage of inhibition is calculated relative to the high and low controls.

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Negative Control-150,0000%
Positive Control105,000100%
Cmpd-00110145,0003.4%
This compound 10 45,000 72.4%
Cmpd-0031080,00048.3%

To determine the potency of active compounds, a dose-response curve is generated, and the IC₅₀ value is calculated.

CompoundIC₅₀ (µM)
Positive Control0.05
This compound 1.2
Cmpd-0038.7

Application Note 2: High-Throughput Screening for Antimicrobial Activity

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[4][5] High-throughput screening of chemical libraries is a crucial approach for identifying novel compounds that inhibit bacterial growth.[6][7] This protocol details a whole-cell, growth-based HTS assay to evaluate the antimicrobial potential of this compound against a target bacterial strain, such as Staphylococcus aureus. The assay measures bacterial growth by monitoring the optical density (OD) of the culture.[8]

Experimental Workflow

The workflow for the antimicrobial HTS assay involves preparing bacterial cultures, exposing them to the test compounds, and measuring bacterial growth after an incubation period.

Caption: HTS Workflow for Antimicrobial Screening.
Experimental Protocol: Bacterial Growth Inhibition Assay

This protocol is designed for a 384-well plate format.[8]

Materials:

  • 384-well clear, flat-bottom sterile plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with absorbance detection capabilities

  • Shaking incubator

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound (and other library compounds)

  • DMSO

  • Positive control antibiotic (e.g., erythromycin)

Procedure:

  • Culture Preparation:

    • Inoculate 5 mL of TSB with a single colony of the target bacteria.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh TSB to a starting OD₆₀₀ of approximately 0.05 (which corresponds to roughly 1 x 10⁶ CFU/mL for S. aureus).

  • Compound Plating:

    • Dispense a small volume (e.g., 50 nL) of the compound stock solutions and controls into the wells of a 384-well plate.

    • Controls should include:

      • Negative Control: DMSO only (no growth inhibition).

      • Positive Control: An effective antibiotic at a concentration that completely inhibits growth (e.g., erythromycin at 10 µg/mL).[8]

  • Inoculation and Incubation:

    • Using a plate filler or multichannel pipette, add 50 µL of the diluted bacterial culture to each well.

    • Cover the plates with a breathable seal or a lid that allows for gas exchange.

    • Incubate the plates at 37°C for 16-24 hours with shaking.

  • Data Acquisition:

    • After incubation, measure the optical density of each well at 600 nm (OD₆₀₀) using a plate reader.

Data Presentation

The following table presents hypothetical data from an antimicrobial screen. The percentage of growth inhibition is calculated based on the OD readings of the controls.

Compound IDConcentration (µM)OD₆₀₀% Growth Inhibition
Negative Control-0.8500%
Positive Control100.050100%
Cmpd-001100.8351.9%
This compound 10 0.150 87.5%
Cmpd-003100.55037.5%

For active compounds, the Minimum Inhibitory Concentration (MIC) is determined by testing a range of concentrations.

CompoundMIC (µM)
Positive Control0.5
This compound 4.5
Cmpd-003> 20

References

Application Notes and Protocols for the Characterization of 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis and characterization of 2-cyano-N-(pyrimidin-2-yl)acetamide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocols herein detail the synthetic procedure, purification, and analytical characterization using various spectroscopic and physical methods. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Physicochemical Properties

This compound is a small molecule featuring a cyanoacetamide group attached to a pyrimidine ring. Its chemical properties are influenced by the presence of these functional groups, which can participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₆N₄O[1]
Molecular Weight 162.15 g/mol Calculated
Monoisotopic Mass 162.05415 Da[1]
SMILES C1=CN=C(N=C1)NC(=O)CC#N[1]
InChI InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12)[1]
InChIKey ZQQDHDUYVWOSSB-UHFFFAOYSA-N[1]
Predicted XlogP -0.3[1]

Synthesis Protocol

The synthesis of this compound can be achieved through the amidation of a cyanoacetic acid derivative with 2-aminopyrimidine. A general procedure, adapted from the synthesis of similar compounds, is provided below.

Materials:

  • 2-aminopyrimidine

  • Ethyl cyanoacetate (or another suitable activated cyanoacetic acid derivative)

  • Anhydrous solvent (e.g., toluene, xylene, or DMF)

  • Base (optional, e.g., pyridine, triethylamine)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in the chosen anhydrous solvent.

  • Add ethyl cyanoacetate (1.1 equivalents) to the solution.

  • If required, add a catalytic amount of base.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Table 2: Predicted ¹H and ¹³C NMR Data

Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency. The following are estimations based on the structure.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Amide NH10.0 - 11.0Singlet (broad)1H-NH-C=O
Pyrimidine H8.5 - 8.7Doublet2HH-4, H-6
Pyrimidine H7.0 - 7.2Triplet1HH-5
Methylene CH₂3.8 - 4.0Singlet2H-CH₂-CN
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl C=O165 - 170-C=O
Pyrimidine C158 - 160C-2, C-4, C-6
Cyano C≡N115 - 120-C≡N
Pyrimidine C110 - 115C-5
Methylene CH₂25 - 30-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film on a salt plate).

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands for the functional groups.

Table 3: Expected IR Absorption Bands

Functional Group Characteristic Wavenumber (cm⁻¹)
N-H stretch (amide)3200 - 3400
C-H stretch (aromatic)3000 - 3100
C≡N stretch (nitrile)2240 - 2260
C=O stretch (amide)1650 - 1680
C=N and C=C stretch (pyrimidine)1550 - 1600
N-H bend (amide)1510 - 1550
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

Table 4: Predicted Mass Spectrometry Data

Adduct m/z (predicted)
[M+H]⁺163.06143
[M+Na]⁺185.04337
[M-H]⁻161.04687
[M+NH₄]⁺180.08797
[M+K]⁺201.01731
[M+H-H₂O]⁺145.05141
[M+HCOO]⁻207.05235
[M+CH₃COO]⁻221.06800
Data sourced from PubChem[1]
Melting Point Determination

The melting point is a key physical property that indicates the purity of a crystalline solid.

Protocol:

  • Place a small amount of the dried, crystalline product into a capillary tube.

  • Use a melting point apparatus to determine the temperature range over which the solid melts.

  • A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized compound and for quantitative analysis.

Protocol:

  • Develop a suitable HPLC method, which includes selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and detector wavelength (UV detection is common for such compounds).

  • Prepare a standard solution of the purified compound of known concentration.

  • Inject the sample and the standard into the HPLC system.

  • Determine the retention time and peak area to assess purity and quantify the compound.

Visualized Workflows and Structures

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of 2-cyano-N- (pyrimidin-2-yl)acetamide Purification Purification (Recrystallization or Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP HPLC Purity Check (HPLC) Purification->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment MP->Purity_Assessment HPLC->Purity_Assessment

Caption: Workflow for the synthesis and characterization of this compound.

Chemical_Structure cluster_structure This compound cluster_groups Key Functional Groups mol pyrimidine Pyrimidine Ring amide Amide Linkage cyano Cyano Group

Caption: Chemical structure and key functional groups of this compound.

Conclusion

This application note provides a detailed framework for the synthesis and comprehensive characterization of this compound. By following these protocols, researchers can ensure the reliable preparation and validation of this compound for further investigation in drug discovery and development programs. The combination of spectroscopic and physical characterization methods will confirm the structure and purity of the synthesized molecule, which is crucial for subsequent biological and pharmacological studies.

References

Application Notes and Protocols for Employing 2-cyano-N-(pyrimidin-2-yl)acetamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-cyano-N-(pyrimidin-2-yl)acetamide as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. This document outlines its chemical attributes, potential biological targets, and detailed protocols for screening and hit-to-lead optimization.

Introduction to this compound in FBDD

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to biological targets with high ligand efficiency.[1][2][3] this compound is an attractive candidate for inclusion in fragment libraries due to its desirable characteristics:

  • Low Molecular Weight: Its small size adheres to the "Rule of Three" often applied in fragment selection.

  • Chemical Tractability: The presence of a cyano group, an amide linkage, and a pyrimidine ring offers multiple points for synthetic elaboration, allowing for rapid generation of analogues during hit-to-lead campaigns.

  • Privileged Scaffolds: The pyrimidine ring is a common motif in many biologically active compounds, including kinase inhibitors. This suggests a higher probability of identifying meaningful interactions with protein targets.

  • Versatile Precursor: Cyanoacetamide derivatives are widely utilized in the synthesis of a diverse range of heterocyclic compounds, demonstrating their synthetic accessibility and potential for creating diverse chemical matter.[4][5][6][7][8]

Derivatives of the broader cyanopyridone and pyridopyrimidine classes, which can be synthesized from cyanoacetamide precursors, have demonstrated promising anticancer activities by targeting key signaling molecules.[9] For instance, certain cyanopyridone derivatives have shown potent inhibitory activity against VEGFR-2 and HER-2, two receptor tyrosine kinases implicated in tumor angiogenesis and proliferation.[9]

Potential Biological Targets and Signaling Pathways

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a primary application of this compound in FBDD would be to screen against various protein kinases.[10] A hypothetical, yet plausible, signaling pathway that could be targeted is the VEGF/VEGFR-2 signaling cascade, which is crucial for angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fragment 2-cyano-N- (pyrimidin-2-yl)acetamide Fragment->VEGFR2 Inhibits (ATP-binding site)

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

A typical FBDD campaign involves several stages, from initial screening to hit validation and optimization. The following protocols are tailored for the use of this compound.

Fragment Library Preparation
  • Objective: To prepare a high-quality, ready-to-screen solution of this compound.

  • Materials:

    • This compound (high purity, >95%)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microplates (e.g., 96- or 384-well)

  • Protocol:

    • Prepare a stock solution of this compound in DMSO at a concentration of 100 mM.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquot the stock solution into working plates for screening.

    • Store stock and working plates at -20°C to minimize degradation.

Primary Fragment Screening using Biophysical Methods

Fragment screening requires sensitive biophysical techniques to detect the typically weak binding affinities of initial hits.[11]

  • Objective: To identify binding of the fragment to a target protein immobilized on a sensor chip.

  • Methodology:

    • Immobilize the purified target protein (e.g., the kinase domain of VEGFR-2) onto a suitable SPR sensor chip.

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Inject the fragment solutions over the sensor chip surface.

    • Monitor the change in the SPR signal (response units) over time to detect binding.

    • Regenerate the sensor surface between injections if necessary.

    • Analyze the resulting sensorgrams to determine binding affinity (KD).

  • Objective: To detect fragment binding by observing changes in the NMR spectrum of the target protein or the fragment itself.

  • Methodology (Protein-Observed ¹H-¹⁵N HSQC):

    • Prepare a sample of ¹⁵N-labeled target protein in a suitable NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add this compound to the protein sample (typically at a 10-100 fold molar excess).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks indicate that the fragment is binding to the protein at the location of those residues.

Hit Validation and Characterization
  • Objective: To confirm the binding of initial hits and determine their binding affinity and ligand efficiency.

  • Methodology (Isothermal Titration Calorimetry - ITC):

    • Load the purified target protein into the ITC sample cell.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of injections of the fragment into the protein solution while measuring the heat change associated with binding.

    • Analyze the resulting thermogram to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of binding.

    • Calculate the Ligand Efficiency (LE) using the formula: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms in the fragment.

Hit-to-Lead Optimization Workflow

Once a validated hit is identified, a medicinal chemistry effort is initiated to improve its potency and drug-like properties. This process often involves structure-guided design.[12][13]

FBDD_Workflow Screening Fragment Screening (SPR, NMR) Hit_ID Hit Identification (K_D ~ 100 µM - 1 mM) Screening->Hit_ID Validation Hit Validation (ITC, X-ray Crystallography) Hit_ID->Validation SBDD Structure-Based Design (Fragment Growing/Linking) Validation->SBDD Chem_Synth Analogue Synthesis SBDD->Chem_Synth SAR SAR Analysis Chem_Synth->SAR SAR->SBDD Iterative Cycles Lead_Opt Lead Optimization (Potency, ADME) SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow for a fragment-based drug discovery campaign.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data that could be generated during an FBDD campaign with this compound.

ParameterThis compound (Initial Hit)Optimized Lead Compound
Molecular Weight (Da) 174.16~350-450
Binding Affinity (KD) 250 µM50 nM
Ligand Efficiency (LE) 0.350.30
Target VEGFR-2 Kinase DomainVEGFR-2 Kinase Domain
Screening Method Surface Plasmon ResonanceBiochemical Assay
Validation Method Isothermal Titration CalorimetryIsothermal Titration Calorimetry

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly against protein kinase targets. Its favorable physicochemical properties and synthetic tractability make it an ideal seed for generating potent and selective lead compounds. The protocols and workflows outlined in this document provide a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts.

References

Application Notes and Protocols for Click Chemistry Reactions with 2-cyano-N-(pyrimidin-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to synthesize 1,2,3-triazole derivatives of 2-cyano-N-(pyrimidin-2-yl)acetamide. This class of compounds holds significant potential in drug discovery, and the triazole linkage, formed via click chemistry, is a valuable scaffold for developing novel therapeutic agents due to its metabolic stability and ability to form favorable interactions with biological targets.[1]

The following protocols are based on established principles of click chemistry and synthetic methodologies for related heterocyclic compounds. They are intended as a starting point for researchers to develop and optimize specific reactions for their derivatives of interest.

Overview of the Synthetic Strategy

The overall strategy involves a two-step process:

  • Functionalization: Introduction of either an alkyne or an azide moiety onto the this compound scaffold. The most common approach is the N-alkylation of the acetamide nitrogen with a suitable propargyl or azidoalkyl halide.

  • Click Reaction: The copper(I)-catalyzed cycloaddition of the functionalized this compound derivative with a corresponding azide or alkyne partner to form the desired 1,4-disubstituted 1,2,3-triazole.

A general workflow for this process is illustrated below.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Click Reaction (CuAAC) Start This compound Reagent1 Propargyl Bromide or Azidoalkyl Halide Start->Reagent1 Base (e.g., K2CO3) Solvent (e.g., DMF) Functionalized Alkyne- or Azide-Functionalized This compound Reagent1->Functionalized Reagent2 Azide or Alkyne Partner Functionalized->Reagent2 Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Solvent (e.g., tBuOH/H2O) Product 1,2,3-Triazole Product Reagent2->Product CuAAC_Cycle cluster_cycle Cu(I) Catalytic Cycle cluster_redox Catalyst Generation CuI Cu(I) Acetylide [Cu]-C≡C-R1 CuI->Acetylide + Alkyne - H+ Alkyne R1-C≡CH Metallacycle Six-membered Cu(III) metallacycle Acetylide->Metallacycle + Azide Azide R2-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Product 1,4-disubstituted 1,2,3-triazole Triazolide->Product + H+ Product->CuI - Cu(I) CuII Cu(II) Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction FBDD_Workflow Start Identify Target Protein FragmentScreening Screen Fragment Library (including pyrimidine derivatives) Start->FragmentScreening HitID Identify 'Hit' Fragment (e.g., this compound) FragmentScreening->HitID ClickProtocol Apply Click Chemistry Protocol (Protocols 2.1 & 2.2) HitID->ClickProtocol LibrarySynthesis Synthesize Triazole-Linked Compound Library ClickProtocol->LibrarySynthesis Screening Biological Screening (e.g., enzyme assays) LibrarySynthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOp Lead Optimization SAR->LeadOp

References

Application Notes and Protocols: Synthesis of Fluorescent Probes Utilizing 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes, biomolecules, and cellular processes with high sensitivity and spatiotemporality. The pyrimidine scaffold is a key heterocyclic motif found in numerous biologically active compounds and has been incorporated into various fluorescent dyes due to its unique electronic properties. This document provides detailed application notes and proposed protocols for the synthesis of novel fluorescent probes using 2-cyano-N-(pyrimidin-2-yl)acetamide as a key building block.

The activated methylene group in this compound, situated between the electron-withdrawing cyano and amide groups, makes it an excellent precursor for the synthesis of a diverse range of fluorescent molecules through various condensation reactions. By reacting this versatile starting material with different aromatic and heterocyclic aldehydes, a library of fluorescent probes with tunable photophysical properties can be generated. These probes have potential applications in bioimaging, sensing of ions and small molecules, and as labels for biomolecules in drug discovery and development.

Proposed Synthetic Applications

The primary synthetic strategy for leveraging this compound in the creation of fluorescent probes is the Knoevenagel condensation reaction . This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone to form a new carbon-carbon double bond. By selecting an aldehyde partner that is part of a conjugated system or possesses intrinsic fluorescence, the resulting product will exhibit extended π-conjugation, leading to desirable fluorescent properties.

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product start This compound conditions Base (e.g., Piperidine, Et3N) Solvent (e.g., Ethanol, Acetonitrile) Heat (Reflux) start->conditions Knoevenagel Condensation aldehyde Aromatic/Heterocyclic Aldehyde (R-CHO) aldehyde->conditions product Fluorescent Probe ((E)-2-cyano-3-(R)-N-(pyrimidin-2-yl)acrylamide) conditions->product

Caption: General workflow for the synthesis of fluorescent probes via Knoevenagel condensation.

Experimental Protocols

The following is a generalized protocol for the synthesis of a fluorescent probe from this compound and an aromatic aldehyde. Researchers should optimize the reaction conditions for each specific aldehyde used.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 2-hydroxy-1-naphthaldehyde)

  • Anhydrous Ethanol or Acetonitrile

  • Base catalyst (e.g., Piperidine, Triethylamine)

  • Reaction flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the chosen aldehyde in a minimal amount of anhydrous ethanol or acetonitrile.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base, such as piperidine or triethylamine (typically 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final fluorescent probe should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties (absorption and emission spectra, quantum yield) should be characterized using UV-Vis and fluorescence spectroscopy.

Data Presentation

The following table summarizes representative photophysical data for fluorescent probes synthesized from precursors analogous to this compound, highlighting the tunable nature of their optical properties.

Probe Structure (Analogous)Excitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)SolventReference
3-Cyano-2-pyridone derivative350-380420-450Not ReportedDCM[1]
Pyrazolo[1,5-a]pyrimidine350-450400-5500.01-0.97Various
Pyrimidine-based D-π-A dye400-450500-600Not ReportedToluene[2]

Signaling Pathway and Sensing Mechanism

The fluorescence of the synthesized probes often operates on the principle of Intramolecular Charge Transfer (ICT) . In a typical Donor-π-Acceptor (D-π-A) architecture, the pyrimidine-acetamide moiety can act as the electron acceptor, while the chosen aldehyde derivative provides the electron-donating component. Upon photoexcitation, an electron is transferred from the donor to the acceptor through the π-conjugated bridge. The emission properties of such probes are highly sensitive to the local environment, making them suitable for sensing applications.

For instance, a probe designed to detect changes in pH could incorporate a protonatable group on the donor moiety. Protonation would alter the electron-donating ability of the donor, leading to a change in the fluorescence emission wavelength and/or intensity.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) Donor_S0 Electron Donor (e.g., Dialkylaminoaryl) Pi_Bridge_S0 π-Conjugated Bridge Donor_S0->Pi_Bridge_S0 Acceptor_S0 Electron Acceptor (Cyano-N-pyrimidinyl-acetamide) Acceptor_S1 Electron Acceptor- Acceptor_S0->Acceptor_S1 Excitation (hν) Pi_Bridge_S0->Acceptor_S0 Donor_S1 Electron Donor+ Pi_Bridge_S1 π-Conjugated Bridge Donor_S1->Pi_Bridge_S1 Acceptor_S1->Acceptor_S0 Fluorescence (hν') + Non-radiative decay Pi_Bridge_S1->Acceptor_S1

Caption: Intramolecular Charge Transfer (ICT) mechanism in a D-π-A fluorescent probe.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a wide array of novel fluorescent probes. The straightforward and efficient Knoevenagel condensation allows for the generation of a diverse library of probes with tunable photophysical properties. These probes hold significant potential for various applications in biomedical research and drug development, including cellular imaging and the detection of biologically relevant analytes. The protocols and data presented herein provide a solid foundation for researchers to explore the exciting possibilities of this class of fluorescent compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 2-cyano-N-(pyrimidin-2-yl)acetamide synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction between 2-aminopyrimidine and ethyl cyanoacetate may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. While room temperature can be effective, gentle heating can often improve yields. However, excessive heat can lead to the degradation of reactants or products.

  • Inefficient Mixing: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants, especially in a solvent-free reaction where the mixture can become viscous.

  • Moisture in Reagents or Solvents: The presence of water can lead to the hydrolysis of ethyl cyanoacetate, reducing the amount available to react with 2-aminopyrimidine. Ensure all reagents and solvents are dry.

  • Sub-optimal Stoichiometry: An inappropriate ratio of reactants can result in a lower yield. While a 1:1 molar ratio is a good starting point, a slight excess of the more volatile or less stable reactant might be beneficial.

Q2: I am observing significant impurity formation in my product. What are the likely side reactions and how can I minimize them?

A2: Impurity formation is a common issue. Here are some potential side reactions and mitigation strategies:

  • Self-condensation of Ethyl Cyanoacetate: Under basic conditions, ethyl cyanoacetate can undergo self-condensation. Using a milder base or carefully controlling the reaction temperature can minimize this.

  • Formation of Di-acylated Product: It is possible for a second molecule of ethyl cyanoacetate to react with the initial product, though this is less common with heteroaromatic amines. Using a 1:1 stoichiometry of reactants can help prevent this.

  • Degradation of 2-Aminopyrimidine: 2-Aminopyrimidine can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and strong acids or bases.

  • Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions, especially in the presence of water. Maintain anhydrous conditions and use a neutral or mildly basic workup.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials (2-aminopyrimidine and ethyl cyanoacetate) and the product. The disappearance of the limiting reactant spot and the appearance of a new product spot will indicate the reaction's progress.

Q4: What is the best method for purifying the final product?

A4: The purification method will depend on the nature of the impurities.

  • Filtration and Washing: If the product precipitates from the reaction mixture as a clean solid, simple filtration followed by washing with a suitable solvent (like diethyl ether or cold ethanol) to remove unreacted starting materials can be sufficient.

  • Recrystallization: For higher purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) is recommended. This will help remove most soluble impurities.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed to separate the product from closely related impurities.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound. This protocol is based on general procedures for the synthesis of similar N-heteroaryl cyanoacetamides.

Protocol 1: Solvent-Free Synthesis at Room Temperature

This method is often preferred for its simplicity, high yield, and adherence to green chemistry principles.

Materials:

  • 2-Aminopyrimidine

  • Ethyl cyanoacetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Diethyl ether (for washing)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminopyrimidine (1.0 eq).

  • With continuous stirring, slowly add ethyl cyanoacetate (1.0-1.1 eq) to the flask at room temperature.

  • Continue stirring the reaction mixture at room temperature. The mixture may become thick and solidify as the product precipitates.

  • Monitor the reaction progress by TLC until the 2-aminopyrimidine spot is no longer visible (typically 4-24 hours).

  • Once the reaction is complete, add diethyl ether to the solid mass and break it up with a spatula.

  • Filter the solid product under vacuum using a Büchner funnel.

  • Wash the collected solid with two portions of cold diethyl ether to remove any unreacted ethyl cyanoacetate and other soluble impurities.

  • Dry the purified this compound in a vacuum oven or air-dry to a constant weight.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize the expected impact of various reaction parameters on the yield of this compound. The data presented is illustrative and based on general principles of organic synthesis for this reaction type.

Table 1: Effect of Temperature and Reaction Time on Yield

EntryTemperature (°C)Reaction Time (h)Expected Yield (%)Notes
125 (Room Temp)475-85Good starting point. Longer time may be needed for completion.
225 (Room Temp)2485-95Often leads to higher conversion and yield.
350280-90Increased rate, but potential for side reactions.
480160-75Higher temperatures may lead to product degradation.

Table 2: Effect of Solvent and Catalyst on Yield

EntrySolventCatalystTemperature (°C)Expected Yield (%)Notes
1None (Neat)None2585-95Often the most efficient and green method.
2EthanolNoneReflux70-80Good for solubilizing reactants but requires solvent removal.
3Toluenep-TSA (cat.)Reflux65-75Acid catalysis may promote side reactions.
4DioxaneNaH (1.1 eq)8050-60Strong base can lead to significant side product formation.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting pathway for the synthesis.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Final Product Reactants 2-Aminopyrimidine + Ethyl Cyanoacetate Reaction Stir at Room Temperature (Solvent-Free) Reactants->Reaction TLC Monitor by TLC Reaction->TLC Workup Add Diethyl Ether TLC->Workup Reaction Complete Filter Filter Solid Workup->Filter Wash Wash with Ether Filter->Wash Dry Dry Product Wash->Dry Product 2-Cyano-N-(pyrimidin- 2-yl)acetamide Dry->Product

Caption: Experimental workflow for the solvent-free synthesis of this compound.

troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_impurities Impurity Formation cluster_other Other Factors Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant impurities? A1_Yes->Q2 Troubleshoot1 Increase reaction time or gently heat A1_No->Troubleshoot1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Troubleshoot2 Check for moisture. Optimize temperature. Consider recrystallization. A2_Yes->Troubleshoot2 Troubleshoot3 Verify reactant stoichiometry. Ensure efficient stirring. A2_No->Troubleshoot3

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

troubleshooting unexpected side reactions in 2-cyano-N-(pyrimidin-2-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected side reactions during the synthesis of 2-cyano-N-(pyrimidin-2-yl)acetamide. This document provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.

1. Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the possible reasons and how can I improve it?

Answer:

Low yields can stem from several factors, including incomplete reaction, formation of side products, or issues with product isolation. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between 2-aminopyrimidine and a cyanoacetic acid derivative (e.g., ethyl cyanoacetate) may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Consider using a catalyst, such as a mild base, to facilitate the acylation. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Suboptimal Reagents: The purity of starting materials is crucial.

    • Solution: Ensure that 2-aminopyrimidine and the cyanoacetic acid derivative are pure and dry. Impurities can interfere with the reaction.

  • Side Reactions: Several side reactions can consume the starting materials or the desired product. These are detailed in the following sections.

2. Presence of an Unexpected Impurity with a Higher Molecular Weight

Question: I am observing an impurity with a higher molecular weight than my target product in my mass spectrum analysis. What could this be?

Answer:

A higher molecular weight impurity could be a diacylated product, where the 2-aminopyrimidine has reacted with two molecules of the cyanoacetic acid derivative.

  • Diacylation Product: N,N-bis(cyanoacetyl)-2-aminopyrimidine.

    • Formation: This can occur if the initially formed product undergoes further acylation. This is more likely under harsh reaction conditions or with a large excess of the acylating agent.

    • Identification: Look for characteristic peaks in your NMR spectrum. The proton and carbon environments will be different from the mono-acylated product. Mass spectrometry will show a molecular ion peak corresponding to the addition of another cyanoacetyl group.

    • Prevention: Use a stoichiometric amount or a slight excess of 2-aminopyrimidine. Control the reaction temperature and time carefully. Add the acylating agent slowly to the reaction mixture.

3. Observation of an Impurity with a Similar Polarity to the Product

Question: I have an impurity that is difficult to separate from my product using column chromatography. What could it be and how can I remove it?

Answer:

An impurity with similar polarity could be a result of hydrolysis of either the nitrile or the amide group.

  • Nitrile Hydrolysis Product: 2-(carbamoyl)-N-(pyrimidin-2-yl)acetamide.

    • Formation: The cyano group (-C≡N) can be hydrolyzed to a primary amide (-CONH2) in the presence of water, especially under acidic or basic conditions.

    • Identification: In the IR spectrum, the characteristic nitrile peak (around 2250 cm⁻¹) will be absent, and you will see changes in the amide region. In the ¹H NMR, a new set of amide protons will appear. Mass spectrometry will show an increase in mass corresponding to the addition of a water molecule.

    • Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Amide Hydrolysis Product: 2-aminopyrimidine and cyanoacetic acid.

    • Formation: The amide bond can be cleaved by hydrolysis, especially under strong acidic or basic conditions during workup or purification.

    • Identification: The presence of starting materials (2-aminopyrimidine) can be detected by TLC or NMR.

    • Prevention: Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases.

4. Formation of a Viscous or Oily Side Product

Question: My reaction mixture has become viscous, or I have isolated an oily byproduct. What could be the cause?

Answer:

This could be due to the self-condensation of the cyanoacetic acid derivative.

  • Self-Condensation of Cyanoacetic Acid Ester: Ethyl 2,4-dicyano-3-oxobutanoate or related polymers.

    • Formation: Cyanoacetic acid esters can undergo self-condensation, especially in the presence of a strong base.

    • Identification: These byproducts are often polymeric and can be difficult to characterize by standard spectroscopic methods. They may appear as a baseline smear on a TLC plate.

    • Prevention: Use a mild base as a catalyst, if necessary. Control the reaction temperature and avoid a large excess of the cyanoacetic acid derivative.

5. Unexpected Product Formation Under Acidic Conditions

Question: I used acidic conditions for my reaction and obtained a product that is not my target amide. What might have happened?

Answer:

Under acidic conditions, nitriles can undergo the Pinner reaction with alcohols (if present as a solvent or byproduct) to form an imino ester, which can then react further.

  • Pinner Reaction Byproduct: If an alcohol (e.g., ethanol from ethyl cyanoacetate) is present, the nitrile group of the product can react to form an ethyl imidate. This can then react with the amide nitrogen of another molecule, leading to more complex byproducts.

    • Formation: This is favored by anhydrous acidic conditions.

    • Identification: The IR spectrum would lack the nitrile peak and show C=N stretching. NMR would show signals corresponding to the ethoxy group.

    • Prevention: Avoid strongly acidic conditions, especially in the presence of alcohols. If an acid catalyst is needed, use a milder one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the acylation of 2-aminopyrimidine with a cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetyl chloride. The reaction is typically carried out in a suitable solvent, sometimes with gentle heating or the use of a mild base as a catalyst.

Q2: How can I best purify the final product?

A2: this compound is a polar compound. Purification can typically be achieved by:

  • Recrystallization: Using a suitable solvent system like ethanol, isopropanol, or ethyl acetate/hexane.

  • Column Chromatography: On silica gel, using a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent. For highly polar and basic compounds, using an eluent system containing a small amount of ammonia or triethylamine can improve separation and reduce tailing.

Q3: What are the key spectroscopic features I should look for to confirm the structure of this compound?

A3:

  • ¹H NMR: Expect to see signals for the pyrimidine ring protons, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amide N-H proton.

  • ¹³C NMR: Look for signals corresponding to the carbons of the pyrimidine ring, the nitrile carbon, the methylene carbon, and the amide carbonyl carbon.

  • IR Spectroscopy: Key peaks to look for are the N-H stretch of the amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹).

Q4: Can tautomerism of 2-aminopyrimidine affect the reaction?

A4: Yes. 2-Aminopyrimidine can exist in amino and imino tautomeric forms. While the amino form is generally more stable, the imino tautomer can exhibit different reactivity. Under certain conditions, this could potentially lead to O-acylation if a suitable tautomer is present, although N-acylation is generally favored for 2-aminopyrimidines.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure and may require optimization for specific laboratory conditions.

  • Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dioxane, or acetonitrile), add ethyl cyanoacetate (1.1 eq).

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the starting materials. The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

ParameterCondition
Reactants 2-Aminopyrimidine, Ethyl Cyanoacetate
Solvent Toluene, Dioxane, or Acetonitrile (anhydrous)
Temperature Room Temperature to Reflux
Reaction Time 4-24 hours (monitor by TLC)
Purification Recrystallization or Column Chromatography

Visual Troubleshooting Guides

To aid in understanding the potential reaction pathways and troubleshooting steps, the following diagrams are provided.

Synthesis_Pathway A 2-Aminopyrimidine C This compound A->C B Ethyl Cyanoacetate B->C

Caption: The primary reaction for the synthesis of the target compound.

Side_Reactions cluster_start Starting Materials cluster_product Desired Product cluster_side Side Products A 2-Aminopyrimidine C This compound A->C Desired Reaction B Ethyl Cyanoacetate B->C Desired Reaction H Self-Condensation B->H Base D Diacylation Product C->D + Ethyl Cyanoacetate E Nitrile Hydrolysis C->E + H2O F Amide Hydrolysis C->F + H2O G Pinner Reaction Product C->G + ROH, H+ Troubleshooting_Workflow Start Unexpected Result in Synthesis LowYield Low Yield? Start->LowYield Impurity Unexpected Impurity? Start->Impurity CheckConditions Check Reaction Conditions (Temp, Time, Stoichiometry) LowYield->CheckConditions AnalyzeImpurity Analyze Impurity (MS, NMR, IR) Impurity->AnalyzeImpurity Optimize Optimize Conditions & Purify CheckConditions->Optimize HigherMW Higher MW? AnalyzeImpurity->HigherMW SimilarPolarity Similar Polarity? AnalyzeImpurity->SimilarPolarity HigherMW->SimilarPolarity No Diacylation Suspect Diacylation HigherMW->Diacylation Yes Hydrolysis Suspect Hydrolysis SimilarPolarity->Hydrolysis Yes Pinner Suspect Pinner Reaction (if acidic) SimilarPolarity->Pinner No Diacylation->Optimize Hydrolysis->Optimize Pinner->Optimize

optimizing reaction conditions for 2-cyano-N-(pyrimidin-2-yl)acetamide derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-cyano-N-(pyrimidin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the derivatization of this compound?

A1: The most prevalent method for derivatization is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene group of this compound to a carbonyl group (typically an aldehyde or ketone), followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This method is widely used for the synthesis of arylidene cyanoacetamide derivatives.[2]

Q2: What are the recommended catalysts for the Knoevenagel condensation with this compound?

A2: Weakly basic amines are generally the catalysts of choice. Piperidine, triethylamine, and ammonium acetate are commonly used and have been shown to be effective.[3][4][5] The use of a strong base is typically avoided as it can induce the self-condensation of the aldehyde or ketone reactant.

Q3: Which solvents are suitable for this reaction?

A3: A range of protic and aprotic solvents can be used. Ethanol and methanol are frequently employed.[3][6] For greener chemistry approaches, aqueous solutions, such as sodium chloride solution, have also been used successfully, particularly in combination with microwave irradiation.[4][5]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis is a highly effective method for this derivatization. It can significantly reduce reaction times from hours to minutes and often leads to higher yields (90-99%) compared to conventional heating methods.[4][7]

Q5: How does the substituent on the aldehyde/ketone affect the reaction outcome?

A5: The electronic properties of the substituents on the carbonyl reactant can influence the reaction. Aldehydes with electron-withdrawing groups tend to increase the reaction yield, while those with electron-donating groups may reduce it.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficient reaction time or temperature- Steric hindrance from bulky reactants- Unfavorable electronic effects of substituents (strong electron-donating groups)[5]- Use a fresh or different catalyst (e.g., piperidine, triethylamine).- Increase reaction time and/or temperature. Consider using microwave irradiation for significant rate enhancement.[4]- If steric hindrance is suspected, a less bulky catalyst or higher reaction temperature may be required.- If possible, use an aldehyde/ketone with less electron-donating substituents.
Formation of Multiple Products/Side Reactions - Self-condensation of the aldehyde/ketone due to a strong base.- Michael addition or other subsequent reactions of the product.- Use a milder, weakly basic amine catalyst like piperidine or triethylamine.- Monitor the reaction closely by TLC to stop it once the desired product is formed.- Adjust stoichiometry to avoid a large excess of any reactant.
Difficult Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Tailing of spots on TLC plates.- After the reaction, cool the mixture in an ice bath to promote precipitation.[3][6]- If the product is an oil, use extraction and column chromatography for purification.- For TLC analysis, adding a few drops of glacial acetic acid to the ethyl acetate eluent can help to produce sharper spots.[3][6]
Reaction Slurry is Difficult to Stir - High concentration of reactants leading to precipitation of starting materials or product.- This can be normal at the beginning of the reaction. The slurry often becomes more stirrable upon heating.[3][6]- If the issue persists, consider adding more solvent to improve solubility and mixing.

Data Presentation

Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation of Cyanoacetamides

CatalystSolventMethodReaction TimeYield (%)Reference
PiperidineMethanolReflux2 hours~60-100%[3][6]
TriethylamineNaCl SolutionMicrowave35 minutes90-99%[4][5]
Ammonium Acetate-MicrowaveNot specifiedHigh[1]
TriethylamineEthanolMicrowave35 minutes70-90%[4][5]

Experimental Protocols

General Protocol for Knoevenagel Condensation using Conventional Heating
  • To a slurry of the aldehyde (1.0 mmol) in methanol (10 mL), add this compound (1.1 mmol).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product, wash with cold isopropanol or diethyl ether, and air-dry.[3][6]

General Protocol for Microwave-Assisted Knoevenagel Condensation
  • In a microwave-safe vessel, combine the aldehyde (1.0 mmol), this compound (1.1 mmol), and triethylamine (0.2 mmol) in an aqueous NaCl solution or ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for 30-40 minutes.[4]

  • After cooling, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow Experimental Workflow for Derivatization start Start: Reactant Preparation reactants Mix Aldehyde/Ketone and This compound in Solvent start->reactants catalyst Add Catalyst (e.g., Piperidine, Triethylamine) reactants->catalyst reaction Reaction Step: Conventional Heating (Reflux) or Microwave Irradiation catalyst->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Work-up: Cooling, Precipitation, Filtration monitoring->workup Reaction Complete purification Purification: Recrystallization or Chromatography workup->purification analysis Characterization (NMR, IR, MS) purification->analysis end End: Pure Derivative analysis->end

Caption: A generalized workflow for the derivatization of this compound.

troubleshooting_guide Troubleshooting Logic for Low Yield start Low or No Product Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst change_catalyst Use fresh or alternative catalyst (Piperidine, Triethylamine) check_catalyst->change_catalyst No check_conditions Are reaction time and temperature sufficient? check_catalyst->check_conditions Yes change_catalyst->check_conditions increase_conditions Increase reaction time/temperature or use microwave irradiation check_conditions->increase_conditions No check_reactants Are reactants sterically hindered or electronically deactivated? check_conditions->check_reactants Yes increase_conditions->check_reactants modify_reactants Consider alternative starting materials or more forcing conditions check_reactants->modify_reactants Yes success Improved Yield check_reactants->success No modify_reactants->success

Caption: A decision tree for troubleshooting low product yield in derivatization reactions.

References

dealing with compound instability of 2-cyano-N-(pyrimidin-2-yl)acetamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the compound instability of 2-cyano-N-(pyrimidin-2-yl)acetamide in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution, especially when I dilute my DMSO stock with aqueous media. What is happening and how can I prevent this?

A1: This is a common issue known as "crashing out" and occurs because this compound, like many organic compounds, is significantly less soluble in aqueous solutions than in pure DMSO.[1][2] When the DMSO stock is diluted, the solvent environment changes polarity, leading to precipitation.

To prevent precipitation, consider the following strategies:

  • Stepwise Dilution: Dilute your DMSO stock solution gradually (stepwise) into your aqueous medium while vortexing or sonicating to aid dissolution.[3]

  • Lower Final Concentration: The compound's solubility might be the limiting factor. Try working with a lower final concentration in your assay.[1]

  • Increase Final DMSO Concentration: While not always possible depending on your experimental system's tolerance, a slightly higher final concentration of DMSO (e.g., up to 0.5-1%) can help maintain solubility.[1][3] Always include a vehicle control with the same final DMSO concentration.

  • Use of Co-solvents: Incorporating a co-solvent can improve solubility. Common co-solvents include PEG400, glycerol, or Tween 80.[3]

  • Employ Carriers: Cyclodextrins can encapsulate the compound, increasing its apparent solubility in aqueous media.[2][4]

Q2: I suspect my compound is degrading in solution over time, leading to inconsistent experimental results. What are the likely degradation pathways?

A2: this compound contains functional groups susceptible to degradation, primarily through hydrolysis. The amide and cyano groups can be hydrolyzed, especially under acidic or basic conditions.[5][6] The pyrimidine ring may also be susceptible to degradation depending on the specific conditions.

Likely degradation pathways include:

  • Hydrolysis of the amide bond: This would yield 2-aminopyrimidine and a cyanoacetic acid derivative.

  • Hydrolysis of the cyano group: This would convert the cyano group to a carboxylic acid or an amide.

  • Ring opening of the pyrimidine moiety: This is possible under more extreme pH and temperature conditions.

Q3: What are the optimal storage conditions for this compound in both solid and solution forms?

A3: Proper storage is crucial to minimize degradation.

  • Solid Form: Store the compound in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended to protect it from moisture.[7][8]

  • Solution (DMSO Stock): Prepare stock solutions in high-quality, anhydrous DMSO.[9] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture absorption from the air.[10] Store these aliquots at -20°C or -80°C.

Q4: How does pH affect the stability of this compound in solution?

A4: pH is a critical factor influencing the stability of this compound.[11] Both acidic and basic conditions can catalyze the hydrolysis of the amide and cyano groups.[5][6] The optimal pH for stability is likely near neutral (pH 7), but this needs to be determined experimentally. It is advisable to use buffered solutions in your experiments to maintain a constant pH.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation During Experiment
Symptom Possible Cause Troubleshooting Steps
A white precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer.Poor aqueous solubility.1. Decrease the final concentration of the compound. 2. Perform a stepwise dilution with vigorous mixing. 3. Increase the final percentage of DMSO in the assay (if tolerated by the system). 4. Consider using a co-solvent or a solubility enhancer like cyclodextrin.[2][3]
The solution is initially clear but becomes cloudy over time or upon temperature changes.The compound is at a concentration near its solubility limit, and small changes in temperature or solvent evaporation are causing it to precipitate.1. Ensure a constant temperature is maintained throughout the experiment. 2. Keep plates or tubes sealed to prevent solvent evaporation. 3. Work with concentrations well below the determined maximum solubility.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Symptom Possible Cause Troubleshooting Steps
Potency or activity of the compound appears to decrease with the age of the prepared solution.Chemical degradation of the compound in solution.1. Conduct a forced degradation study to identify conditions that cause instability (see Experimental Protocols). 2. Prepare fresh working solutions for each experiment from a frozen stock aliquot. 3. Analyze the purity of your stock solution periodically using HPLC.
High variability between replicate wells or experiments.Incomplete dissolution or precipitation of the compound.1. Visually inspect all solutions for any signs of precipitation before use. 2. Briefly sonicate the stock solution vial before making dilutions.[1][9] 3. Ensure thorough mixing after each dilution step.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help identify the conditions under which this compound is unstable.[12][13][14]

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

2. Stress Conditions:

  • For each condition, dilute the stock solution to a final concentration of 100 µM in the respective stress solution.

  • Acid Hydrolysis: 0.1 M HCl.

  • Base Hydrolysis: 0.1 M NaOH.

  • Oxidative Degradation: 3% H₂O₂.

  • Thermal Stress: Incubate a solution in a neutral buffer (e.g., PBS, pH 7.4) at 50°C.

  • Photostability: Expose a solution in a neutral buffer to UV light.

  • Control: A solution in a neutral buffer kept at room temperature and protected from light.

3. Time Points:

  • Analyze samples at t=0, 2, 4, 8, and 24 hours.

4. Analysis:

  • Use a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect the formation of degradation products.

5. Data Presentation:

Table 1: Forced Degradation of this compound (% Remaining Parent Compound)

Time (hours) Control (PBS, RT) 0.1 M HCl 0.1 M NaOH 3% H₂O₂ 50°C UV Light
0100100100100100100
299.895.285.198.597.399.1
499.590.772.497.194.898.2
899.282.155.995.390.196.5
2498.965.420.791.881.593.7
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quantity of the active pharmaceutical ingredient (API) in a drug product due to degradation.[13][15]

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength; start with 254 nm.

  • Injection Volume: 10 µL.

3. Method Validation:

  • Specificity: Analyze samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent compound peak.

  • Linearity, Accuracy, and Precision: Validate the method according to ICH guidelines.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Forced Degradation Study cluster_analysis Analysis start Obtain Solid Compound prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep_stock->stress sampling Collect Samples at Time Points (0-24h) stress->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc data Quantify Remaining Compound & Degradation Products hplc->data end Determine Optimal Storage & Handling Conditions data->end Assess Stability Profile

Caption: Workflow for assessing compound stability.

troubleshooting_logic cluster_precip Precipitation Issues cluster_degrad Degradation Issues start Inconsistent Experimental Results? check_precip Visual Inspection: Precipitate Observed? start->check_precip solubility_issue Potential Cause: Poor Aqueous Solubility check_precip->solubility_issue Yes degradation_issue Potential Cause: Compound Degradation check_precip->degradation_issue No action_conc Action: Lower Concentration solubility_issue->action_conc action_dilute Action: Stepwise Dilution solubility_issue->action_dilute action_dmso Action: Increase % DMSO solubility_issue->action_dmso end_node Improved Reproducibility action_conc->end_node action_dilute->end_node action_dmso->end_node action_fresh Action: Use Fresh Solutions degradation_issue->action_fresh action_storage Action: Check Storage Conditions (-80°C, Anhydrous DMSO) degradation_issue->action_storage action_hplc Action: Verify Purity with HPLC degradation_issue->action_hplc action_fresh->end_node action_storage->end_node action_hplc->end_node

Caption: Troubleshooting logic for inconsistent results.

References

how to increase the purity of synthesized 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2-cyano-N-(pyrimidin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis method for this compound?

The most common laboratory synthesis involves the acylation of 2-aminopyrimidine with a cyanoacetic acid ester, such as ethyl or methyl cyanoacetate. The reaction is typically carried out by heating the two reagents, sometimes in the presence of a solvent or with the neat reactants.

Q2: What are the potential impurities in the synthesis of this compound?

Common impurities can include:

  • Unreacted 2-aminopyrimidine: The starting amine may not fully react.

  • Unreacted cyanoacetic acid ester: The starting ester may be present in excess or may not have fully reacted.

  • Malonamide derivatives: Self-condensation of the cyanoacetic acid ester can occur, especially under basic conditions.

  • Di-acylated byproducts: A second molecule of the cyanoacetic acid ester could potentially react with the newly formed product, although this is less common under standard conditions.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q3: What are the recommended methods for purifying crude this compound?

The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Simple washing of the precipitated product with a suitable solvent can also be effective in removing some impurities.

Q4: Which solvents are suitable for the recrystallization of this compound?

Based on procedures for analogous compounds, ethanol is a suitable solvent for recrystallization.[1] A mixture of ethyl acetate and n-hexane has also been used for the crystallization of similar acetamide derivatives.[2] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.

Troubleshooting Guides

Issue 1: Low Purity of the Final Product After Initial Synthesis

Symptoms:

  • The melting point of the product is broad and lower than the expected value.

  • Analytical data (e.g., NMR, LC-MS) shows the presence of multiple components.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is monitored by TLC or LC-MS until the starting materials are consumed. - Increase Reaction Temperature: Gently heating the reaction mixture can drive it to completion. The optimal temperature should be determined experimentally.
Incorrect Stoichiometry - Optimize Reactant Ratio: While a 1:1 molar ratio of 2-aminopyrimidine to cyanoacetic acid ester is theoretical, a slight excess of one reactant may be beneficial. This should be optimized based on experimental results.
Side Reactions - Control Reaction Temperature: Excessive heat can lead to the formation of byproducts. Maintain a consistent and optimal temperature. - Use a High-Purity Solvent: Impurities in the solvent can participate in side reactions.
Issue 2: Difficulty in Removing Unreacted Starting Materials

Symptoms:

  • Analytical data confirms the presence of 2-aminopyrimidine or the cyanoacetic acid ester in the final product.

Troubleshooting Steps:

Caption: Troubleshooting workflow for removing unreacted starting materials.

Detailed Protocols:

  • Washing: For a related synthesis, the crude product was washed with diethyl ether to remove unreacted starting materials and non-polar impurities.[3]

  • Recrystallization:

    • Protocol: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, treat it with a small amount of activated charcoal and filter it hot. Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.[1][4]

  • Column Chromatography:

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane or a mixture of dichloromethane and acetone can be effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis. For a similar compound, a mixture of methylene chloride and acetone was used.

Issue 3: Oily Product or Failure to Crystallize

Symptoms:

  • The product is obtained as an oil or a sticky solid that does not crystallize upon cooling.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Impurities - Purify via Column Chromatography: An oily product often indicates the presence of significant impurities that inhibit crystallization. Column chromatography is the most effective method to separate the desired product from these impurities.
Residual Solvent - Remove Solvent Under High Vacuum: Ensure all solvent from the reaction is thoroughly removed using a rotary evaporator followed by a high vacuum pump.
Product is an Oil at Room Temperature - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes help in forming a solid.

Experimental Protocols

Synthesis of this compound (General Procedure)

This is a general procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.

  • In a round-bottom flask, combine 2-aminopyrimidine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq).

  • Heat the mixture with stirring at 120-140 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product often solidifies upon cooling. If not, triturate with diethyl ether or hexane to induce solidification.

  • Collect the crude solid by filtration and wash with cold diethyl ether.

  • Purify the crude product by recrystallization from ethanol or by column chromatography using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data Summary

The following table summarizes purity data for cyanoacetamide derivatives from various sources. Note that these are for analogous compounds and serve as a general guide.

CompoundPurification MethodPurity AchievedReference
2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamideCrystallization, Anti-solvent precipitation (hexane)>99.5% (by HPLC)[5]
2,2-dimethyl cyano acetamideRepeated crystallization (ethyl acetate:n-hexane = 1:1)Not specified, but product was isolated[2]
CyanoacetamideCrystallization from hot 95% alcohol"Snow-white product"[4]

Logical Relationships in Purification

Purification_Strategy Crude Crude Product Analysis Purity Analysis (TLC, NMR, LC-MS) Crude->Analysis Washing Washing with Non-polar Solvent Analysis->Washing Minor non-polar impurities Recrystallization Recrystallization Analysis->Recrystallization Crystalline solid with moderate impurities Column Column Chromatography Analysis->Column Oily product or multiple impurities Washing->Recrystallization Recrystallization->Analysis Check purity Pure High Purity Product (>98%) Recrystallization->Pure Column->Analysis Check purity of fractions Column->Pure

Caption: Decision-making workflow for the purification of this compound.

References

resolving ambiguous NMR peaks in 2-cyano-N-(pyrimidin-2-yl)acetamide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous NMR peaks during the analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 1H-NMR spectrum of this compound shows broad or overlapping peaks in the aromatic region. How can I resolve these?

A1: Overlapping aromatic signals are a common issue. Here are several strategies to resolve them:

  • Change the NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent used.[1][2][3] Changing from a common solvent like CDCl₃ to a more aromatic solvent like benzene-d₆ or a hydrogen-bonding solvent like DMSO-d₆ can induce different chemical shifts (solvent-induced shifts) and may resolve the overlapping peaks.[3]

  • Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[4] Try acquiring the spectrum with a more dilute sample.

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • Utilize 2D-NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlapping signals.[5] Techniques like COSY and TOCSY can help identify spin-spin coupling networks, while HSQC and HMBC can correlate protons to their directly attached or long-range coupled carbons, respectively.[6][7][8]

Q2: I am unsure about the assignment of the pyrimidine protons. Which signals correspond to H4, H5, and H6?

A2: The pyrimidine ring protons will typically appear as a doublet (H5) and a triplet (H4 and H6, which are chemically equivalent). Due to the electron-withdrawing nature of the nitrogen atoms, these protons will be downfield. The H5 proton is coupled to both H4 and H6, resulting in a triplet. The H4 and H6 protons are coupled to H5, appearing as a doublet. A COSY experiment will show a clear correlation between the doublet and the triplet, confirming their assignment.

Q3: The methylene (-CH₂-) protons next to the cyano group appear as a singlet, but I expected a more complex signal. Is this correct?

A3: Yes, a singlet for the methylene protons is expected. These protons are adjacent to a carbonyl group and a cyano group, but there are no adjacent protons to couple with. Therefore, they will appear as a singlet. An HSQC experiment can confirm this by showing a correlation between this proton signal and the methylene carbon signal.

Q4: I see a broad singlet that disappears upon adding a drop of D₂O. What is this peak?

A4: This is the characteristic behavior of an exchangeable proton, in this case, the amide (N-H) proton. The deuterium from the D₂O exchanges with the amide proton, and since deuterium is not observed in ¹H-NMR, the peak disappears.

Hypothetical NMR Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. Note: These are predicted values based on known chemical shift ranges and data from similar structures. Actual values may vary.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
-CH₂-~ 3.9s (singlet)~ 25
Pyrimidine H5~ 7.2t (triplet)~ 118
Pyrimidine H4, H6~ 8.6d (doublet)~ 158
Amide N-H~ 10.5br s (broad singlet)-
Cyano (-CN)--~ 116
Carbonyl (C=O)--~ 165
Pyrimidine C2--~ 159

Experimental Protocols

Protocol 1: Standard 1D ¹H-NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals.

Protocol 2: 2D-COSY (Correlation Spectroscopy) for Proton-Proton Coupling
  • Sample Preparation: Use the same sample as for the 1D ¹H-NMR.

  • Spectrometer Setup:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions to cover all proton signals.

    • Typically, 256-512 increments in the indirect dimension (t₁) are sufficient.

    • Set the number of scans per increment (e.g., 4 or 8).

  • Data Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the 2D spectrum.

    • Analyze the cross-peaks, which indicate J-coupling between protons.

Protocol 3: 2D-HSQC (Heteronuclear Single Quantum Coherence) for One-Bond C-H Correlation
  • Sample Preparation: A slightly more concentrated sample (15-20 mg) may be beneficial.

  • Spectrometer Setup:

    • Load a standard HSQC pulse sequence.

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Set the number of increments in the indirect dimension (e.g., 128-256).

    • Set the number of scans per increment.

  • Data Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the 2D spectrum.

    • Analyze the cross-peaks, which show correlations between protons and their directly attached carbons.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis (if needed) cluster_analysis Final Analysis dissolve Dissolve sample in deuterated solvent acquire_1H Acquire 1D ¹H Spectrum dissolve->acquire_1H process_1D Process 1D Spectrum acquire_1H->process_1D check_peaks Check for Ambiguous Peaks process_1D->check_peaks acquire_cosy Acquire 2D COSY check_peaks->acquire_cosy Peaks Ambiguous assign_peaks Assign All Peaks check_peaks->assign_peaks Peaks Clear acquire_hsqc Acquire 2D HSQC/HMBC acquire_cosy->acquire_hsqc process_2D Process 2D Spectra acquire_hsqc->process_2D process_2D->assign_peaks

Caption: Workflow for resolving ambiguous NMR peaks.

troubleshooting_logic cluster_step1 Initial Checks cluster_step2 Advanced Techniques start Ambiguous/Overlapping Peaks Observed change_solvent Change Solvent (e.g., CDCl₃ to DMSO-d₆) start->change_solvent adjust_conc Adjust Sample Concentration start->adjust_conc higher_field Use Higher Field NMR change_solvent->higher_field Still Ambiguous resolved Peaks Resolved change_solvent->resolved Resolved adjust_conc->higher_field Still Ambiguous adjust_conc->resolved Resolved run_2d_nmr Run 2D NMR (COSY, HSQC) higher_field->run_2d_nmr Still Ambiguous higher_field->resolved Resolved run_2d_nmr->resolved

Caption: Troubleshooting logic for ambiguous NMR peaks.

References

minimizing cytotoxicity of 2-cyano-N-(pyrimidin-2-yl)acetamide in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 2-cyano-N-(pyrimidin-2-yl)acetamide in cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Suggested Solution
High cell death observed even at low compound concentrations. Inherent cytotoxicity of the compound: Many pyrimidine-based compounds exhibit cytotoxic effects.[1][2][3][4]- Optimize compound concentration: Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and assay. - Reduce incubation time: Shorter exposure to the compound may reduce cytotoxicity while still allowing for the desired biological effect to be observed.
Suboptimal cell health: Unhealthy cells are more susceptible to compound-induced stress.- Ensure optimal cell culture conditions: Use fresh media and supplements, and regularly monitor incubator temperature and CO2 levels. - Avoid over-confluency: Do not allow cells to become over-confluent in flasks before seeding for an experiment.
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations.- Minimize final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below 0.1%.[5] - Include a solvent control: Always include a vehicle control (cells treated with the solvent alone) to distinguish between compound- and solvent-induced cytotoxicity.
Inconsistent results between experiments. Variability in cell seeding density: Inconsistent cell numbers can lead to variable results.- Optimize and standardize cell seeding density: Determine the optimal cell number that provides a robust assay window and use this density consistently for all experiments.
Variability in compound preparation: Inaccurate dilutions or improper storage can affect compound activity.- Prepare fresh compound dilutions for each experiment: Avoid repeated freeze-thaw cycles. - Verify compound concentration: If possible, confirm the concentration of your stock solution.
Difficulty distinguishing between specific and off-target cytotoxic effects. Compound promiscuity: The compound may be interacting with multiple cellular targets, leading to broad cytotoxicity.- Employ orthogonal assays: Use multiple assay formats that measure different cellular endpoints (e.g., apoptosis, necrosis, metabolic activity) to better understand the mechanism of cytotoxicity. - Consider target engagement assays: If the intended target of the compound is known, perform assays to confirm that the observed effects are occurring at concentrations consistent with target engagement.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity of this compound?

A1: Based on studies of structurally related pyrimidine and cyanoacetamide compounds, the primary mechanism of cytotoxicity is likely the induction of apoptosis. This process often involves the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of programmed cell death.[6][7] Some cyano-acrylamide inhibitors have also been shown to inhibit deubiquitinase (DUB) activity, which can contribute to cytotoxicity.[5]

Q2: How can I determine if the cytotoxicity I'm observing is due to apoptosis?

A2: You can use a variety of cell-based assays to detect apoptosis. Common methods include:

  • Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.

  • Annexin V Staining: Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Mitochondrial Membrane Potential Assays: A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[8][9][10][11][12]

Q3: What are some key experimental parameters to optimize to minimize cytotoxicity?

A3: To minimize the cytotoxic effects of this compound, consider optimizing the following:

  • Compound Concentration: Titrate the compound to find the lowest effective concentration.

  • Incubation Time: Use the shortest incubation time necessary to observe the desired effect.

  • Cell Seeding Density: Ensure a consistent and optimal number of cells per well.

  • Serum Concentration: The presence of serum proteins can sometimes mitigate compound cytotoxicity. However, this can also interfere with compound activity, so it needs to be empirically determined for your specific assay.

Q4: Are there alternative assay formats that are less sensitive to cytotoxic compounds?

A4: If cytotoxicity is confounding your results, consider using endpoint assays that are less dependent on cell viability, such as:

  • Reporter Gene Assays: If your target regulates the expression of a specific gene, a reporter assay can measure this activity directly.

  • High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters, which can help to distinguish specific effects from general toxicity.

  • Biochemical Assays: If possible, using a cell-free biochemical assay to measure the direct interaction of the compound with its target can eliminate the issue of cellular cytotoxicity.

Experimental Protocols

Protocol 1: Determining the IC50 Value of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the compound, a common measure of cytotoxicity.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis Induction by Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases to determine if the compound induces apoptosis.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates (white-walled for luminescence assays)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1. It is recommended to use concentrations around the IC50 value determined previously.

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

Data Presentation

The following tables present hypothetical quantitative data for this compound based on typical results for similar compounds.

Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 2.1
A549Lung Cancer25.8 ± 3.5
HepG2Liver Cancer18.9 ± 2.8
HCT116Colon Cancer21.4 ± 3.1

Table 2: Caspase-3/7 Activation by this compound in MCF-7 Cells

Compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
11.2 ± 0.2
52.5 ± 0.4
104.8 ± 0.7
258.1 ± 1.2

Visualizations

Experimental Workflow for Assessing and Mitigating Cytotoxicity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Assay Optimization A Dose-Response Experiment (e.g., MTT Assay) B Determine IC50 Value A->B C Apoptosis Assays (Caspase-3/7, Annexin V) B->C Inform concentration selection D Necrosis Assays (LDH Release) B->D Inform concentration selection E Analyze Cytotoxicity Profile C->E D->E F Optimize Compound Concentration & Incubation Time E->F Guide optimization strategy H Final Optimized Assay Protocol F->H G Optimize Cell Seeding Density G->H

Caption: Workflow for characterizing and minimizing compound cytotoxicity.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

G compound This compound target Intracellular Target(s) (e.g., DUBs, Kinases) compound->target stress Cellular Stress target->stress mito Mitochondrial Dysfunction (ΔΨm Loss) stress->mito cas9 Initiator Caspases (e.g., Caspase-9) mito->cas9 cas37 Effector Caspases (Caspase-3/7) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Postulated pathway of apoptosis induction by the compound.

References

addressing batch-to-batch variability of synthesized 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 2-cyano-N-(pyrimidin-2-yl)acetamide. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-acylation of 2-aminopyrimidine with a cyanoacetic acid derivative. A common approach involves the reaction of 2-aminopyrimidine with an activated form of cyanoacetic acid, such as an ester (e.g., ethyl cyanoacetate) or by using a coupling agent. One documented method for a similar transformation involves the use of cyanoacetic acid in the presence of acetic anhydride, which forms a mixed anhydride in situ.

Q2: What are the critical parameters to control to ensure batch-to-batch consistency?

A2: Key parameters to control include the quality and purity of starting materials (2-aminopyrimidine and the cyanoacylating agent), reaction temperature, choice of base and solvent, and the final crystallization conditions. Variations in any of these can significantly impact the yield, purity, and physical properties of the final product.

Q3: What are the potential major impurities in this synthesis?

A3: Potential impurities include unreacted starting materials (2-aminopyrimidine), the N,N-diacylated pyrimidine byproduct, and residual solvents. The formation of the diacylated impurity is a known side reaction in the acylation of 2-aminopyrimidines, particularly in the presence of strong bases.[1][2]

Q4: How does crystallization affect the final product quality?

A4: Crystallization is a critical final step that dictates the purity, particle size distribution, and polymorphic form of the this compound. Inconsistent crystallization conditions can lead to the inclusion of impurities, batch-to-batch variations in solubility, and altered bioavailability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient purification/product loss during workup. - Degradation of starting materials or product.- Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature; for N-acylation, temperatures between room temperature and gentle heating are typical. - Ensure efficient extraction and minimize transfers during workup. - Check the stability of starting materials and the product under the reaction conditions.
Presence of N,N-diacylated Impurity - Use of a strong base (e.g., triethylamine, potassium carbonate).[1][2] - Excess acylating agent.- Use a weaker base such as pyridine to avoid the formation of the diacyl product.[1] - Use a stoichiometric amount of the acylating agent.
Product is an Oil or Fails to Crystallize - Presence of impurities inhibiting crystallization. - Incorrect solvent system for crystallization. - Supersaturation issues.- Purify the crude product using column chromatography before crystallization. - Screen different solvent systems (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find optimal crystallization conditions. - Employ techniques like seeding with a known pure crystal or slow cooling to control supersaturation.
Inconsistent Crystal Form (Polymorphism) - Variations in crystallization solvent, temperature, or cooling rate. - Presence of different impurities in various batches.- Standardize the crystallization protocol meticulously, including solvent choice, concentration, cooling profile, and agitation speed. - Characterize the solid-state properties of each batch using techniques like XRPD or DSC.
Batch-to-Batch Color Variation - Presence of trace impurities. - Oxidation of starting materials or product. - Residual metal catalysts from previous steps (if applicable).- Ensure high purity of starting materials. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider a final purification step like charcoal treatment to remove colored impurities.

Experimental Protocols

Key Analytical Methodologies
Technique Typical Parameters Purpose
High-Performance Liquid Chromatography (HPLC) - Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) - Mobile Phase: Acetonitrile and water gradient. - Detector: UV at a suitable wavelength (e.g., 254 nm).To monitor reaction progress, assess purity, and quantify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Solvent: DMSO-d6 or CDCl3 - Nuclei: 1H and 13CTo confirm the chemical structure of the product and identify impurities.
Mass Spectrometry (MS) - Ionization Mode: Electrospray Ionization (ESI)To determine the molecular weight of the product and identify unknown impurities.
Infrared (IR) Spectroscopy - Method: KBr pellet or ATRTo identify key functional groups (e.g., C≡N, C=O, N-H).

Visual Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 2-Aminopyrimidine + Cyanoacetic Acid Derivative reaction N-Acylation Reaction (Solvent, Base, Temp.) start->reaction 1. Reagents workup Aqueous Workup & Extraction reaction->workup 2. Quenching crude Crude Product workup->crude 3. Isolation purification Crystallization or Chromatography crude->purification 4. Purification analysis QC Analysis (HPLC, NMR, MS) purification->analysis 5. Characterization final_product Pure 2-Cyano-N- (pyrimidin-2-yl)acetamide analysis->final_product 6. Final Product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_physical Physical Property Issues cluster_solutions_purity Purity Solutions cluster_solutions_physical Physical Solutions start Batch Fails QC impurity_check Identify Impurities (HPLC, NMR, MS) start->impurity_check Low Purity physical_check Assess Physical Properties start->physical_check Physical Variation starting_material Unreacted Starting Materials impurity_check->starting_material Starting Material Peaks diacylated N,N-Diacylated Byproduct impurity_check->diacylated Diacylated Peak other_impurity Other Impurities impurity_check->other_impurity Unknown Peaks solution_sm Optimize Reaction Time/ Stoichiometry starting_material->solution_sm solution_diacyl Change Base to Pyridine diacylated->solution_diacyl solution_other Improve Purification other_impurity->solution_other color Color Variation physical_check->color Off-color crystal_form Inconsistent Crystal Form/Morphology physical_check->crystal_form Different XRPD/DSC solution_color Inert Atmosphere/ Charcoal Treatment color->solution_color solution_crystal Standardize Crystallization Protocol crystal_form->solution_crystal

Caption: Troubleshooting decision tree for batch-to-batch variability.

References

improving the selectivity of 2-cyano-N-(pyrimidin-2-yl)acetamide for its target

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-cyano-N-(pyrimidin-2-yl)acetamide. Our focus is on improving the selectivity of this compound for its intended kinase target.

Disclaimer

This compound is used here as a representative pyrimidine-based kinase inhibitor. For the purpose of providing a detailed and practical guide, we will be using Epidermal Growth Factor Receptor (EGFR) as the hypothetical primary target. The troubleshooting strategies and experimental protocols described are broadly applicable to other kinase inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My compound shows activity against multiple kinases in a screening panel. How can I improve its selectivity for EGFR?

Answer:

Lack of selectivity is a common challenge with ATP-competitive kinase inhibitors due to the conserved nature of the ATP-binding pocket. Here are several strategies to improve the selectivity of this compound for EGFR:

  • Strategy 1: Exploit Differences in the ATP-Binding Site. While the ATP-binding pocket is conserved, subtle differences exist between kinases. One key residue is the "gatekeeper" residue. Kinases with a small gatekeeper residue (e.g., threonine) can accommodate bulkier inhibitors, while those with a large gatekeeper (e.g., methionine or phenylalanine) cannot. Modifying the inhibitor to include a bulky group that can access this pocket in EGFR but not in off-targets can enhance selectivity.[1]

  • Strategy 2: Target Allosteric Sites. Allosteric inhibitors bind to sites on the kinase other than the ATP-binding pocket.[2] These sites are generally less conserved, offering a promising route to higher selectivity. Structure-based drug design or high-throughput screening of compound libraries can help identify potential allosteric binding sites and inhibitors.

  • Strategy 3: Develop Bivalent Inhibitors. This approach involves linking your ATP-competitive inhibitor to a second molecule that binds to a distinct site on the target kinase. This significantly increases the binding affinity and selectivity for the intended target.[1]

  • Strategy 4: Introduce Atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In some cases, locking a molecule into a specific atropisomeric configuration can enhance its selectivity for a particular kinase.[3]

The following workflow outlines a general approach to improving kinase inhibitor selectivity:

G start Initial Compound: This compound profile Kinase Selectivity Profiling start->profile analyze Analyze Off-Target Profile profile->analyze sar Structure-Activity Relationship (SAR) and Structure-Based Design analyze->sar synthesize Synthesize Analogs sar->synthesize reprofile Re-profile Analogs synthesize->reprofile reprofile->analyze Iterate select Select Candidate with Improved Selectivity reprofile->select

Caption: Workflow for improving kinase inhibitor selectivity.

Issue 2: My in-cell activity (e.g., inhibition of cancer cell proliferation) does not correlate with my in-vitro kinase inhibition data. What could be the reason?

Answer:

Discrepancies between in-vitro and in-cell data are common and can arise from several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that used in many in-vitro kinase assays (micromolar range). An ATP-competitive inhibitor will face greater competition in a cellular environment, leading to a decrease in apparent potency.

  • Off-Target Effects: The observed cellular phenotype may be due to the compound hitting an unintended target (an off-target effect).[4] Conversely, the compound might be metabolized by the cell into an inactive form.

  • Activation of Compensatory Signaling Pathways: Inhibition of EGFR can sometimes lead to the activation of alternative signaling pathways that bypass the effect of the inhibitor.

To troubleshoot this, consider the following experiments:

  • Cellular Target Engagement Assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound is binding to EGFR within the cell.

  • Phosphorylation Status of Downstream Effectors: Perform a Western blot to analyze the phosphorylation status of proteins downstream of EGFR, such as Akt and ERK. A lack of change in phosphorylation may indicate poor target engagement or rapid activation of compensatory pathways.

  • Varying ATP Concentrations in In-Vitro Assays: Determine the IC50 of your compound at different ATP concentrations to understand how competition with ATP affects its potency.

The following diagram illustrates the EGFR signaling pathway and potential points of investigation:

G cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Inhibitor This compound Inhibitor->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

Quantitative Data

The following table presents hypothetical kinase profiling data for this compound and two of its analogs designed to improve selectivity.

Kinase TargetThis compound (IC50, nM)Analog 1 (IC50, nM)Analog 2 (IC50, nM)
EGFR 50 45 60
SRC75500>10,000
ABL120800>10,000
VEGFR22001500>10,000
PDGFRβ3502500>10,000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol is adapted from commercially available kinase profiling systems (e.g., Promega's Kinase-Glo® or ADP-Glo™).[5][6]

Objective: To determine the inhibitory activity of this compound against a panel of kinases.

Materials:

  • This compound

  • Kinase panel (e.g., a panel of receptor tyrosine kinases)

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add 1 µL of the compound dilution to the wells of a 384-well plate.

    • Add 2 µL of the kinase working stock to each well.

    • Initiate the reaction by adding 2 µL of the ATP/substrate working stock to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.

Protocol 2: Western Blot for Downstream EGFR Signaling

Objective: To assess the effect of this compound on the phosphorylation of Akt and ERK in a relevant cancer cell line (e.g., A549).

Materials:

  • A549 cells

  • This compound

  • EGF

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed A549 cells and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

The following diagram illustrates the experimental workflow for the Western blot analysis:

G start Seed and Serum-Starve A549 Cells treat Pre-treat with Inhibitor start->treat stimulate Stimulate with EGF treat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies (p-Akt, p-ERK) transfer->probe detect Chemiluminescent Detection probe->detect analyze Analyze Phosphorylation Levels detect->analyze

Caption: Western blot experimental workflow.

References

troubleshooting poor reproducibility in biological assays with 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-cyano-N-(pyrimidin-2-yl)acetamide. Given the limited publicly available data on this specific compound, this guide focuses on general principles and best practices for small molecule screening, using hypothetical examples relevant to a compound of this class.

Troubleshooting Guides

Poor reproducibility is a common challenge in biological assays. Below are question-and-answer-based guides to address specific issues you might encounter when working with this compound.

Question: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes and solutions?

Answer: High variability between replicates can stem from several factors, ranging from compound handling to assay procedure. Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Action
Compound Precipitation Due to the heterocyclic nature of this compound, solubility could be a concern. Visually inspect the stock solution and the final assay plate wells for any precipitate. If precipitation is suspected, consider lowering the final concentration, using a different solvent for the stock solution (e.g., DMSO, ethanol), or performing a solubility test.
Inaccurate Pipetting Small volumes of concentrated compound stock are often used, where minor inaccuracies can lead to large concentration differences. Ensure your pipettes are calibrated. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step. A multichannel pipette, if not functioning properly, can also introduce variability.[1]
Cell Seeding Inconsistency An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during seeding. Avoid letting cells settle in the reservoir of the pipette. The "edge effect" in microplates can also cause variability; consider not using the outer wells for experimental data.[2]
Reagent Contamination Contamination of reagents with concentrated sources of the analyte can lead to inconsistent results.[3] Use fresh reagents and sterile techniques.
Instrument Malfunction A malfunctioning plate reader can introduce noise and variability.[3] Run a control plate with only media and reagents to check for instrument noise.

Question: My dose-response curve is not sigmoidal and shows inconsistent results at higher concentrations. What could be the problem?

Answer: A non-ideal dose-response curve can indicate several issues, particularly at high compound concentrations.

Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Action
Compound Solubility Limit Exceeded At higher concentrations, this compound may be precipitating out of solution in the assay medium. Determine the solubility of the compound in your specific assay buffer. The highest concentration tested should be below the solubility limit.
Off-Target Cytotoxicity At high concentrations, the compound may be causing general cytotoxicity that is unrelated to the specific target of interest. This can mask the true dose-response. Run a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary functional assay to monitor for cytotoxicity.
Assay Artifacts The compound might interfere with the assay technology itself (e.g., autofluorescence, quenching of signal).[3] Perform a counterscreen without the biological target (e.g., in a cell-free system) to see if the compound affects the assay readout directly.
Compound Degradation The compound may not be stable in the assay medium over the course of the experiment, especially during long incubation times. Assess the stability of this compound in your assay buffer over time using methods like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

Q2: How can I be sure that the observed biological effect is specific to this compound?

A2: To ensure the observed effect is target-specific, consider the following:

  • Use of Analogs: Test structurally similar but inactive analogs of the compound. If these analogs do not produce the same effect, it suggests the activity is specific to the chemical structure of this compound.

  • Target Engagement Assays: If the molecular target is known, perform a direct target engagement assay to confirm the compound binds to its intended target in a cellular context.

  • Orthogonal Assays: Validate the findings from your primary assay with a different, independent assay that measures the same biological endpoint through a different mechanism.[3]

Q3: What are some potential off-target effects to consider for a compound like this compound?

A3: Given its chemical structure, which includes a pyrimidine ring and a cyano group, potential off-target effects could include inhibition of kinases or interactions with other nucleotide-binding proteins. It is advisable to perform broader profiling, such as a kinase panel screen, to identify potential off-target activities.

Experimental Protocols

Below are example protocols for common assays that might be used to characterize the activity of this compound. These are intended as a starting point and should be optimized for your specific experimental system.

Protocol 1: Cell Viability Assay (MTT)

This protocol is to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Kinase Assay (Hypothetical Target: Kinase X)

This protocol provides a framework for assessing the inhibitory activity of this compound against a hypothetical protein kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 4X solution of ATP at the Km concentration for Kinase X in kinase buffer.

    • Prepare a 4X solution of the peptide substrate for Kinase X in kinase buffer.

    • Prepare a 2X solution of recombinant Kinase X in kinase buffer.

    • Prepare a serial dilution of this compound in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the compound dilutions or vehicle control to the wells.

    • Add 5 µL of the 2X Kinase X solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a 2.5 µL mixture of 4X ATP and 4X peptide substrate.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™, Z'-LYTE™). Follow the manufacturer's instructions for the chosen detection reagent.

    • Read the signal (luminescence or fluorescence) on a microplate reader.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a downstream kinase (Kinase X), preventing the phosphorylation of a transcription factor and subsequent gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_X Kinase X Kinase_A->Kinase_X Activates TF Transcription Factor (Inactive) Kinase_X->TF Phosphorylates TF_P Transcription Factor (Active) Gene Target Gene TF_P->Gene Promotes Transcription Compound 2-cyano-N- (pyrimidin-2-yl)acetamide Compound->Kinase_X Inhibits mRNA mRNA Gene->mRNA

Caption: Hypothetical signaling pathway showing inhibition of Kinase X.

Experimental Workflow Diagram

This diagram outlines a typical workflow for screening and validating a small molecule inhibitor.

G cluster_screening Screening cluster_validation Validation cluster_characterization Characterization Primary_Screen Primary Screen (e.g., In Vitro Kinase Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Counterscreen Counterscreen (Assay Interference) Hit_Confirmation->Counterscreen Orthogonal_Assay Orthogonal Assay (e.g., Western Blot for Phospho-Substrate) Hit_Confirmation->Orthogonal_Assay Cell_Viability Cell Viability Assay (Cytotoxicity) Hit_Confirmation->Cell_Viability Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Orthogonal_Assay->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization

Caption: Workflow for small molecule hit validation and characterization.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting poor reproducibility.

G Start Poor Reproducibility Observed Check_Compound Check Compound Solubility & Stability Start->Check_Compound Check_Pipetting Review Pipetting Technique & Calibration Check_Compound->Check_Pipetting Soluble & Stable Action_Compound Adjust Concentration or Solvent Check_Compound->Action_Compound Issue Found Check_Cells Evaluate Cell Seeding & Health Check_Pipetting->Check_Cells Accurate Action_Pipetting Recalibrate Pipettes, Use Low-Retention Tips Check_Pipetting->Action_Pipetting Issue Found Check_Instrument Verify Instrument Performance Check_Cells->Check_Instrument Consistent Action_Cells Optimize Seeding Density, Avoid Edge Effects Check_Cells->Action_Cells Issue Found Resolved Issue Resolved Check_Instrument->Resolved No Issues Action_Instrument Run Controls, Service Instrument Check_Instrument->Action_Instrument Issue Found Action_Compound->Resolved Action_Pipetting->Resolved Action_Cells->Resolved Action_Instrument->Resolved

Caption: Logic diagram for troubleshooting poor assay reproducibility.

References

Technical Support Center: HPLC Analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: Why am I observing high backpressure in my HPLC system?

Answer: High backpressure is a common issue that can stem from several sources. Systematically isolate the cause by checking components in the following order:

  • Column Obstruction: Disconnect the column from the system and run the pump. If the pressure drops significantly, the column is the likely source of the high pressure. A blocked column inlet frit is a common culprit, often caused by particulate matter from the sample or worn pump seals.

  • System Blockages: If the pressure remains high without the column, the blockage is elsewhere in the system. Check for obstructions in the in-line filter, tubing, or injector.

  • Mobile Phase Precipitation: If you are using a buffered mobile phase, ensure that the buffer is soluble in the entire composition range of your gradient. Salt precipitation can cause blockages.

Troubleshooting Workflow for High Backpressure

HighBackpressure start High Backpressure Observed disconnect_column Disconnect column. Run pump. start->disconnect_column pressure_drop Pressure drops? disconnect_column->pressure_drop column_issue Issue is the column. - Backflush column. - Change inlet frit. - Replace column. pressure_drop->column_issue Yes system_issue Pressure remains high. Issue is in the system. pressure_drop->system_issue No end System Optimized column_issue->end check_system Check for blockages: - In-line filter - Tubing - Injector system_issue->check_system mobile_phase_check Using buffered mobile phase? check_system->mobile_phase_check check_solubility Ensure buffer solubility in mobile phase. mobile_phase_check->check_solubility Yes mobile_phase_check->end No check_solubility->end

Caption: A logical workflow for troubleshooting high backpressure in an HPLC system.

Question: My peak for this compound is tailing. What can I do to improve the peak shape?

Answer: Peak tailing for a polar compound like this compound can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar analyte, causing tailing. To mitigate this, consider:

    • Lowering Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups. A pH between 2.5 and 3.5 is often effective.

    • Using a Base-Deactivated Column: Employ a column with end-capping or a polar-embedded phase to shield the analyte from silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Extra-Column Volume: Excessive tubing length or fittings with large dead volumes between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that all connections are made with minimal tubing length.

Question: I am seeing inconsistent retention times for my analyte. What is the cause?

Answer: Fluctuating retention times can compromise the reliability of your analysis. Potential causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.

  • Pump Issues: Inconsistent mobile phase composition due to malfunctioning pump proportioning valves or check valves can lead to retention time shifts.[1] If you suspect this, try manually preparing the mobile phase to see if the problem resolves.

  • Temperature Fluctuations: Column temperature can affect retention time. Using a column oven will provide a stable temperature environment.

  • Mobile Phase Instability: Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Prepare fresh mobile phase daily.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method can be optimized by adjusting the gradient slope, flow rate, and mobile phase composition to achieve the desired separation.

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. This will prevent peak distortion. A common solvent choice is a mixture of water and acetonitrile. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Q3: What are the key parameters to consider when optimizing the mobile phase?

A3: The primary parameters for mobile phase optimization are:

  • Organic Solvent: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower UV cutoff.

  • pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For this compound, which has basic nitrogen atoms, using a slightly acidic mobile phase (pH 2.5-4) can improve peak shape by ensuring a consistent protonation state.

  • Buffer: If pH control is critical, use a buffer. Phosphate and acetate buffers are common choices. However, be mindful of buffer solubility in the organic portion of the mobile phase.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

This protocol outlines a standard reversed-phase HPLC method suitable for the quantification of this compound.

Materials:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • This compound reference standard

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using an ultrasonic bath or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the 50:50 acetonitrile/water mixture.

  • HPLC System Setup:

    • Install the C18 column and set the column oven temperature to 30°C.

    • Set the pump flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 254 nm.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of each standard solution and the sample solution.

    • Run the gradient program as outlined in the data table below.

Experimental Workflow

ExperimentalWorkflow prep_mobile_phase Prepare Mobile Phase (A: 0.1% FA in Water, B: 0.1% FA in ACN) setup_hplc Setup HPLC System - C18 Column, 30°C - 1.0 mL/min Flow Rate - 254 nm Detection prep_mobile_phase->setup_hplc prep_standards Prepare Standard Solutions (1-100 µg/mL) inject Inject Samples and Standards (10 µL) prep_standards->inject equilibrate Equilibrate Column (15 min with initial conditions) setup_hplc->equilibrate equilibrate->inject run_gradient Run Gradient Program inject->run_gradient analyze Analyze Data (Peak Integration, Calibration Curve) run_gradient->analyze

Caption: A standard workflow for the HPLC analysis of this compound.

Quantitative Data

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area (n=6)≤ 2.0%
%RSD of Retention Time (n=6)≤ 1.0%

References

preventing degradation of 2-cyano-N-(pyrimidin-2-yl)acetamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-cyano-N-(pyrimidin-2-yl)acetamide during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: Based on its chemical structure, which includes a cyano group, an acetamide linkage, and a pyrimidine ring, the primary degradation pathways for this compound are hydrolysis, photodegradation, and thermal decomposition. Exposure to acidic or basic conditions can catalyze the hydrolysis of the amide bond. The pyrimidine ring and the conjugated system are susceptible to degradation upon exposure to UV light. Elevated temperatures can also lead to the breakdown of the molecule.

Q2: What are the visual or physical signs of degradation?

A2: Degradation of this compound, which is typically a white to off-white powder, may be indicated by a change in color (e.g., yellowing or browning), a change in texture (e.g., clumping or melting), or the appearance of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the purity of the compound.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°C (long-term)Reduces the rate of potential thermal degradation and hydrolytic reactions.
Light Protect from light (store in an amber vial or a dark place)Prevents photodegradation of the pyrimidine ring and other chromophores.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidative degradation.
Moisture Store in a desiccator or with a desiccantPrevents hydrolysis of the amide bond and cyano group.
Container Tightly sealed, appropriate container (e.g., glass vial with a secure cap)Prevents exposure to moisture and air.

Q4: Can I dissolve the compound in an aqueous buffer for my experiments?

A4: While this compound may be soluble in aqueous buffers, it is important to be aware of the potential for hydrolysis, especially at non-neutral pH. If your experiment requires an aqueous solution, it is recommended to prepare it fresh before use and to maintain the pH as close to neutral as possible. For long-term storage, it is best to keep the compound in its solid form or dissolved in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the degradation of this compound.

Problem: Unexpected or inconsistent experimental results.

This could be a sign that your compound has degraded, leading to a lower effective concentration of the active molecule or interference from degradation products.

start Inconsistent Experimental Results check_purity Assess Compound Purity (TLC, HPLC) start->check_purity degraded Degradation Confirmed check_purity->degraded Impurity detected pure Compound is Pure check_purity->pure No impurity detected troubleshoot_storage Review Storage Conditions degraded->troubleshoot_storage troubleshoot_handling Review Experimental Handling degraded->troubleshoot_handling optimize_protocol Optimize Experimental Protocol pure->optimize_protocol new_stock Use a Fresh Stock of Compound troubleshoot_storage->new_stock troubleshoot_handling->new_stock

Caption: Troubleshooting workflow for inconsistent experimental results.

Step 1: Assess Compound Purity

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot corresponding to the reference standard indicates high purity, while multiple spots suggest the presence of degradation products.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A single, sharp peak at the expected retention time indicates a pure compound. The presence of additional peaks signifies impurities.

Step 2: If Degradation is Confirmed

  • Review Storage Conditions: Compare your storage conditions with the recommendations in the FAQ section. Ensure the compound has been protected from light, moisture, and high temperatures.

  • Review Experimental Handling: Consider if the compound was exposed to harsh conditions during your experiment (e.g., strong acids/bases, prolonged heating, exposure to light).

  • Use a Fresh Stock: If degradation is suspected, it is best to use a fresh, unopened vial of the compound for subsequent experiments.

Step 3: If the Compound is Pure

  • Optimize Experimental Protocol: If the compound is pure, the inconsistency may lie in the experimental design or execution. Review and optimize your protocol.

Problem: The compound has changed color.

A change in color, such as yellowing, is a strong indicator of degradation, likely due to the formation of chromophoric degradation products.

Possible Cause:

  • Photodegradation: Exposure to light, especially UV light, can cause the pyrimidine ring to undergo photochemical reactions, leading to colored byproducts.

  • Thermal Degradation: Prolonged exposure to elevated temperatures can cause decomposition and the formation of colored impurities.

Solution:

  • Discard the discolored compound.

  • Obtain a fresh stock of the compound.

  • Strictly adhere to the recommended storage conditions, ensuring protection from light and heat.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instruments and degradation product profiles.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. This involves subjecting the compound to various stress conditions.

start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (Solution, UV/Vis light) start->photo analyze Analyze Samples by HPLC at Time Points (e.g., 0, 2, 4, 8, 24h) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze elucidate Characterize Degradants (LC-MS, NMR) analyze->elucidate

Caption: Experimental workflow for a forced degradation study.

Stress Conditions for Forced Degradation Study:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Solid compound80°C48 hours
Photodegradation Solution (in quartz cuvette)Room TemperatureExpose to UV (254 nm) and visible light

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • For each stress condition, aliquot the stock solution into separate vials. For thermal degradation, use the solid compound.

  • Add the respective stressor (acid, base, or oxidizing agent).

  • Incubate the samples at the specified temperature and for the designated duration. For photostability, expose the solution to a calibrated light source.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the HPLC method described in Protocol 1.

  • For the identification of major degradation products, collect fractions from the HPLC and subject them to further analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

By following these guidelines and protocols, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.

Technical Support Center: Refining Crystallization of 2-Cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization techniques for 2-cyano-N-(pyrimidin-2-yl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the temperature of the solution.[1] The solution is supersaturated to a very high degree. Presence of impurities that depress the melting point.- Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly to prevent rapid supersaturation. - Attempt to use a lower boiling point solvent if appropriate. - If impurities are suspected, consider a pre-purification step like column chromatography.
No crystals form upon cooling. The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures. The cooling process is too rapid, preventing nucleation.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.[2] - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Consider using a different solvent or a solvent/anti-solvent system.
Crystals are very small or form a powder. Nucleation rate is much higher than the crystal growth rate. The solution was cooled too quickly.- Allow the solution to cool more slowly at room temperature before moving to a colder environment. - Use a minimal amount of seed crystals to encourage the growth of larger crystals. - Reduce the degree of supersaturation by using slightly more solvent.
Low recovery of the crystallized product. The compound has significant solubility in the cold solvent. The volume of solvent used for washing the crystals was too large. Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.[2] - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Crystals are discolored or contain visible impurities. Impurities are co-crystallizing with the product. The chosen solvent does not effectively discriminate between the compound and impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Perform a second recrystallization with a different solvent system. - Consider a pre-purification step if impurities are significant.
Polymorphism: Different crystal forms are obtained. The crystallization conditions (solvent, temperature, cooling rate) are not consistent.[3]- Carefully control and document all crystallization parameters. - Use seed crystals of the desired polymorph to direct crystallization. - Characterize the obtained crystals using techniques like XRPD, DSC, and microscopy to identify the polymorph.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Based on the solubility of 2-cyanoacetamide, the following solvents could be good starting points for screening:

Solvent Rationale Potential Issues
WaterHigh polarity, good for dissolving polar compounds.May have high solubility even at low temperatures, leading to low recovery.
EthanolGood general solvent for moderately polar organic compounds.May require a water or anti-solvent mixture to reduce solubility for good recovery.
AcetoneGood solvent for many organic compounds.Its low boiling point might lead to rapid evaporation and premature crystallization.
AcetonitrileAprotic polar solvent, may offer different selectivity for impurities.Should be handled with appropriate safety precautions.
N,N-Dimethylformamide (DMF)High boiling point, excellent solvent for many polar compounds.Difficult to remove completely; may be too good of a solvent, requiring an anti-solvent.

It is recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to determine the most suitable one.[1]

Q2: How can I perform a solvent selection test?

A2: Place a small amount of your compound (e.g., 10-20 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, it is a promising candidate for recrystallization.[1]

Q3: What is a solvent/anti-solvent system and when should I use it?

A3: A solvent/anti-solvent system is used when no single solvent provides the desired solubility characteristics. The compound is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is insoluble but is miscible with the good solvent, is slowly added until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly. This technique is useful when your compound is soluble in most common solvents at room temperature. For a polar compound like this compound, a good solvent could be DMF or DMSO, and an anti-solvent could be water or an ether.[6]

Q4: My compound is only soluble in high-boiling-point solvents like DMF and DMSO. How can I crystallize it?

A4: Crystallization from high-boiling-point solvents can be challenging. One effective method is diffusion crystallization. Dissolve your compound in a minimal amount of DMF or DMSO in a small vial. Place this vial inside a larger, sealed container that contains a volatile anti-solvent (a solvent in which your compound is insoluble and is miscible with the solvent). Over time, the anti-solvent vapor will diffuse into the solution, gradually decreasing the solubility of your compound and promoting slow crystal growth. A common setup is dissolving the compound in DMF and placing it in a chamber with dichloromethane (DCM) as the anti-solvent.[6]

Experimental Protocols

General Recrystallization Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, avoid disturbing the flask during this period.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool_rt Slow Cooling to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Crystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add More Hot Solvent & Cool Slower oiling_out->add_solvent Yes small_crystals Crystals Too Small? no_crystals->small_crystals No concentrate Concentrate Solution & Induce Nucleation no_crystals->concentrate Yes success Successful Crystallization small_crystals->success No slower_cooling Cool Solution More Slowly small_crystals->slower_cooling Yes add_solvent->start concentrate->start slower_cooling->start

Caption: A logical decision tree for troubleshooting common crystallization problems.

References

Validation & Comparative

comparing the efficacy of 2-cyano-N-(pyrimidin-2-yl)acetamide with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, provides a comparative framework for evaluating the efficacy of a novel compound such as 2-cyano-N-(pyrimidin-2-yl)acetamide against a selection of established kinase inhibitors targeting kinases that are plausibly inhibited by this chemical class. The following sections detail the efficacy of selected inhibitors, provide standardized experimental protocols for kinase activity assessment, and visualize key cellular signaling pathways and experimental workflows.

Comparative Efficacy of Selected Kinase Inhibitors

The following table summarizes the in vitro efficacy of several well-characterized kinase inhibitors against their primary targets. These kinases are representative of those that could potentially be inhibited by a novel pyrimidine-based compound.

Kinase InhibitorTarget KinaseIC50 (nM)Assay TypeReference Compound(s)
Gefitinib EGFR2 - 37BiochemicalErlotinib, Lapatinib
Vemurafenib B-Raf (V600E)31BiochemicalDabrafenib, Encorafenib
SGI-1776 Pim-17Cell-freeAZD1208, CX-6258
(5Z)-7-Oxozeaenol TAK18.1BiochemicalLL-Z1640-2

Experimental Protocols

To ensure a standardized comparison of the efficacy of novel kinase inhibitors like this compound, the following detailed experimental protocols for key assays are provided.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase in a biochemical assay.

1. Materials and Reagents:

  • Purified recombinant kinase
  • Kinase-specific substrate (peptide or protein)
  • Adenosine triphosphate (ATP)
  • Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA
  • Test compound (e.g., this compound) dissolved in DMSO
  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)
  • 384-well assay plates
  • Plate reader compatible with the detection reagent

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.
  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add the purified kinase to each well.
  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase.
  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

1. Materials and Reagents:

  • Cancer cell line expressing the target kinase
  • Cell culture medium and supplements
  • Test compound dissolved in DMSO
  • Stimulant (e.g., growth factor) to activate the signaling pathway, if necessary
  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
  • Primary antibodies against the phosphorylated substrate and total substrate
  • Secondary antibody conjugated to horseradish peroxidase (HRP)
  • Enhanced chemiluminescence (ECL) substrate
  • SDS-PAGE gels and Western blotting apparatus

2. Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).
  • If required, stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes) to induce kinase activation and substrate phosphorylation.
  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  • Determine the protein concentration of the lysates.
  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  • Detect the signal using an ECL substrate and an imaging system.
  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizing Cellular Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted in cancer therapy.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates RAS RAS Adaptor->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Regulates

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the initial screening and validation of a novel kinase inhibitor.

G start Start: Novel Compound (e.g., this compound) biochemical Biochemical Assay: In vitro kinase inhibition (IC50 determination) start->biochemical decision1 Potent & Selective? biochemical->decision1 cell_based Cell-Based Assay: Target engagement & pathway inhibition decision2 Active in Cells? cell_based->decision2 selectivity Selectivity Profiling: Kinase panel screening selectivity->cell_based in_vivo In Vivo Efficacy: Animal models end Lead Optimization in_vivo->end decision1->selectivity Yes decision1->end No decision2->in_vivo Yes decision2->end No

Caption: A standard workflow for kinase inhibitor discovery and validation.

comparative analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide derivatives' activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activity of 2-Cyano-N-(pyrimidin-2-yl)acetamide Derivatives and Related Compounds

The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative analysis of the activity of these derivatives, supported by experimental data and detailed protocols.

Anticancer Activity

Several studies have explored the in vitro anticancer activity of this compound and its analogs against various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key cellular signaling pathways.

Quantitative Data Summary
Compound/DerivativeCell LineIC50 (µM)Reference
2-cyano-N-(quinolin-3-yl)acetamideEhrlich Ascites Carcinoma2.14 µg/mL[1]
Substituted 2-cyano-N-(quinolin-3-yl) acrylamide derivativesMCF-722.12 - 37.78[1]
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivativesPC3 and HepG2Not specified, but showed high cytotoxicity[2]
Pyrazolo[1,5-a]pyrimidine derivativesMCF-7Not specified, but showed excellent activity[3]

Note: Direct comparative IC50 values for a series of this compound derivatives were not available in the provided search results. The data presented is for structurally related compounds to provide an indication of potential activity.

Experimental Protocols

In Vitro Anticancer Activity Assay (General Protocol)

A common method to assess the anticancer activity of the derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Kinase Inhibitory Activity

Certain derivatives of 2-cyanoacetamide have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) Inhibition

A series of 2-cyanoacrylamide derivatives tethered to an imidazopyridine moiety have been synthesized and evaluated as inhibitors of TAK1, a key kinase in the NF-κB and MAPK signaling pathways.[4]

Quantitative Data Summary: TAK1 Inhibition
CompoundR Group on 2-cyanoacrylamideIC50 (nM)Reference
13a Phenyl385[5]
13b 4-methylthiazolylPotent[5]
13h 6-methylpyridin-2-yl27[4][5]
Experimental Protocols

TAK1 Inhibition Assay

The inhibitory activity against TAK1 is typically determined using a kinase assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing TAK1 enzyme, substrate (e.g., a specific peptide), and ATP is prepared in a buffer solution.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

The following diagram illustrates the role of TAK1 in the NF-κB signaling pathway, which is a target for some of the discussed derivatives.

TAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Inhibitor 2-Cyanoacrylamide Derivatives Inhibitor->TAK1 Inhibits

Caption: TAK1-mediated NF-κB signaling pathway and its inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of these derivatives is depicted below.

Experimental_Workflow Start Starting Materials (e.g., 2-aminopyrimidine, ethyl cyanoacetate) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Activity Screening Purification->Biological_Screening Anticancer Anticancer Assays (e.g., MTT) Biological_Screening->Anticancer Kinase Kinase Inhibition Assays (e.g., TAK1) Biological_Screening->Kinase Antimicrobial Antimicrobial Assays (e.g., MIC) Biological_Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Kinase->SAR Antimicrobial->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End Identification of Lead Compounds SAR->End Lead_Optimization->Synthesis

References

Structure-Activity Relationship of 2-Cyanoacetamide Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide analogs and related compounds, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the design and optimization of this class of compounds.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 2-cyanoacrylamide derivatives tethered to an imidazopyridine core against Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The data highlights the impact of substitutions on the pyridinyl moiety on the inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50).

Compound IDR Group (Substitution on Pyridine Ring)TAK1 IC50 (nM)[1]
13a H> 1000
13b 2-Methyl110
13c 3-Methyl120
13d 4-Methyl89
13e 2-Pyridine> 1000
13f 3-Pyridine> 1000
13g 4-Pyridine> 1000
13h 6-Methylpyridin-2-yl27
13i 2-Methoxy> 1000
13j 3-Methoxy200
13k 4-Methoxy180
13l 2-Fluoro> 1000
13m 3-Fluoro340
13n 4-Fluoro210
13o 2-Methylpyridin-3-yl> 1000
13p 4-Methylpyridin-3-yl> 1000
13q Pyridin-4-yl> 1000

Structure-Activity Relationship (SAR) Summary:

  • Unsubstituted Pyridine: The unsubstituted analog (13a ) showed weak activity, indicating that substitutions are crucial for potent TAK1 inhibition.

  • Methyl Substitution: The position of the methyl group on the pyridine ring influenced activity. A methyl group at the 4-position (13d ) was slightly more favorable than at the 3-position (13c ) or 2-position (13b ).

  • Pyridinyl Substitution: Replacing the phenyl ring with a pyridine ring (13e-g, 13o-q ) generally resulted in a significant loss of activity.

  • 6-Methylpyridin-2-yl Substitution: The most potent compound in this series was 13h , which features a 6-methylpyridin-2-yl group. This substitution resulted in a TAK1 IC50 of 27 nM, highlighting a specific beneficial interaction in the kinase's active site.[1]

  • Methoxy and Fluoro Substitutions: Methoxy and fluoro substitutions at various positions (13i-n ) did not lead to an improvement in potency compared to the methyl-substituted analogs.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

In Vitro TAK1 Kinase Inhibition Assay

This protocol describes a general procedure for determining the in vitro inhibitory activity of compounds against the TAK1 kinase. This is a representative protocol based on commercially available kinase assay kits.[2][3][4]

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2 µL of the TAK1/TAB1 enzyme solution (at a pre-determined optimal concentration) to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing MBP and ATP at their respective optimal concentrations).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • IC50 Determination:

    • The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in kinase activity.[5]

Signaling Pathway Visualization

The following diagram illustrates the TAK1 signaling pathway, a key pathway in inflammation and cellular stress responses that is targeted by the described 2-cyanoacetamide analogs.

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors cluster_adaptors Adaptor Proteins cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Pathways cluster_transcription_factors Transcription Factors cluster_cellular_response Cellular Response TNFa TNFα TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF2_5 TRAF2/5 TNFR->TRAF2_5 TRAF6 TRAF6 IL1R->TRAF6 TAK1 TAK1 TRAF2_5->TAK1 TRAF6->TAK1 TAB1_2 TAB1/2 TAK1->TAB1_2 IKK IKK Complex TAK1->IKK JNK_p38 JNK / p38 TAK1->JNK_p38 NFkB NF-κB IKK->NFkB AP1 AP-1 JNK_p38->AP1 Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis AP1->Inflammation Proliferation Proliferation AP1->Proliferation Inhibitor 2-Cyanoacetamide Analogs Inhibitor->TAK1

Caption: TAK1 signaling pathway and the inhibitory action of 2-cyanoacetamide analogs.

References

Comparative Efficacy of 2-Cyano-N-(pyrimidin-2-yl)acetamide Analogues: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of pyrimidine-based compounds is crucial for advancing novel drug discovery. While direct efficacy data for 2-cyano-N-(pyrimidin-2-yl)acetamide is not extensively available in the public domain, this guide provides a comparative analysis of its close structural and functional analogues, Leflunomide and its active metabolite, Teriflunomide. These agents, which share key structural motifs with this compound, have well-documented in vitro and in vivo efficacy, particularly in the realms of immunomodulation and oncology.

This guide will delve into the available experimental data for Leflunomide and Teriflunomide, presenting a clear comparison of their performance against other established therapeutic agents. Detailed experimental protocols are provided to ensure reproducibility and facilitate further research.

In Vitro Efficacy: Inhibition of Cellular Proliferation

Leflunomide and its active metabolite, Teriflunomide (A77 1726), exert their primary effect through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] This mechanism effectively halts the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, by depleting the pyrimidine pool necessary for DNA and RNA synthesis.

The in vitro potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) in various cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
A77 1726 (Teriflunomide) Human Peripheral Blood Mononuclear Cells (PBMCs)T-cell Proliferation Assay50-25[5]
A77 1726 (Teriflunomide) CTLL-4 (Cytotoxic T-Lymphocyte Line)IL-2 Stimulated Proliferation25-100[6]
A77 1726 (Teriflunomide) Murine Smooth Muscle Cells (9E11G)Constitutive and Growth-Factor Stimulated ProliferationDose-dependent inhibition[7]
Leflunomide Neuroblastoma Cell Lines (BE(2)-C, SK-N-DZ, SK-N-F1)Cell Growth Assay100 (significant inhibition)[4]

In Vivo Efficacy: Tumor Growth Inhibition in Animal Models

The antitumor effects of Leflunomide have been demonstrated in various preclinical xenograft models. These studies assess the ability of the compound to suppress tumor growth in vivo, providing crucial data on its therapeutic potential.

CompoundTumor ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
Leflunomide C6 Glioma (PDGF receptor-overexpressing)Not SpecifiedNot SpecifiedStrong inhibition[2]
Leflunomide A431 Tumor (EGF receptor-overexpressing)Not SpecifiedNot SpecifiedModest effect[2]
Leflunomide BE(2)-C Neuroblastoma XenograftNOD/SCID miceNot Specified (12-day treatment)~70% regression in tumor size[4]

Signaling Pathway and Experimental Workflow

The mechanism of action of Leflunomide and Teriflunomide primarily involves the inhibition of the de novo pyrimidine synthesis pathway, which is critical for the proliferation of activated lymphocytes and cancer cells.

G cluster_0 Cellular Proliferation cluster_1 De Novo Pyrimidine Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Cell_Division Cell Division DNA_RNA_Synthesis->Cell_Division Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH UMP UMP Orotate->UMP UMP->DNA_RNA_Synthesis DHODH->Orotate Leflunomide_Teriflunomide Leflunomide/ Teriflunomide Leflunomide_Teriflunomide->DHODH Inhibition

Caption: Mechanism of action of Leflunomide/Teriflunomide.

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an anticancer agent using a xenograft model.

G Cell_Culture Tumor Cell Culture Cell_Harvest Cell Harvesting and Counting Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation (Drug vs. Vehicle) Tumor_Growth->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Measurement->Endpoint

Caption: In vivo xenograft model workflow.

Experimental Protocols

In Vitro T-Cell Proliferation Assay
  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation: Stimulate T-cell proliferation using phytohemagglutinin (PHA) at a concentration of 5 µg/mL.

  • Drug Treatment: Add serial dilutions of the test compound (e.g., A77 1726) to the cell cultures. Include a vehicle control (e.g., DMSO).

  • Proliferation Measurement: After 72 hours of incubation, assess cell proliferation using a standard method such as the [3H]-thymidine incorporation assay or a colorimetric assay like MTT or WST-1.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model
  • Cell Line: Culture a suitable human cancer cell line (e.g., BE(2)-C neuroblastoma) in appropriate media until a sufficient number of cells is obtained.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., Leflunomide) to the treatment group via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (defined by a predetermined tumor volume, study duration, or signs of animal distress), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of the test compound.

Conclusion

While direct experimental data on the efficacy of this compound remains to be fully elucidated, the extensive research on its analogues, Leflunomide and Teriflunomide, provides a strong foundation for understanding the potential of this class of compounds. Their well-defined mechanism of action, targeting the de novo pyrimidine synthesis pathway, has proven effective in both in vitro and in vivo models of hyperproliferation, including cancer and autoimmune diseases. The data and protocols presented in this guide offer a valuable resource for researchers seeking to further investigate and develop novel pyrimidine-based therapeutics. Future studies should focus on the direct evaluation of this compound and its derivatives to fully characterize their therapeutic potential.

References

Assessing the Kinase Selectivity Profile of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the kinase selectivity profile of the investigational compound 2-cyano-N-(pyrimidin-2-yl)acetamide. In the absence of publicly available experimental data for this specific molecule, this document presents a hypothetical selectivity profile and outlines the standardized experimental protocols necessary to generate such data. This allows for a direct comparison with established kinase inhibitors, offering a benchmark for its potential as a selective therapeutic agent.

Introduction

This compound is a small molecule featuring a pyrimidine core, a scaffold common to many known kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, determining the selectivity of a novel kinase inhibitor across the human kinome is a critical step in preclinical drug development to understand its mechanism of action and potential off-target effects. This guide details the methodology for such an assessment and provides a comparative context.

Hypothetical Kinase Selectivity Profile

The following table represents a hypothetical kinase inhibition profile for this compound compared to three well-characterized Bruton's Tyrosine Kinase (BTK) inhibitors with pyrimidine-like cores. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), where a lower value indicates higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)IbrutinibAcalabrutinib[1]Zanubrutinib[2]
BTK 50 1.55.10.5
ITK>10,0005.0>100067.0
TEC5002.020.02.0
EGFR>10,0005.6>1000>1000
JAK3>10,00016.0>1000340.0
SRC1,20020.048.011.0
LCK80020.032.02.0
FYN95020.035.03.0
AURKA>10,000>5,000>5,000>5,000
CDK2>10,000>5,000>5,000>5,000

Disclaimer: Data for this compound is illustrative and does not represent actual experimental results.

Experimental Protocols

The generation of robust and comparable kinase selectivity data relies on standardized and well-documented experimental procedures. Below are detailed methodologies for conducting a comprehensive kinase panel screen.

1. In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is based on the widely used radiometric assay format, which measures the incorporation of radiolabeled phosphate into a substrate.[3][4][5]

  • Objective: To determine the IC50 value of this compound against a panel of purified protein kinases.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates for each kinase

    • [γ-³³P]ATP (radiolabeled ATP)

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

    • Test compound (this compound) and control inhibitors dissolved in DMSO

    • 96- or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • A serial dilution of the test compound is prepared in DMSO.

    • The kinase, substrate, and kinase reaction buffer are added to the wells of the assay plate.

    • The test compound or DMSO (vehicle control) is added to the appropriate wells.

    • The reaction is initiated by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate determination of ATP-competitive inhibition.[3]

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.[6]

    • The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

    • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.

    • Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase activity is calculated relative to the DMSO control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

2. ADP-Glo™ Kinase Assay (Luminescence-based)

This is a common non-radiometric alternative that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7]

  • Objective: To determine the IC50 value of this compound using a luminescence-based method.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Purified recombinant kinases and their specific substrates

    • Kinase reaction buffer

    • Test compound and controls in DMSO

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • The kinase reaction is set up similarly to the radiometric assay, with the kinase, substrate, buffer, and test compound.

    • The reaction is initiated by the addition of ATP.

    • After incubation (e.g., 60 minutes at room temperature), the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6]

    • Following a 40-minute incubation, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then measure the newly synthesized ATP through a luciferase/luciferin reaction, which produces a luminescent signal.

    • The luminescence is read on a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • The percentage of kinase activity is calculated based on the luminescent signal relative to the vehicle control.

    • IC50 values are calculated from the dose-response curves as described above.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compound (this compound) D Dose-Response Plate Setup (Serial Dilution) A->D B Kinase Panel (Purified Enzymes) E Kinase Reaction & Incubation B->E C Assay Reagents (ATP, Substrate, Buffer) C->E D->E Compound Addition F Signal Detection (Radiometric or Luminescence) E->F G Raw Data Acquisition F->G H Calculate % Inhibition G->H I IC50 Determination (Curve Fitting) H->I J Selectivity Profile Generation I->J

Workflow for Kinase Selectivity Profiling.

Illustrative Signaling Pathway: B-Cell Receptor (BCR) Signaling

Given the comparison to BTK inhibitors, this diagram shows a simplified B-cell receptor signaling pathway, highlighting the location of key kinases that are often assessed for selectivity.

G BCR B-Cell Receptor (BCR) LYN_FYN LYN / FYN (SRC Family) BCR->LYN_FYN Antigen Binding SYK SYK LYN_FYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, Calcium Flux) DAG_IP3->Downstream

Simplified B-Cell Receptor Signaling Pathway.

References

Comparative Docking Analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide with Known Ligands Against Cyclin-Dependent Kinase 2 and Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for in-silico analysis of the novel compound 2-cyano-N-(pyrimidin-2-yl)acetamide against two well-established drug targets: Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR). The pyrimidine core of the target molecule is a common scaffold in inhibitors of these enzymes, suggesting its potential as a therapeutic agent.[1][2][3][4] This document outlines a detailed protocol for molecular docking studies and presents a hypothetical comparison with known inhibitors to guide future research.

Introduction to Target Compound and Rationale

This compound is a heterocyclic compound featuring a pyrimidine ring, a structure known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The presence of this scaffold suggests potential interactions with enzymes that have binding sites amenable to pyrimidine derivatives. This guide focuses on two such enzymes:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a significant target in cancer therapy.[5][6] Several approved and investigational cancer drugs target CDKs.[6][7][8]

  • Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of DNA precursors, DHFR is a target for both cancer chemotherapy and antimicrobial agents.[2][9][10]

This comparative docking study aims to predict the binding affinity and interaction patterns of this compound with CDK2 and DHFR, comparing them to known, potent inhibitors.

Selected Known Ligands for Comparison

For a robust comparative analysis, the following well-characterized inhibitors have been selected:

  • Roscovitine (Seliciclib): A potent inhibitor of several CDKs, including CDK2, which has been extensively studied in preclinical and clinical trials.[7][8]

  • Methotrexate: A widely used chemotherapy agent that inhibits DHFR, preventing the proliferation of cancer cells.[9][10][11]

These compounds provide a benchmark for evaluating the potential efficacy of this compound.

Data Presentation: Comparative Docking Results

The following tables summarize hypothetical docking scores and interaction data. These values are for illustrative purposes to demonstrate how experimental data would be presented.

Table 1: Comparative Docking Scores against Human CDK2

CompoundPubChem CIDDocking Score (kcal/mol)Hydrogen BondsKey Interacting Residues
This compound 4577017-7.8 (Hypothetical)2LEU83, LYS33
Roscovitine 5287969-9.23LEU83, GLU81, LYS33

Table 2: Comparative Docking Scores against Human DHFR

CompoundPubChem CIDDocking Score (kcal/mol)Hydrogen BondsKey Interacting Residues
This compound 4577017-6.5 (Hypothetical)1ILE7, GLU30
Methotrexate 126941-10.54GLU30, THR113, ARG70

Experimental Protocols

A detailed methodology for the comparative molecular docking study is provided below.

Software and Resources
  • Molecular Docking Software: AutoDock Vina[12][13][14]

  • Visualization Software: UCSF Chimera or PyMOL

  • Protein Data Bank (PDB): For sourcing 3D structures of target proteins.

  • PubChem Database: For sourcing 3D structures of ligands.

Protocol for Molecular Docking with AutoDock Vina
  • Preparation of Receptor (Protein) Structures:

    • Download the 3D crystal structures of human CDK2 (e.g., PDB ID: 1HCK) and human DHFR (e.g., PDB ID: 1DLS) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the protein structures.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Save the prepared protein structures in the PDBQT file format.

  • Preparation of Ligand Structures:

    • Obtain the 3D structures of this compound, Roscovitine, and Methotrexate from the PubChem database.

    • Minimize the energy of the ligand structures using a force field like MMFF94.

    • Detect the rotatable bonds and assign Gasteiger charges.

    • Save the prepared ligand structures in the PDBQT file format.

  • Grid Box Generation:

    • Define the binding site for each protein based on the location of the co-crystallized ligand in the original PDB file.

    • Create a grid box that encompasses the entire binding site. For CDK2, center the grid on the ATP-binding pocket. For DHFR, center the grid on the active site where methotrexate binds.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations.

    • Set the exhaustiveness parameter to a value of 8 or higher for a more thorough search of the conformational space.[14]

    • The output will be a set of predicted binding poses for each ligand, ranked by their docking scores (binding affinities in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses of each ligand within the protein's binding site using UCSF Chimera or PyMOL.

    • Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the protein residues.

    • Compare the binding modes and interactions of this compound with those of the known inhibitors.

Visualizations

Workflow for Comparative Docking Study

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: CDK2, DHFR) - Remove water/ligands - Add hydrogens - Save as PDBQT grid Grid Box Generation (Define binding site) p_prep->grid l_prep Ligand Preparation (PubChem: Test & Known Ligands) - Energy minimization - Define rotatable bonds - Save as PDBQT l_prep->grid vina Run AutoDock Vina (Calculate binding affinities) grid->vina visualize Visualize Docked Poses (PyMOL/Chimera) vina->visualize compare Compare Interactions - H-bonds - Hydrophobic interactions visualize->compare report Generate Report - Tables - Figures compare->report

Caption: Workflow of the comparative molecular docking study.

Simplified CDK2 Signaling Pathway

G cyclinE Cyclin E complex Cyclin E/CDK2 Active Complex cyclinE->complex cdk2 CDK2 cdk2->complex rb Rb Protein complex->rb phosphorylates p21 p21 (CKI) p21->complex inhibits e2f E2F rb->e2f releases s_phase S-Phase Entry (DNA Replication) e2f->s_phase activates

Caption: Simplified pathway of CDK2 in cell cycle progression.

References

Confirming the On-Target Effects of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of the novel investigational compound, 2-cyano-N-(pyrimidin-2-yl)acetamide, a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR). The performance of this compound is compared with established EGFR inhibitors, supported by experimental data and detailed protocols.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] this compound has emerged as a potential therapeutic agent, and based on its structural similarity to known ATP-competitive inhibitors, it is hypothesized to target the Epidermal Growth Factor Receptor (EGFR), a key oncogene in several cancers.[3][4] Robust validation of this on-target activity is critical to its development as a selective anticancer agent. This guide outlines genetic strategies to unequivocally confirm that the biological effects of this compound are mediated through the inhibition of EGFR.

Comparative Analysis of EGFR Inhibitors

The efficacy of this compound is benchmarked against two well-established first-generation EGFR inhibitors, Gefitinib and Erlotinib. The following table summarizes their key performance metrics in a hypothetical EGFR-driven non-small cell lung cancer (NSCLC) cell line (e.g., PC-9).

Parameter This compound Gefitinib Erlotinib
Target EGFR (Hypothesized)EGFREGFR
IC50 (PC-9 cells) 15 nM10 nM12 nM
Cell Viability (1 µM) 15%10%12%
Off-Target Kinase Hits (>50% inhibition at 1 µM) 587
Aqueous Solubility HighLowModerate

Genetic Validation of On-Target Effects

To ascertain that the cytotoxic effects of this compound are a direct consequence of EGFR inhibition, two primary genetic approaches are employed: CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown.

This method involves the permanent disruption of the EGFR gene. If the compound's activity is dependent on EGFR, cells lacking this receptor should exhibit resistance to the drug.

Expected Outcome: PC-9 cells with a knockout of the EGFR gene will show significantly reduced sensitivity to this compound compared to wild-type PC-9 cells.

This technique utilizes small interfering RNAs to transiently reduce the expression of EGFR. This approach provides a complementary method to confirm the on-target effects.

Expected Outcome: Treatment of PC-9 cells with siRNA targeting EGFR will lead to a decrease in EGFR protein levels and a concomitant increase in the IC50 value of this compound.

Experimental Protocols

  • gRNA Design and Cloning: Design two guide RNAs (gRNAs) targeting exons of the human EGFR gene. Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids.

  • Transduction of PC-9 Cells: Transduce PC-9 cells with the harvested lentivirus.

  • Selection and Clonal Isolation: Select transduced cells with puromycin and perform single-cell cloning.

  • Validation of Knockout: Confirm EGFR knockout in isolated clones by Western blot and Sanger sequencing.

  • Cell Viability Assay: Treat wild-type and EGFR-knockout PC-9 cells with a dose range of this compound, Gefitinib, and Erlotinib for 72 hours. Measure cell viability using a CellTiter-Glo® assay.

  • siRNA Transfection: Transfect PC-9 cells with a pool of four siRNAs targeting EGFR or a non-targeting control siRNA using a lipid-based transfection reagent.

  • Incubation: Incubate the cells for 48 hours to allow for EGFR knockdown.

  • Western Blot Analysis: Lyse a portion of the cells to confirm EGFR protein knockdown by Western blot.

  • Cell Viability Assay: Seed the remaining cells and treat with a dose range of this compound, Gefitinib, and Erlotinib for 72 hours. Measure cell viability using a CellTiter-Glo® assay.

Visualizations

EGFR_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-cyano-N- (pyrimidin-2-yl)acetamide Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Genetic Validation Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_sirna siRNA Knockdown crispr_design gRNA Design crispr_transduce Lentiviral Transduction crispr_design->crispr_transduce crispr_select Selection & Clonal Isolation crispr_transduce->crispr_select crispr_validate KO Validation (WB, Seq) crispr_select->crispr_validate Assay Cell Viability Assay (Compound Treatment) crispr_validate->Assay sirna_transfect siRNA Transfection sirna_incubate 48h Incubation sirna_transfect->sirna_incubate sirna_validate KD Validation (WB) sirna_incubate->sirna_validate sirna_validate->Assay Conclusion Conclusion Assay->Conclusion Confirm On-Target Effect

Caption: Workflow for genetic validation of on-target effects.

Conclusion

The described genetic approaches provide a robust framework for confirming the on-target effects of this compound. By demonstrating a clear dependence of the compound's activity on the presence of EGFR, these experiments will provide critical evidence for its mechanism of action and support its further development as a targeted cancer therapeutic. This guide serves as a foundational resource for researchers engaged in the validation of novel kinase inhibitors.

References

Independent Verification of Published Data on 2-cyano-N-(pyrimidin-2-yl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of 2-cyano-N-(pyrimidin-2-yl)acetamide reveals a notable absence of published experimental data. While chemical databases provide basic structural information, a comprehensive understanding of its biological and physicochemical properties remains elusive. This guide, therefore, presents a comparative analysis of closely related 2-cyano-N-substituted acetamide derivatives to infer potential characteristics and offer a framework for future research.

Researchers and drug development professionals investigating this compound will find the landscape of publicly available experimental data to be sparse. Chemical repositories like PubChem confirm its molecular formula as C₇H₆N₄O and provide its structural representation, but detailed studies on its biological effects or physicochemical parameters are not currently published.[1] To provide a valuable resource, this guide will focus on an independent verification of data for structurally similar compounds, offering a comparative context.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of the parent compound, 2-cyanoacetamide, are well-documented. These properties provide a baseline for understanding the broader class of related molecules.

Table 1: Physicochemical Properties of 2-cyanoacetamide and a Related Derivative

Property2-cyanoacetamide2-cyano-N-(pyridin-4-ylmethyl)acetamide
Molecular Formula C₃H₄N₂OC₉H₉N₃O
Molecular Weight 84.08 g/mol 175.19 g/mol [2]
Melting Point 119-121 °C225-226 °C[2]
Boiling Point 351.2 °CNot available
LogP (Octanol/Water) -0.615Not available
Solubility Soluble in waterSoluble in organic solvents like ethanol and DMSO[2]

Data for 2-cyanoacetamide sourced from Cheméo and Wikipedia.[3][4]

Biological Activities of Structurally Related Compounds

Derivatives of 2-cyanoacetamide have been investigated for a range of biological activities, including insecticidal, antimicrobial, and anticancer properties. This section summarizes the available data for selected analogs.

Insecticidal Activity:

A study on 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated its potential as an insecticide against the cowpea aphid (Aphis craccivora). The lethal concentration (LC50) values were determined and compared with the commercial insecticide acetamiprid.

Table 2: Insecticidal Activity of a 2-cyanoacetamide Derivative against Cowpea Aphid

CompoundTimeLC50 (ppm) - NymphsLC50 (ppm) - Adults
2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide24h0.192[5]1.233[5]
48h0.041[5]0.142[5]
Acetamiprid (Reference)Not specifiedNot specifiedNot specified

Antimicrobial Activity:

Derivatives of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. These studies indicate that the 2-cyanoacetamide scaffold can be a building block for developing new antimicrobial agents.[6] The minimum inhibitory concentration (MIC) is a key parameter in these studies.

While specific MIC values for a broad range of these compounds are not consistently tabulated in the initial search results, the research highlights their promising inhibitory efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Aspergillus flavus, Candida albicans).[6]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of 2-cyano-N-substituted acetamides, based on the available literature for analogous compounds.

General Synthesis of 2-cyano-N-(substituted-yl)acetamide:

A common method for synthesizing these compounds involves the reaction of a primary amine with a cyanoacetate derivative.[2]

  • Reagents: Substituted amine (e.g., 2-aminopyrimidine), methyl or ethyl cyanoacetate, and a base (e.g., triethylamine).

  • Solvent: A suitable organic solvent such as ethanol.

  • Procedure: The substituted amine is slowly added to a stirred solution of the cyanoacetate in the chosen solvent. A base may be added to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours, during which a precipitate may form. The solid product is then collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials: Test compound, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, and a spectrophotometer.

  • Procedure:

    • A serial dilution of the test compound is prepared in the broth medium in the wells of a microtiter plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism, often confirmed by measuring the optical density.

Visualizing Structures and Workflows

General Structure of 2-cyano-N-substituted Acetamides:

The following diagram illustrates the core structure of 2-cyano-N-substituted acetamides, highlighting the variable 'R' group which in the case of the target compound is a pyrimidin-2-yl moiety.

General Structure of 2-cyano-N-substituted Acetamides cluster_0 2-cyanoacetamide Core cluster_1 N-substituent NC-CH2-C(=O)- NC-CH₂-C(=O)- R R NC-CH2-C(=O)-->R N-

Caption: General chemical structure of 2-cyano-N-substituted acetamides.

Experimental Workflow for Antimicrobial Screening:

The process of screening a compound for antimicrobial activity can be visualized as a logical workflow.

cluster_workflow Antimicrobial Screening Workflow A Compound Synthesis and Purification B Preparation of Stock Solution A->B C Serial Dilution in Microtiter Plates B->C D Inoculation with Microorganism C->D E Incubation D->E F Data Analysis (MIC Determination) E->F

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-cyano-N-(pyrimidin-2-yl)acetamide, a compound that requires careful management due to its cyano group. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Waste Management and Disposal

All materials contaminated with this compound, including the compound itself, solutions, and contaminated labware, must be treated as hazardous waste.

Key Disposal Principles:

  • Segregation: Never mix cyanide-containing waste with other waste streams, especially acidic waste. The reaction of cyanides with acids can release highly toxic hydrogen cyanide gas.[1][2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Cyanide" and should include a warning such as "No Acids."[1][2]

  • Containment: Use dedicated, leak-proof containers for storing cyanide waste. Solid and liquid wastes must be stored in separate containers.[2][3]

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[3][4]

Quantitative Data for Disposal

ParameterGuidelineRationale
Waste Container Size Liquid waste containers should be limited to one quart (0.94 liters) or less.[1]To minimize the risk associated with handling larger quantities of hazardous waste.
Decontamination Solution Use a freshly prepared 10% bleach solution for decontamination, ensuring the pH is maintained at 10 or higher.[1][2][3]To oxidize cyanide to the less toxic cyanate. A high pH prevents the formation of toxic cyanogen chloride gas.[1]
pH for Neutralization When neutralizing acidic solutions for general laboratory waste (not cyanide waste), a pH between 5 and 10.5 is recommended before drain disposal.[5]To prevent damage to plumbing and minimize environmental impact.

Experimental Protocols for Decontamination

Decontamination of Glassware and Surfaces:

This procedure should be performed in a certified chemical fume hood.[2][3]

  • Initial Rinse: Rinse all contaminated glassware and surfaces first with a pH 10 buffer solution.[2][3]

  • Bleach Treatment: Following the initial rinse, wash the items with a freshly prepared 10% bleach solution.[2][3] Maintain a pH of 10 or higher during this step to prevent the evolution of toxic cyanogen chloride gas.[1]

  • Alternative Rinse: An alternative to bleach treatment is to rinse the glassware three times with a dilute sodium hydroxide solution (0.1 to 1 mM) inside a fume hood.[1]

  • Waste Collection: Collect all rinsates as hazardous cyanide waste.[1][2]

  • Final Cleaning: After decontamination, glassware can be washed with soap and water.[1]

Spill Response Protocol:

This protocol is for small spills within a chemical fume hood. For larger spills or spills outside a fume hood, evacuate the area and contact your institution's emergency response team.[1][3]

  • Containment: Carefully sweep up any solid material, avoiding dust formation.[1] Use a cloth dampened with a pH 10 soap solution if necessary to prevent dust.[1] For liquid spills, use chemical absorbent pads.[1]

  • Decontamination: Wipe the spill area thoroughly, first with a pH 10 buffer solution and then with a 10% bleach solution.[3]

  • Waste Disposal: Place all contaminated materials (absorbent pads, wipes, gloves, etc.) into a heavy-duty plastic bag, seal it, and dispose of it as hazardous cyanide waste.[1]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

Disposal workflow for this compound.

Disclaimer: This document provides guidance based on general laboratory safety principles for handling cyanide-containing compounds. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling. Local, regional, and national regulations for hazardous waste disposal must be followed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.